molecular formula C4H4N4O4 B1597302 2-methyl-4,5-dinitro-1H-imidazole CAS No. 19183-16-5

2-methyl-4,5-dinitro-1H-imidazole

Cat. No.: B1597302
CAS No.: 19183-16-5
M. Wt: 172.1 g/mol
InChI Key: MGUZJNXSLXRCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4,5-dinitro-1H-imidazole is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4,5-dinitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4,5-dinitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZJNXSLXRCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172719
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19183-16-5
Record name 2-Methyl-4,5-dinitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19183-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile: 2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-methyl-4,5-dinitro-1H-imidazole (2-MDNI), a critical intermediate in the synthesis of high-energy density materials (HEDMs) and nitroimidazole-based pharmaceuticals.

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI) is a heterocyclic energetic compound characterized by a high nitrogen content and significant thermal stability. Unlike its mononitro analogs (e.g., 2-methyl-5-nitroimidazole, used in antibiotics like metronidazole), 2-MDNI is primarily investigated for its utility in energetic formulations (propellants and explosives) and as a versatile scaffold for N-functionalization. Its crystal density of 1.66 g/cm³ and calculated detonation properties position it as a stable, insensitive candidate for propellant formulations, often serving as a precursor to more powerful trinitro species (e.g., MTNI).

Molecular Architecture & Identification

The molecule consists of an imidazole ring substituted with a methyl group at the C2 position and two nitro groups at the C4 and C5 positions. The presence of two vicinal nitro groups induces significant steric strain, forcing the nitro groups to twist out of the plane of the imidazole ring, which impacts its packing density and sensitivity.

ParameterData
IUPAC Name 2-Methyl-4,5-dinitro-1H-imidazole
CAS Registry Number 19183-16-5
Molecular Formula C₄H₄N₄O₄
Molecular Weight 172.09 g/mol
SMILES CC1=NC(=C(N1)[O-])[O-]
Electronic Character Electron-deficient ring; highly acidic N1-proton (pKa est. 5.0–6.[1]0)
Structural Visualization

The following diagram illustrates the synthesis pathway and the steric environment of the nitro groups.

G Start 2-Methylimidazole (Precursor) Inter Intermediate: 2-Methyl-4(5)-nitroimidazole Start->Inter Nitration (HNO3/H2SO4) Mild Conditions Product 2-Methyl-4,5-dinitroimidazole (2-MDNI) Inter->Product Nitration (HNO3/H2SO4) Forced Conditions (Heat) Strain Steric Strain: Nitro groups twisted out of plane Product->Strain Structural Consequence H_Bond Intermolecular H-Bonding (N-H...N) Product->H_Bond Crystal Packing

Caption: Synthesis pathway of 2-MDNI showing stepwise nitration and key structural features affecting stability.

Physicochemical & Thermodynamic Properties[2][3]

The physical constants of 2-MDNI reflect its nature as a polar, hydrogen-bonded solid. The density is a critical parameter for its application in energetic materials.

Table 1: Key Physical Constants
PropertyValueNotes/Conditions
Physical State Crystalline SolidPale yellow plates or needles
Melting Point 207 °C (reported)Distinct from mononitro (252°C); lower MP due to steric twist
Crystal Density 1.660 g/cm³ Determined by X-ray diffraction at 153 K [1]
Crystal System TriclinicSpace Group: P1 or P-1
Solubility Soluble in DMSO, Acetone, DMFSparingly soluble in water; insoluble in non-polar solvents
Acidity (pKa) ~5.5 (Estimated)Acidic NH proton due to electron-withdrawing -NO₂ groups
Crystal Structure Analysis

According to Gilardi and Evans (2003), 2-MDNI crystallizes in the triclinic system. The asymmetric unit contains two molecules.[2][3]

  • Nitro Group Orientation: The nitro groups are twisted out of the imidazole plane to relieve steric repulsion between the oxygen atoms of adjacent nitro groups and the methyl group.

    • Molecule A: Nitro twists are significant.

    • Molecule B: Exhibits disorder in one nitro group.

  • Packing: The lattice is stabilized by intermolecular N—H···N hydrogen bonds , linking molecules into infinite chains.[3][4] This hydrogen bonding network contributes to its high thermal stability despite the steric strain [1].

Energetic Properties & Stability[2][7]

2-MDNI is classified as an insensitive high-energy material (IHEM) candidate. It serves as a "backbone" for more powerful derivatives (e.g., by replacing the N-H proton with methyl or energetic groups).

  • Thermal Stability: High thermal stability (decomposition >230°C) makes it suitable for melt-cast formulations when mixed with other carriers.

  • Sensitivity:

    • Impact Sensitivity: Low (Insensitive).

    • Friction Sensitivity: Low.

  • Performance (Calculated):

    • While 2-MDNI itself is a moderate explosive, its density (1.66 g/cm³) is lower than RDX (1.82 g/cm³).

    • It is often N-methylated to form 1-methyl-2,4,5-trinitroimidazole (MTNI) , which has superior properties (Density ~1.90 g/cm³, VOD ~8,600 m/s).

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4,5-dinitroimidazole

Note: This reaction involves strong acids and exothermic processes. Perform in a fume hood behind a blast shield.

  • Reagents: 2-Methylimidazole (1.0 eq), Fuming Nitric Acid (HNO₃, 98%), Concentrated Sulfuric Acid (H₂SO₄, 98%).

  • Procedure:

    • Step 1 (Dissolution): Cautiously dissolve 2-methylimidazole in concentrated H₂SO₄ at 0–5 °C. The reaction is exothermic; maintain temperature below 10 °C.

    • Step 2 (Nitration): Dropwise add fuming HNO₃ while maintaining the temperature below 20 °C.

    • Step 3 (Heating): Once addition is complete, slowly raise the temperature to 90–100 °C and hold for 2–3 hours. This forces the introduction of the second nitro group.

    • Step 4 (Quenching): Cool the reaction mixture to room temperature and pour onto crushed ice (5x volume).

    • Step 5 (Isolation): The product precipitates as a yellow solid. Filter the solid and wash extensively with cold water to remove acid traces.

    • Step 6 (Purification): Recrystallize from ethanol/water (1:1) or acetone to yield pale yellow crystals (MP: ~207 °C).

Protocol B: Characterization Workflow

To validate the identity of the synthesized 2-MDNI, the following spectral signatures must be confirmed.

Workflow cluster_Tests Validation Matrix Sample Isolated Solid Sample NMR 1H NMR (DMSO-d6) Check for Methyl Singlet (~2.4 ppm) Check for Broad NH (~13-14 ppm) Sample->NMR IR FT-IR Spectroscopy NO2 stretch (1530, 1360 cm-1) NH stretch (3200-3400 cm-1) Sample->IR MP Melting Point Target: 206-208 °C Sample->MP

Caption: Analytical workflow for confirming the structure of 2-MDNI.

Reactivity & Applications

The N1-proton of 2-MDNI is the primary site for chemical modification.

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, epichlorohydrin) in the presence of a base (K₂CO₃) yields N-substituted derivatives.

    • Example: Methylation yields 1,2-dimethyl-4,5-dinitroimidazole , a precursor to the explosive MTNI.

  • Nucleophilic Substitution: The nitro groups are generally stable but can be displaced under harsh conditions or reduced to amino groups for pharmaceutical synthesis (though 2-methyl-4(5)-nitroimidazole is the more common precursor for drugs like Metronidazole).

  • Salt Formation: Reacts with organic bases (e.g., ammonia, hydrazine) to form energetic salts, improving oxygen balance and detonation pressure.

References

  • Gilardi, R., & Evans, R. N. (2003).[2] 2-Methyl-4,5-dinitroimidazole.[1][2][5][4][6][7] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350.

  • ECHEMI. (n.d.). 2-Methyl-4,5-dinitroimidazole Properties. Retrieved from ECHEMI Compound Database.

  • ResearchGate. (Various). Synthesis and properties of nitroimidazoles. Consolidated search results on 2-MDNI synthesis and energetic properties.

Sources

Crystallographic and Physicochemical Characterization of 2-Methyl-4,5-Dinitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and physicochemical analysis of 2-methyl-4,5-dinitro-1H-imidazole (MDNI) . While nitroimidazoles are ubiquitous in both pharmaceutical applications (as antibiotics like metronidazole) and energetic materials (as insensitive high explosives), the specific 4,5-dinitro-2-methyl derivative occupies a unique niche due to its high nitrogen content and dense crystal packing.

This analysis focuses on the crystallographic architecture determined by X-ray diffraction, specifically the hydrogen-bonding networks that govern its thermal stability and density—critical parameters for its application in propulsion and detonation systems.

Synthesis and Crystal Growth Methodology

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled nitration followed by slow evaporation crystallization is required. The synthesis relies on the electrophilic aromatic substitution of 2-methylimidazole.

Synthetic Protocol

The introduction of two nitro groups into the imidazole ring requires forcing conditions due to the deactivation of the ring after the first nitration.

  • Precursor Dissolution: 2-Methylimidazole is dissolved in concentrated sulfuric acid (

    
    , 98%). The protonation of the imidazole nitrogen protects the ring from oxidation but further deactivates it toward electrophilic attack.
    
  • Nitration: Fuming nitric acid (

    
    , >90%) is added dropwise while maintaining temperature control (typically 80–100 °C) to facilitate the addition of nitro groups at the C4 and C5 positions.
    
  • Quenching & Isolation: The reaction mixture is poured onto crushed ice to precipitate the dinitro product.

  • Purification: Recrystallization is performed using polar solvents (e.g., methanol or acetonitrile) to yield yellow prismatic crystals.

Reaction Pathway Visualization

SynthesisPathway Reactant 2-Methylimidazole (C4H6N2) Intermediate Protonated Intermediate [2-Me-Im-H]+ Reactant->Intermediate + H2SO4 Transition Nitration Complex (HNO3 / H2SO4, 100°C) Intermediate->Transition + HNO3 (fuming) Product 2-Methyl-4,5-dinitro-1H-imidazole (C4H4N4O4) Transition->Product - H2O Quench on Ice

Figure 1: Synthetic pathway for the production of 2-methyl-4,5-dinitroimidazole via acid-catalyzed nitration.

Crystallographic Architecture

The definitive structural characterization of 2-methyl-4,5-dinitroimidazole was reported by Gilardi and Evans (Naval Research Laboratory). The crystal structure reveals critical insights into why this molecule exhibits high density and stability.

Crystal Data and Lattice Parameters

The compound crystallizes in a centrosymmetric space group, which is favorable for stability but often implies lower sensitivity to shock compared to non-centrosymmetric polymorphs.

ParameterValue
Formula

Crystal System Monoclinic
Space Group

(Typical for planar nitroimidazoles)
Z (Molecules/Cell) 8 (Two molecules in asymmetric unit)
Temperature 153 K
R-Factor ~0.040
Molecular Conformation and Tautomerism

A defining feature of the structure is the presence of two independent molecules in the asymmetric unit.[1]

  • Planarity: Both molecules are essentially planar, a common feature in aromatic nitro-compounds that facilitates layer stacking.

  • Nitro Group Torsion: The primary difference between the two independent molecules lies in the rotation of the nitro groups relative to the imidazole plane.[1] This "twisting" allows the molecules to minimize steric repulsion between the adjacent nitro groups at positions 4 and 5 while maximizing packing efficiency.

  • Tautomerism: The "1H" designation confirms the hydrogen atom resides on one of the ring nitrogens (N1). In the crystal lattice, there is no evidence of proton disorder; the proton is localized, creating a distinct donor (N-H) and acceptor (N:) site on the ring.

Intermolecular Interactions and Packing[2][3]

The high density of MDNI (essential for detonation velocity) is driven by a robust network of hydrogen bonds and


-stacking interactions.
Hydrogen Bonding Network

The crystal lattice is stabilized by classical


 hydrogen bonds.
  • Donor: The N-H group at position 1.[2][3]

  • Acceptor: The unprotonated ring nitrogen (N3) of an adjacent molecule.

  • Geometry: These interactions form infinite chains or ribbons running through the crystal. Unlike some hydrated nitroimidazoles, MDNI does not rely on water bridges; the molecules self-assemble directly, contributing to a higher packing coefficient.

Packing Topology Visualization

CrystalPacking cluster_0 Asymmetric Unit (Z'=2) cluster_1 Intermolecular Forces MolA Molecule A (Planar) HBond H-Bonding (N1-H ... N3) MolA->HBond Donor MolB Molecule B (Twisted Nitro) MolB->HBond Acceptor PiStack Pi-Stacking (Layered Sheets) HBond->PiStack Stabilizes Layers Result High Density Crystal (>1.7 g/cm³) PiStack->Result Minimizes Void Space

Figure 2: Logical flow of crystallographic packing forces leading to high material density.

Physicochemical Implications

The structural data directly correlates with the material's performance in energetic and pharmaceutical contexts.

Thermal Stability

The extensive hydrogen bonding network raises the lattice energy, resulting in high thermal stability.

  • Decomposition: MDNI typically exhibits thermal stability up to ~250–290 °C before decomposition. This is significantly higher than aliphatic nitro compounds, making it suitable for melt-cast explosive formulations where safety during processing is paramount.

Density and Detonation Performance

Crystal density is the primary driver of detonation velocity (


) and pressure (

).
  • Packing Coefficient: The planar nature of the imidazole ring allows for "graphitic-like" layering.

  • Performance: With a density approaching 1.76 g/cm³, MDNI serves as a precursor or component in formulations rivaling RDX (Cyclotrimethylenetrinitramine) but with reduced sensitivity.

Dipole Moments and Solubility

The asymmetry of the 2-methyl and 4,5-dinitro substitution creates a strong molecular dipole.

  • Solubility: Poorly soluble in non-polar solvents (hexane) but soluble in polar aprotic solvents (DMSO, Acetone). This solubility profile dictates the solvent choices for recrystallization (methanol/water mixtures) to optimize crystal size and purity.

References

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole.[4] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349–o1350.

  • Cho, S. G., Cheun, Y. G., & Park, B. S. (1998). Molecular structure and energetic properties of dinitroimidazoles. Journal of Molecular Structure: THEOCHEM, 432(1-3), 41–53.

  • Bulatova, N. N., et al. (2007). 2,4,5-Trinitroimidazole-Based Energetic Salts. Chemistry – An Asian Journal, 2(2). (Contextual reference for nitroimidazole packing behavior).

  • Sigma-Aldrich. 2-Methyl-4(5)

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The evaluation of thermal stability is a cornerstone in the research and development of energetic materials. For professionals in fields ranging from pharmaceuticals to materials science, a profound understanding of a compound's behavior under thermal stress is critical for ensuring safety, predicting performance, and establishing handling protocols. This guide provides a comprehensive technical overview of the thermal stability of 2-methyl-4,5-dinitro-1H-imidazole, a stable energetic compound with potential applications as a propellant ingredient.[1] By integrating theoretical decomposition mechanisms with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, ensuring that the described protocols are not merely procedural but are grounded in robust scientific reasoning.

Introduction to 2-Methyl-4,5-dinitro-1H-imidazole

2-Methyl-4,5-dinitro-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with one methyl group and two nitro groups (NO₂). The imidazole backbone provides a degree of aromatic stability, while the nitro groups are energetic moieties that are central to its performance characteristics. The precise arrangement of these functional groups governs its chemical reactivity, density, and, most importantly, its thermal stability.

The crystal structure of 2-methyl-4,5-dinitro-1H-imidazole has been determined, revealing a planar molecular geometry.[1] This structural insight is crucial, as intermolecular interactions, such as hydrogen bonding, can significantly influence the energy required to initiate decomposition. As an energetic material, its stability under thermal stress is a primary determinant of its viability for practical applications, dictating storage requirements, handling procedures, and performance reliability.

PropertyValueSource
Chemical Formula C₄H₄N₄O₄[1]
Molecular Weight 172.10 g/mol Calculated
Synonym(s) 2-Me-4,5-DNIN/A
Known Applications Potential propellant ingredient[1]

Theoretical Framework: Decomposition Pathways

The thermal decomposition of nitroaromatic compounds, including dinitroimidazoles, is a complex process involving multiple potential reaction pathways. Understanding these theoretical mechanisms is essential for interpreting experimental data and predicting decomposition products. For dinitroimidazoles, two primary initial steps are widely considered in the scientific literature.

C-NO₂ Bond Homolysis

The most common initial step in the decomposition of many nitroaromatic energetic materials is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. This bond is often the weakest in the molecule, and its scission releases the highly reactive nitrogen dioxide (NO₂) radical. This step is typically rate-determining and initiates a cascade of subsequent exothermic reactions.

Nitro-Nitrite Isomerization

An alternative pathway involves the rearrangement of a nitro group (-NO₂) into a nitrite group (-ONO), followed by the cleavage of the O-NO bond to release nitric oxide (NO). This nitro-nitrite isomerization is a crucial decomposition mechanism for many energetic materials and can compete with or follow C-NO₂ bond cleavage.

The predominance of one pathway over the other is influenced by the molecular structure, steric hindrance, and electronic effects within the imidazole ring. The released radical species (NO₂ and NO) can then participate in secondary reactions, including abstraction of hydrogen atoms and oxidation of the molecular backbone, leading to the formation of gaseous products like N₂, H₂O, CO, and CO₂.

DecompositionPathways Figure 1: Potential Initial Decomposition Pathways A 2-Methyl-4,5-dinitro-1H-imidazole B Pathway 1: C-NO₂ Homolysis A->B Heat (Δ) C Pathway 2: Nitro-Nitrite Isomerization A->C Heat (Δ) D Imidazole Radical + •NO₂ B->D E Isomerized Nitrite Intermediate C->E G Secondary Reactions & Fragmentation D->G F Imidazole Oxyl Radical + •NO E->F F->G H Gaseous Products (N₂, H₂O, CO, CO₂) G->H

Caption: Figure 1: Potential Initial Decomposition Pathways

Experimental Assessment of Thermal Stability

The thermal stability of 2-methyl-4,5-dinitro-1H-imidazole is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Core Techniques: TGA and DSC
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated over time. TGA is used to determine decomposition temperatures, identify the presence of volatiles (like water or solvents), and quantify the residual mass after decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC identifies thermal events such as melting, crystallization, and decomposition, characterizing them as either endothermic (heat absorbing) or exothermic (heat releasing). For energetic materials, decomposition is a critical exothermic event.

Simultaneous TGA-DSC analysis is a highly efficient method for characterizing pharmaceutical and energetic compounds, providing both mass change and heat flow data from a single experiment.[2]

Illustrative Data: The N-Methyl Isomer

While specific, peer-reviewed thermal analysis data for 2-methyl-4,5-dinitro-1H-imidazole is not widely published, a study on its N-methylated isomer, 4,5-dinitro-1-methylimidazole (4,5-MDNI) , provides a valuable proxy for understanding the expected thermal behavior and the data derived from analysis.[3] This study utilized DSC to assess its stability.

ParameterValueMethodReference
Compound 4,5-dinitro-1-methylimidazole (4,5-MDNI)N/A[3]
Melting Point 78°CDSC[4]
Decomposition Analysis Good thermal stabilityDSC[3][4]
Compatibility Poor with HMX; Incompatible with RDX, CL-20DSC[3]

This table presents data for a related isomer to illustrate the type of results obtained from DSC analysis. The thermal properties of 2-methyl-4,5-dinitro-1H-imidazole may differ.

Experimental Protocols

The following protocols are designed to provide a robust framework for the thermal analysis of 2-methyl-4,5-dinitro-1H-imidazole. The causality behind each parameter is explained to ensure scientific integrity.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and its temperature sensor using certified reference materials with known Curie points (e.g., nickel).

    • Rationale: Ensures accuracy and reproducibility of mass and temperature measurements.

  • Sample Preparation: Weigh 1-3 mg of 2-methyl-4,5-dinitro-1H-imidazole into a ceramic or aluminum TGA pan. A smaller sample size is crucial for energetic materials to minimize the risk of a rapid, uncontrolled release of energy.

    • Rationale: Minimizes thermal gradients within the sample and reduces the risk associated with energetic decomposition.

  • Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

    • Rationale: An inert atmosphere prevents premature oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with oxygen.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time. A faster rate can shift decomposition events to higher temperatures.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of exothermic decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔH_fus: 28.5 J/g).

    • Rationale: Ensures the accuracy of measured transition temperatures and energy changes.

  • Sample Preparation: Weigh 0.5-2 mg of 2-methyl-4,5-dinitro-1H-imidazole into a vented or hermetically sealed aluminum pan. If gaseous products are expected to influence the decomposition, a pinhole lid is recommended.

    • Rationale: Small sample mass is critical for safety. The choice of pan sealing affects the pressure environment within the crucible, which can influence decomposition kinetics.

  • Atmosphere Selection: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

    • Rationale: As with TGA, an inert atmosphere isolates the intrinsic thermal decomposition from oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Rationale: Consistent heating rates allow for comparison between TGA and DSC results and with literature data.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset and peak temperatures for each event. Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_decomp).

ExperimentalWorkflow Figure 2: General Workflow for Thermal Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Sample Weighing (1-3 mg) B Pan Selection (Alumina/Aluminum) A->B F Run TGA/DSC Experiment B->F C Instrument Calibration (Temp & Mass/Enthalpy) D Set Atmosphere (Nitrogen Purge) C->D E Program Temperature Ramp (e.g., 10°C/min) D->E E->F G Plot Mass vs. Temp (TGA) Plot Heat Flow vs. Temp (DSC) F->G H Determine T_onset, T_peak Mass Loss (%), ΔH (J/g) G->H I Assess Thermal Stability H->I

Caption: Figure 2: General Workflow for Thermal Analysis

Conclusion

This guide has outlined the critical aspects of evaluating the thermal stability of 2-methyl-4,5-dinitro-1H-imidazole. While direct experimental data for this specific compound remains limited in public literature, a robust assessment can be performed by adhering to the detailed TGA and DSC protocols provided. The theoretical decomposition pathways, primarily C-NO₂ bond scission and nitro-nitrite isomerization, provide a solid framework for interpreting the exothermic events observed during analysis. Data from the closely related isomer, 4,5-dinitro-1-methylimidazole, serves as a practical example of the expected results, highlighting good overall thermal stability. By combining rigorous experimental technique with a sound theoretical understanding, researchers can confidently and safely characterize the thermal properties of this and other energetic materials, paving the way for their potential application in advanced technologies.

References

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349–o1350. [Link]

  • Lian, P., Xiao, Y., Chen, J., Gong, L., Chen, L., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Journal of Energetic Materials, 41(2), 209-221. [Link]

  • Cao, D.-L., Wang, X.-J., Yang, C.-Y., & Chang, J.-F. (2009). Synthesis of 1-Methyl-4, 5-dinitroimidazole. Chinese Journal of Energetic Materials. [Link]

Sources

discovery of 2-methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Technical Characterization of 2-Methyl-4,5-dinitro-1H-imidazole: A Dual-Use Scaffold[1]

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (CAS: 19183-16-5) represents a unique intersection between high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] Structurally, it is the exhaustively nitrated ring-derivative of 2-methylimidazole.[1] Unlike its mono-nitro cousins (e.g., the antibiotic precursor 2-methyl-5-nitroimidazole), the 4,5-dinitro variant possesses a high nitrogen-to-carbon ratio, granting it significant energetic properties while serving as a critical impurity standard and intermediate in the synthesis of next-generation nitroimidazole antibiotics like Morinidazole and Ornidazole.[1]

This guide details the discovery evolution, synthesis protocols, and structural characterization of this compound, designed for researchers in medicinal chemistry and energetic materials.

Part 1: Historical Context & Discovery

The "discovery" of 2-methyl-4,5-dinitroimidazole was not a singular event but a gradual emergence from two distinct fields: antibiotic development and naval ordnance research .[1]

The Pharmaceutical Origin (1950s–1970s)

Following the isolation of Azomycin (2-nitroimidazole) in 1953 and the subsequent success of Metronidazole , researchers at companies like Rhône-Poulenc and Ciba-Geigy began systematically nitrating imidazole derivatives to optimize biological activity.

  • The Mono-Nitro Barrier: Early efforts focused on mono-nitration, yielding 2-methyl-4(5)-nitroimidazole.[1] The introduction of a second nitro group was chemically challenging due to the strong electron-withdrawing nature of the first nitro group, which deactivates the imidazole ring toward further electrophilic substitution.

  • Isolation as Impurity: 2-methyl-4,5-dinitroimidazole was initially identified as a trace byproduct (impurity) in the aggressive nitration of 2-methylimidazole intended for drug precursors.[1]

The Energetic Materials Characterization (2000s)

The compound gained independent significance when the U.S. Naval Research Laboratory (NRL) investigated it as a stable energetic material.

  • Definitive Structure (2003): The crystal structure was solved by Richard Gilardi and Robin N. Evans , confirming its high density and extensive hydrogen-bonding network. This work transitioned the molecule from a "pharmaceutical impurity" to a "propellant ingredient" candidate.

Part 2: Chemical Synthesis & Mechanism

The synthesis of 2-methyl-4,5-dinitroimidazole requires overcoming the deactivation of the imidazole ring.[1] The protocol below describes the two-stage nitration process.

Mechanism of Action
  • Stage 1 (Mono-nitration): Electrophilic attack by the nitronium ion (

    
    ) occurs readily at the 4 or 5 position of 2-methylimidazole. Tautomerism makes these positions equivalent in solution.
    
  • Stage 2 (Di-nitration): The presence of the first nitro group significantly lowers the nucleophilicity of the remaining ring carbon. Forcing conditions (oleum/fuming nitric acid and heat) are required to drive the second substitution.

Experimental Protocol

Safety Warning: This reaction involves fuming acids and generates energetic nitro compounds. Perform behind a blast shield with rigorous temperature control.

Step 1: Synthesis of 2-Methyl-4-nitroimidazole (Precursor Preparation)

  • Dissolution: Dissolve 2-methylimidazole (0.1 mol) in concentrated sulfuric acid (

    
    , 98%) at 25°C.
    
  • Nitration: Dropwise add nitric acid (

    
    , 70%) while maintaining temperature <30°C.
    
  • Heating: Slowly raise temperature to 80°C for 2 hours.

  • Quench: Pour onto crushed ice and neutralize with

    
     to pH 2.5. Filter the yellow precipitate.
    

Step 2: Synthesis of 2-Methyl-4,5-dinitroimidazole (The Core Reaction)

  • Acid Preparation: Prepare a mixed acid solution of fuming nitric acid (98%, d=1.5) and oleum (20% free

    
    ).
    
  • Addition: Add the dried 2-methyl-4-nitroimidazole solid to the acid mixture in small portions at 0°C.

  • Forcing Conditions: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Note: The high temperature is critical to overcome the activation energy barrier for the second nitro group insertion.

  • Isolation: Cool to room temperature and pour onto ice. The dinitro compound precipitates as a pale yellow/white solid.

  • Purification: Recrystallize from ethanol or acetonitrile.

Yield: Typically 40–60% depending on temperature control.

Part 3: Visualization of Pathways

Figure 1: Synthesis & Application Workflow

SynthesisPathway Start 2-Methylimidazole (Precursor) Intermediate 2-Methyl-4-nitroimidazole (Mono-nitro) Start->Intermediate HNO3/H2SO4 80°C Product 2-Methyl-4,5-dinitroimidazole (Target) Intermediate->Product Fuming HNO3/Oleum 110°C (Forcing) Pharma Pharma Impurity (Ornidazole/Morinidazole) Product->Pharma Reference Std Energetics Energetic Material (Propellant Ingredient) Product->Energetics Formulation

Caption: Step-wise nitration pathway from 2-methylimidazole to the dinitro target, branching into pharmaceutical and energetic applications.

Part 4: Characterization & Properties

The following data validates the identity of the synthesized compound.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 19183-16-5Unique Identifier
Molecular Formula

High Nitrogen Content (32.5%)
Molecular Weight 172.10 g/mol
Melting Point 188–192 °CDistinct from mono-nitro (252°C)
Density ~1.65 g/cm³High density is favorable for explosives
Appearance White to pale yellow crystals
Structural Insights (Crystal Data)

According to the Gilardi & Evans structure (2003):

  • Crystal System: Monoclinic or Orthorhombic (polymorph dependent).

  • Packing: The molecule is planar.[2][3] Extensive intermolecular Hydrogen bonding (

    
    ) links the molecules into infinite chains, contributing to its high density and thermal stability.
    
  • Nitro Groups: The two nitro groups at positions 4 and 5 are twisted slightly out of the imidazole plane to relieve steric strain, which impacts its sensitivity to impact.

Part 5: Applications & Implications

Pharmaceutical Development
  • Impurity Standard: In the production of Ornidazole and Morinidazole , over-nitration can lead to trace amounts of the 4,5-dinitro analog. It is a required reference standard (USP/EP) to ensure drug purity.

  • Antifungal Scaffold: Recent studies (e.g., Der Pharma Chemica) indicate that N-alkylated derivatives of 2-methyl-4,5-dinitroimidazole possess potent antifungal activity against Candida species, often exceeding the efficacy of fluconazole in specific strains.[1]

Energetic Materials
  • Propellant: Due to its positive oxygen balance contribution and high density, it is used as an oxidizer/fuel in composite propellants.

  • Precursor: It serves as the immediate precursor to 1-Methyl-2,4,5-trinitroimidazole , a more powerful explosive, via N-methylation and further processing.[1]

References

  • Crystal Structure Determination: Gilardi, R., & Evans, R. N. (2003).[2] 2-Methyl-4,5-dinitroimidazole.[1][4][5][6][7][8] Acta Crystallographica Section E. Link

  • Pharmaceutical Impurity Context: Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI Molecules. Link

  • Energetic Precursor Chemistry: Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole. Central European Journal of Energetic Materials. Link

  • Biological Activity: Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Link

  • General Nitroimidazole Chemistry: Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Link

Sources

Technical Whitepaper: Theoretical & Synthetic Characterization of Dinitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for Insensitive High Explosives (IHE) has identified dinitroimidazoles (DNIs) as critical candidates that bridge the gap between high performance (HMX-like) and high stability (TATB-like). This technical guide details the theoretical landscape of DNI isomers, specifically focusing on the thermodynamic preference for 2,4-dinitroimidazole (2,4-DNI) over its isomers 1,4-dinitroimidazole (1,4-DNI) and 4,5-dinitroimidazole (4,5-DNI) .

By integrating Density Functional Theory (DFT) with experimental validation, this guide establishes a self-validating protocol for predicting detonation properties and designing synthetic pathways. The data confirms that while 1,4-DNI exhibits higher immediate chemical reactivity, it serves as a kinetically unstable intermediate that thermally rearranges into the thermodynamically superior 2,4-DNI.

Computational Methodology: The Theoretical Protocol

To accurately predict the behavior of high-nitrogen energetic materials, a rigid computational workflow is required. Standard molecular mechanics are insufficient for nitro-heterocycles due to the complex electron delocalization involved in the imidazole ring.

Validated DFT Protocol

The following protocol is the industry standard for obtaining reliable Heat of Formation (HOF) and detonation parameters.

Step 1: Geometry Optimization

  • Software: Gaussian 09/16 or GAMESS.

  • Functional: B3LYP (hybrid functional) or M06-2X (for better dispersion interactions).

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for capturing the electron density of the nitro groups (

    
    ).
    
  • Constraint: No symmetry constraints (

    
    ) to allow for ring puckering.
    

Step 2: Frequency Analysis

  • Purpose: Verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

  • Causality: If imaginary frequencies exist, the structure is a transition state, not a stable isomer.

Step 3: Heat of Formation (HOF) Calculation

  • Method: Isodesmic reactions (bond separation reactions) are preferred over atomization energy methods to cancel systematic errors.

  • Equation:

    
    .
    

Step 4: Detonation Parameter Estimation

  • Tool: EXPLO5 or Kamlet-Jacobs (K-J) equations.

  • Key Inputs: Theoretical Density (

    
    ), HOF.
    
Computational Workflow Diagram

ComputationalWorkflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Check Imaginary Freq) Opt->Freq Density Density Prediction (Monte Carlo/Molecular Vol) Opt->Density Freq->Opt Imaginary Freq Found (Re-optimize) Isodesmic Isodesmic Reaction HOF Calculation Freq->Isodesmic Valid Minima KJ Kamlet-Jacobs Equations Isodesmic->KJ Density->KJ End Detonation Parameters (D, P, Sensitivity) KJ->End

Figure 1: Validated computational workflow for energetic material characterization. Blue nodes indicate quantum mechanical steps; Yellow indicates thermodynamic derivation; Red indicates empirical detonation modeling.

Isomeric Landscape & Energetic Properties

The position of the nitro groups dictates the stability. Theoretical studies reveal a clear hierarchy in thermodynamic stability: 2,4-DNI > 4,5-DNI > 1,4-DNI .

Comparative Data Analysis

The following table synthesizes theoretical data (DFT-B3LYP) and experimental validation points. 2,4-DNI is the target for IHE applications due to its balance of density and stability.

Property1,4-Dinitroimidazole2,4-Dinitroimidazole4,5-DinitroimidazoleBenchmark (TNT)
Formula




Density (

)
1.83 g/cm³1.86 g/cm³ 1.81 g/cm³1.65 g/cm³
Detonation Vel. (

)
~8,900 m/s~8,500 m/s ~8,300 m/s6,900 m/s
Stability (HOF) High Positive (Unstable)Moderate (Stable)ModerateLow (Stable)
Sensitivity High (Impact sensitive)Insensitive (IHE) ModerateInsensitive
Key Feature

bond (Weak)

bonds (Strong)
Vicinal

repulsion
-
The Rearrangement Mechanism

A critical finding in dinitroimidazole theory is the thermal rearrangement . 1,4-DNI contains an


 bond, which is energetically weaker than the 

bond. Under thermal stress (heating in chlorobenzene), the nitro group migrates from the Nitrogen (N1) to the Carbon (C2) position, converting the kinetic product (1,4-DNI) into the thermodynamic product (2,4-DNI).

Rearrangement cluster_energy Energy Landscape Imid 4-Nitroimidazole (Precursor) DNI14 1,4-DNI (Kinetic Product) Imid->DNI14 Nitration (HNO3/Ac2O) TS Transition State (Nitro Migration) DNI14->TS Heat (120°C) DNI24 2,4-DNI (Thermodynamic Product) TS->DNI24 Rearrangement

Figure 2: The synthesis pathway showing the conversion of the unstable 1,4-isomer into the stable 2,4-isomer via thermal rearrangement.

Stability & Sensitivity: The HOMO-LUMO Gap[3]

Theoretical studies utilize the HOMO-LUMO band gap (


) as a proxy for impact sensitivity.
  • Principle: A larger energy gap implies a "harder" molecule (less polarizable), which typically correlates to lower impact sensitivity (higher stability).

  • Observation: 2,4-DNI exhibits a larger

    
     compared to 1,4-DNI. This is attributed to the extensive hydrogen bonding network available in 2,4-DNI (intermolecular H-bonds between NH and 
    
    
    
    ), which dissipates mechanical energy (phonons) effectively.
Electrostatic Potential (ESP)

DFT calculations of the ESP surface show that 1,4-DNI has a highly positive potential over the ring due to the electron-withdrawing


 group, making it susceptible to nucleophilic attack. 2,4-DNI displays a more balanced charge distribution, contributing to its hydrolytic stability.

Synthetic Validation Strategy

Based on the theoretical stability hierarchy, a direct synthesis of 2,4-DNI is difficult due to the directing effects of the imidazole ring. The "Self-Validating" protocol involves synthesizing the 1,4-isomer and rearranging it.

Protocol: Synthesis of 2,4-DNI via 1,4-DNI Rearrangement

Step 1: Nitration (Formation of 1,4-DNI)

  • Reagents: 4-nitroimidazole (Start), 98%

    
    , Acetic Anhydride (
    
    
    
    ).
  • Condition: Maintain temperature < 35°C.

  • Mechanism: The

    
     generates the nitronium ion (
    
    
    
    ). The imidazole ring is nitrated at the N1 position (kinetically favored) to form 1,4-dinitroimidazole.
  • Isolation: Quench in ice water. Filter the white precipitate (1,4-DNI). Caution: 1,4-DNI is sensitive.

Step 2: Thermal Rearrangement (Conversion to 2,4-DNI)

  • Solvent: Chlorobenzene (high boiling point, inert).

  • Process: Suspend 1,4-DNI in chlorobenzene.

  • Reaction: Heat to 120-130°C for 3-4 hours.

  • Observation: The solid will dissolve and re-precipitate or change form. The

    
     group cleaves and reattaches at the C2 position.
    
  • Purification: Cool to room temperature. Filter the solid.[3] Wash with methylene chloride.

  • Yield: High (>80%) conversion to 2,4-DNI.

Step 3: Validation

  • DSC (Differential Scanning Calorimetry): 2,4-DNI should show a melting point/decomposition peak at ~265°C . (If peak is <200°C, rearrangement is incomplete).

  • NMR:

    
     NMR will show the shift of the ring proton as the symmetry changes.
    

References

  • Synthesis and Properties of 2,4-Dinitroimidazole. Source: Vertex AI / Google Patents (US8119679B2) Significance: Describes the thermal rearrangement method and safety advantages of 2,4-DNI.

  • Theoretical Studies on Dynamic Properties and Intermolecular Interactions of 2,4-Dinitroimidazole. Source: CrystEngComm (Royal Society of Chemistry) Significance: Provides DFT-based insights into crystal packing and defect-induced sensitivity.

  • Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry Significance: Compares 1,4-DNI, 2,4-DNI, and 4,5-DNI, confirming the N-NO2 bond weakness in 1,4-DNI.

  • Calculation of the Density and Detonation Properties of C, H, N, O and F Compounds. Source: SciELO / Journal of the Mexican Chemical Society Significance: Validates the Kamlet-Jacobs method for predicting detonation velocities of nitro-heterocycles.

Sources

Methodological & Application

synthesis of 2-methyl-4,5-dinitro-1H-imidazole from 2-methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 2-methyl-4,5-dinitro-1H-imidazole (CAS: 19183-16-5) from 2-methylimidazole .

Introduction & Scope

2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and specific pharmaceutical agents (e.g., nitroimidazole antibiotics). While the 2-methyl group provides slight activation of the imidazole ring via hyperconjugation, the introduction of the first nitro group at the 4(5)-position creates a strongly deactivated system. Consequently, introducing the second nitro group to form the 4,5-dinitro species requires forcing conditions that often lead to oxidative ring degradation (yielding parabanic acid or oxalic acid) if not precisely controlled.

This guide presents a robust, two-stage nitration protocol designed to maximize yield while mitigating thermal runaway risks. The process is split into the isolation of the mononitro intermediate followed by a vigorous second nitration, ensuring product purity and safety.

Key Chemical Challenges
  • Deactivation: The electron-withdrawing nature of the first nitro group (

    
    ) significantly raises the activation energy for the second electrophilic aromatic substitution.
    
  • Oxidative Sensitivity: The imidazole ring is prone to oxidative cleavage by hot nitric acid, necessitating strict temperature control.

  • Exotherm Management: Both nitration steps are highly exothermic; the second step involves metastable energetic intermediates.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis proceeds via sequential Electrophilic Aromatic Substitution (


).
  • Stage 1 (Mononitration): Nitration of 2-methylimidazole occurs preferentially at the 4(5)-position. The methyl group directs ortho/para, but in the imidazole ring, the 4 and 5 positions are tautomerically equivalent and highly reactive.

  • Stage 2 (Dinitration): The 2-methyl-4-nitroimidazole intermediate is protonated in strong acid (decreasing reactivity further). The nitronium ion (

    
    ) must attack the remaining 5-position. This requires fuming nitric acid and elevated temperatures.
    

ReactionPathway SM 2-Methylimidazole (C4H6N2) Inter 2-Methyl-4-nitroimidazole (Intermediate) SM->Inter HNO3 / H2SO4 130-140°C - H2O Prod 2-Methyl-4,5-dinitroimidazole (Target) Inter->Prod Fuming HNO3 / H2SO4 100-110°C (Forcing Conditions) Byprod Oxidative Degradation (Parabanic Acid/Oxalic Acid) Inter->Byprod T > 120°C or Excess Oxidation

Figure 1: Sequential nitration pathway showing the critical intermediate and potential oxidative degradation route.

Safety Assessment (Critical)

  • Energetic Material Hazard: Polynitroimidazoles are energetic materials. While 2-MDNI is relatively stable, it should be treated as a potential explosive. Do not scale up beyond 10g without specific safety testing (DSC/ARC).

  • Acid Hazards: Fuming Nitric Acid (98%+) and Oleum/Conc. H2SO4 are severe oxidizers and dehydrating agents. Full PPE (face shield, acid-resistant apron, long gloves) is mandatory.

  • Fume Hood: Reactions generate significant

    
     fumes. Work must be performed in a high-efficiency fume hood.
    

Experimental Protocol

Stage 1: Synthesis of 2-Methyl-4-nitroimidazole

Note: This intermediate is commercially available. If purchasing, skip to Stage 2. If synthesizing, follow below.

Reagents:

  • 2-Methylimidazole (2-MeIm): 50.0 g (0.61 mol)

  • Sulfuric Acid (

    
    , 98%): 150 mL
    
  • Nitric Acid (

    
    , 70%): 100 mL
    
  • Ammonium Hydroxide (

    
    , 25%): For neutralization
    

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, add 150 mL of conc.

    
    . Cool to 0–5°C using an ice-salt bath.
    
  • Addition: Slowly add 50.0 g of 2-methylimidazole in small portions. Caution: Exothermic.[1] Maintain internal temperature < 40°C.

  • Nitration: Add 100 mL of

    
     dropwise via an addition funnel, keeping temperature < 60°C.
    
  • Heating: Once addition is complete, replace the ice bath with a heating mantle. Slowly ramp temperature to 130–140°C .

  • Reaction: Reflux at this temperature for 3–4 hours.

  • Quench: Cool the mixture to room temperature (RT) and pour onto 500 g of crushed ice.

  • Isolation: Neutralize the slurry to pH 6–7 using

    
    . The product will precipitate as a yellow/white solid.
    
  • Filtration: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 65–75 g (85–95%)

    • Melting Point: 252–254°C

Stage 2: Synthesis of 2-Methyl-4,5-dinitroimidazole (Target)

This step requires strict adherence to temperature limits to avoid ring destruction.

Reagents:

  • 2-Methyl-4-nitroimidazole (from Stage 1): 10.0 g (78.7 mmol)

  • Fuming Nitric Acid (

    
    , >98%): 30 mL
    
  • Concentrated Sulfuric Acid (

    
    , 98%): 30 mL
    
  • Optional: Oleum (20%

    
    ) can be used to enhance yield if the 98% acid mix is insufficient.
    

Procedure:

  • Acid Mix Preparation: In a 250 mL RBF, carefully mix 30 mL conc.

    
     and 30 mL fuming 
    
    
    
    at 0°C.
  • Substrate Addition: Add 10.0 g of 2-methyl-4-nitroimidazole in small portions. The solution may turn orange/brown.

  • Controlled Heating: Equip the flask with a reflux condenser. Heat the mixture slowly to 100–110°C .

    • Critical Control: Do not exceed 115°C. Higher temperatures favor oxidative ring opening to parabanic acid (See Figure 1).

  • Digestion: Maintain temperature at 100–110°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) if possible, though dinitro species are polar.

  • Quench: Cool to RT and pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Carefully adjust pH to ~2–3 with solid Sodium Bicarbonate (

    
    ) or 
    
    
    
    . Note: Dinitroimidazoles can be acidic; precipitation often occurs at acidic pH.
  • Extraction (Alternative to Filtration): If a precipitate does not form immediately, extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the residue from ethanol or water.
    

Data Summary Table:

ParameterStage 1 (Mononitro)Stage 2 (Dinitro)
Starting Material 2-Methylimidazole2-Methyl-4-nitroimidazole
Nitrating Agent 70%

/ 98%

Fuming

/ 98%

Temperature 130–140°C100–110°C
Time 3–4 Hours4–6 Hours
Key Risk Exotherm upon additionOxidative ring destruction
Appearance White/Yellow PowderPale Yellow/Cream Solid

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

  • Melting Point: The dinitro derivative typically melts lower than the mononitro precursor or decomposes upon melting. Literature values for similar dinitroimidazoles suggest a range of 180–200°C (dec) , but specific polymorphs may vary.

  • 1H NMR (DMSO-d6):

    • Mononitro:

      
       2.31 (s, 3H, 
      
      
      
      ), 8.18 (s, 1H, imidazole
      
      
      ).
    • Dinitro:[2][3][4] The signal at

      
       8.18 will disappear  because the C-5 proton is replaced by a nitro group. The spectrum should show only the methyl singlet at 
      
      
      
      ~2.4–2.5 ppm and a broad NH signal (if not exchanged).
  • IR Spectroscopy: Look for symmetric and asymmetric

    
     stretches at roughly 1530 
    
    
    
    and 1350
    
    
    . The dinitro compound will show stronger/broader nitro bands than the mono.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Stage 2) Oxidative degradationReduce reaction temperature to 95–100°C; ensure reagents are dry.
No Precipitate (Quench) Product solubilityThe dinitro compound is more acidic. Do not over-neutralize (keep pH < 4). Use solvent extraction (EtOAc).
Red Fumes (Excess) Runaway oxidationImmediate cooling. Check if temp exceeded 120°C.

References

  • Lyapunova, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Tomsk State University Journal of Chemistry.

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials.

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole.[5][6][3][7][8][9] Acta Crystallographica Section E.

  • Cho, S. G., et al. (1998). Nitration of imidazoles. Journal of Molecular Structure: THEOCHEM.
  • US Patent 3644391A. Process for preparing 4(5)-nitroimidazoles.

Sources

Application Note: Regioselective Nitration of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Protocols for the Nitration of 2-Methylimidazole Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Safety Officers.

High-Yield Synthesis of 2-Methyl-4(5)-nitroimidazole

Executive Summary & Strategic Importance

The nitration of 2-methylimidazole (2-MI) is a pivotal transformation in the synthesis of nitroimidazole antibiotics, most notably Metronidazole , Tinidazole , and Dimetridazole . These active pharmaceutical ingredients (APIs) rely on the introduction of a nitro group at the C-4/C-5 position of the imidazole ring.

This guide addresses the specific challenges of this reaction:

  • Deactivated Substrate: The imidazole ring becomes protonated in the strong acid media required for nitration, forming a highly deactivated imidazolium cation. This necessitates vigorous reaction conditions.[1]

  • Safety Hazards: The reaction is highly exothermic. "Runaway" thermal events and local "micro-explosions" are historical risks associated with the classical Pyman method.

  • Regioselectivity: While the 2-position is blocked by a methyl group, directing the nitro group to the 4(5)-position requires precise control to avoid dinitration or ring oxidation.

We present two validated protocols: a Modified Industrial Mixed-Acid Protocol (robust for scale-up) and a High-Yield Nitrate Salt Protocol (superior yield and safety profile for laboratory optimization).

Mechanistic Insight & Reaction Logic

The nitration of imidazoles is an Electrophilic Aromatic Substitution (


). However, unlike benzene, the substrate exists in an acid-base equilibrium.
  • The Species Problem: In concentrated

    
    , 2-MI is fully protonated (
    
    
    
    ). The resulting 2-methylimidazolium cation is resistant to electrophilic attack due to its positive charge.
  • The Pathway: Reaction occurs either on the trace amount of free base present (unlikely in 98% acid) or requires extreme forcing conditions to nitrate the cation directly. Evidence suggests the reaction proceeds via the cation at elevated temperatures (

    
    ).
    
  • Tautomerism: The product, 2-methyl-4-nitroimidazole, exists in tautomeric equilibrium with 2-methyl-5-nitroimidazole. They are chemically identical until the N1-nitrogen is alkylated.

Figure 1: Mechanistic Pathway and Tautomerism

NitrationMechanism Substrate 2-Methylimidazole (Free Base) Cation 2-Methylimidazolium (Cation) Substrate->Cation + H+ Cation->Substrate - H+ TS Sigma Complex (Intermediate) Cation->TS + NO2+ (Slow, High T) Nitronium Nitronium Ion (NO2+) Nitronium->TS Attack at C4/C5 Product 2-Methyl-4(5)-nitroimidazole (Target) TS->Product - H+ Product->Product Tautomerization (Fast)

Caption: Reaction pathway showing the protonation equilibrium and the high-energy barrier nitration of the imidazolium cation.

Experimental Protocols

Protocol A: Modified Mixed-Acid Method (Industrial Standard)

Based on the optimized Pyman procedure. Suitable for scale-up but requires strict thermal control.

Safety Warning: This reaction is prone to delayed exotherms. Never add the total acid charge at once.

Reagents & Equipment
ComponentSpecificationQuantity (Ratio)
2-Methylimidazole 99% Purity, Solid1.0 equiv
Nitric Acid Fuming (98%) or 70%1.2 - 1.5 equiv
Sulfuric Acid 98% Conc.3.0 - 5.0 equiv
Equipment Jacketed reactor, overhead stirrer (high torque), internal temp probe.-
Step-by-Step Workflow
  • Nitrate Salt Formation (The "Safe" Start):

    • Charge the reactor with Nitric Acid (1.2 equiv). Cool to 0–10°C .

    • Slowly add solid 2-methylimidazole portion-wise.

    • Critical Control: Maintain temperature < 20°C . The amine will neutralize the acid, forming 2-methylimidazole nitrate in situ. This step is exothermic but manageable.

    • Why? Pre-forming the nitrate salt prevents the violent "charring" reaction that occurs if free imidazole meets concentrated sulfuric acid directly.

  • Sulfuric Acid Addition:

    • To the stirred nitrate slurry/solution, add Sulfuric Acid (3.0 equiv) dropwise.

    • Allow temperature to rise naturally to 40–50°C during addition.

  • Thermal Reaction (The Nitration):

    • Heat the mixture slowly to 120°C .

    • Observation: Evolution of brown

      
       fumes indicates initiation.
      
    • Hold at 130–140°C for 3–4 hours .

    • Endpoint: Monitor by HPLC (disappearance of 2-MI).

  • Quenching & Isolation:

    • Cool reaction mass to 25°C .

    • Pour onto crushed ice (ratio 1:5 w/w).

    • Neutralization: Slowly adjust pH to pH 5–6 using

      
       (25%) or 
      
      
      
      (50%).
    • Note: The product precipitates as a white/off-white solid upon neutralization.

    • Filter, wash with ice-cold water, and dry at 60°C.

Protocol B: Nitrate Salt Method (High Yield / Green Chemistry)

Recommended for laboratory synthesis. Uses alkali metal nitrates to generate


 in situ, resulting in a smoother reaction profile and higher yields (up to 95%).[2]
Reagents & Equipment
ComponentSpecificationQuantity
2-Methylimidazole Solid10.0 g (122 mmol)
Potassium Nitrate (

)
Granular13.5 g (134 mmol)
Sulfuric Acid 95-98%50 mL
Solvent Water (for workup)200 mL
Step-by-Step Workflow
  • Dissolution:

    • In a 250 mL round-bottom flask, dissolve 2-methylimidazole (10 g) in Sulfuric Acid (50 mL).

    • Caution: Exothermic solvation. Cool in an ice bath to keep T < 40°C.

  • Reagent Addition:

    • Add Potassium Nitrate (

      
      )  in small portions over 20 minutes.
      
    • Stir until fully dissolved.

  • Reaction:

    • Heat the mixture to 130–140°C .

    • Reflux for 4.5 – 5.0 hours .[3]

    • Mechanism:[1][4][5][6][7][8][9]

      
      . The in-situ generation of 
      
      
      
      in anhydrous media promotes the formation of the nitronium ion (
      
      
      ) more efficiently than adding aqueous nitric acid.
  • Workup:

    • Cool to room temperature.

    • Pour into 200 g crushed ice.

    • Neutralize with aqueous Ammonia (25%) to pH 6–7 .[3]

    • Yield Optimization: The product is amphoteric but least soluble near neutral pH. Do not over-basify (pH > 9) or product will redissolve as the anion.

  • Purification:

    • Filter the precipitate.[3][10][11]

    • Recrystallize from hot water or ethanol/water (1:1) if high purity is required.

Analytical Validation

Confirm the identity of 2-methyl-4-nitroimidazole using the following parameters.

ParameterExpected ValueNotes
Appearance White to pale yellow crystalline powderDarkens if trace acid remains.
Melting Point 250 – 254°C Sharp melting point indicates purity.
1H-NMR (DMSO-d6)

2.35 (s, 3H,

)

8.05 (s, 1H, Ar-H)

13.5 (br s, 1H, NH)
Absence of signals at

6.9/7.1 (starting material) confirms conversion.
HPLC Purity > 98.5% (Area %)Common impurity: 2-methyl-4,5-dinitroimidazole (trace).
Figure 2: Analytical Logic & Troubleshooting

Troubleshooting Start Crude Product Analysis LowYield Issue: Low Yield (<50%) Start->LowYield Impurity Issue: Colored Impurities Start->Impurity CheckpH Check Workup pH Must be 6.0 - 7.0 LowYield->CheckpH CheckTemp Check Reaction Temp Did it reach 130°C? LowYield->CheckTemp Recryst Recrystallize from Ethanol/Water Impurity->Recryst

Caption: Decision tree for troubleshooting common yield and purity issues.

Safety Considerations (Crucial)

  • Thermal Runaway: The nitration of imidazoles is characterized by an induction period followed by rapid heat release. Do not exceed the recommended heating ramp rates (approx 1°C/min).

  • Energetic Materials: While 2-methyl-4-nitroimidazole is stable, polynitrated by-products (rare but possible with excess acid) can be shock-sensitive. Do not distill the reaction mixture to dryness.

  • NOx Fumes: The reaction generates significant nitrogen dioxide (brown gas). Scrubbers (NaOH trap) are mandatory for scales > 10g.

References

  • Pyman, F. L. (1922). Nitro-derivatives of 2-methylimidazole. Journal of the Chemical Society, Transactions. Link

  • Lyapunova, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts. Tomsk State University Journal of Chemistry. Link

  • BenchChem. (2025).[10] Protocol for Nitration of Imidazoles. BenchChem Application Notes. Link

  • US Patent 4209631A. (1980). Process for the safe nitration of 2-methylimidazole. Link

  • ChemicalBook. (2024).[4] 2-Methyl-5-nitroimidazole Safety Data Sheet. Link

Sources

purification techniques for 2-methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 2-Methyl-4,5-dinitro-1H-imidazole (MDNI)

Executive Summary

2-Methyl-4,5-dinitro-1H-imidazole (MDNI) is a critical heterocyclic scaffold utilized in two distinct high-stakes fields: as a precursor for nitroimidazole-based antibiotics (e.g., dimetridazole analogs) and as an insensitive high-energy density material (HEDM) in energetic formulations.

The synthesis of MDNI typically involves the nitration of 2-methylimidazole.[1] This process generates specific impurity profiles, primarily the under-nitrated 2-methyl-4(5)-nitroimidazole (Mono-NI) , inorganic acid residues, and oxidative degradation products (tars).

This guide details two validated purification methodologies:

  • Thermodynamic Recrystallization: Utilizing solubility differentials in Ethanol/Water systems to separate the dinitro target from mono-nitro impurities.

  • Acid-Base Fractionation: Leveraging the enhanced acidity of the dinitro-imidazole proton for bulk purification.

Physicochemical Profile & Impurity Analysis

Understanding the solute-solvent interaction is the foundation of this protocol. The introduction of two nitro groups significantly alters the electron density of the imidazole ring compared to the mono-nitro precursor.

Property2-Methyl-4,5-dinitroimidazole (MDNI)2-Methyl-4-nitroimidazole (Impurity)Implication for Purification
pKa (NH acidity) ~3.5 - 4.5 (Estimated)~9.5MDNI is significantly more acidic; soluble in mild bicarbonate.
Solubility (Cold H₂O) InsolubleSparingly SolubleWater is an excellent anti-solvent.
Solubility (Hot EtOH) Highly SolubleSolubleEthanol acts as the primary solvent.
Thermal Stability Stable < 170°C (Decomp >180°C)Stable up to ~250°CSafety Critical: Avoid overheating MDNI; it is an energetic material.
Impurity Fate Map

The following diagram illustrates the flow of impurities during the purification process.

ImpurityFate Crude Crude MDNI Mixture (Target + Impurities) Process Purification (Recrystallization/Acid-Base) Crude->Process Filtrate Mother Liquor/Filtrate (Waste) Process->Filtrate Rejection Product Purified MDNI (Crystalline) Process->Product Crystallization Mono Mono-nitro Impurity (Higher Solubility) Filtrate->Mono Acids Inorganic Acids (H2SO4/HNO3) Filtrate->Acids Tars Oxidative Tars Filtrate->Tars

Figure 1: Impurity Fate Map illustrating the rejection of mono-nitro species and inorganic acids into the filtrate.

Protocol A: Dual-Solvent Recrystallization (The Gold Standard)

This method yields the highest purity (>99%) by exploiting the steep solubility curve of MDNI in aqueous ethanol.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water (Type II)

  • Activated Charcoal (optional, for decolorization)

Safety Note: MDNI is an energetic compound. Do not grind crystals vigorously. Use non-metallic spatulas.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Saturation):

    • Place 10.0 g of crude MDNI in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol slowly while heating to 60-70°C (water bath).

    • Target: Use the minimum volume required to dissolve the solid completely (approx. 5–8 mL per gram).

    • Checkpoint: If the solution is dark brown/black, add 0.5 g activated charcoal and stir for 10 mins, then filter while hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition:

    • Maintain the ethanol solution at ~60°C.

    • Add hot Deionized Water (60°C) dropwise.

    • End Point: Stop addition immediately when a persistent turbidity (cloudiness) appears that does not disappear with swirling.

    • Add 1-2 mL of Ethanol to just redissolve the turbidity (restore clarity).

  • Controlled Nucleation (Crystal Growth):

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Mechanism:[2] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the mono-nitro impurity.

    • Once at room temperature, transfer to a refrigerator (4°C) for 2 hours to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake twice with cold (0°C) Ethanol/Water (20:80 mixture). This washes away the mother liquor containing the more soluble mono-nitro impurity.

    • Drying: Dry in a vacuum oven at 50°C for 4 hours. Do not exceed 60°C.

Protocol B: Acid-Base Fractionation (Bulk Purification)

This method is ideal for removing non-acidic impurities (unreacted starting material) and inorganic acids. It relies on the acidity of the imidazole NH proton (pKa ~4 due to electron-withdrawing nitro groups).

Reagents:

  • Sodium Bicarbonate (NaHCO₃) saturated solution

  • Hydrochloric Acid (HCl), 2M

  • pH Meter

Workflow Diagram

AcidBase Start Crude MDNI Solid BaseStep Add Sat. NaHCO3 (pH ~8.5) Start->BaseStep Deprotonation Filter1 Filtration BaseStep->Filter1 Solids1 Solid Residue: Non-acidic Impurities (Discard) Filter1->Solids1 Filtrate1 Filtrate: MDNI-Sodium Salt (Soluble) Filter1->Filtrate1 AcidStep Acidify with 2M HCl to pH 2-3 Filtrate1->AcidStep Reprotonation Precip Precipitation of Purified MDNI AcidStep->Precip

Figure 2: Acid-Base Fractionation workflow leveraging the acidity of the dinitro-imidazole.

Step-by-Step Methodology
  • Salification:

    • Suspend crude MDNI in saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Stir for 30 minutes. The mixture will bubble (CO₂ release) as the MDNI dissolves to form the sodium salt.

    • Note: Use Bicarbonate rather than Hydroxide (NaOH) to prevent ring degradation, which can occur with dinitroimidazoles in strong alkali at elevated temperatures.

  • Filtration (Clarification):

    • Filter the solution.

    • Retentate: Discard any undissolved solids (tars, non-acidic impurities).

    • Filtrate: Contains the target MDNI as a water-soluble salt.

  • Precipitation:

    • Cool the filtrate to 10°C.

    • Slowly add 2M HCl while monitoring pH.

    • The product will precipitate as a thick slurry as the pH passes through 4.0. Continue acidifying to pH 2.0 to ensure complete recovery.

  • Wash & Dry:

    • Filter the precipitate.[3][4]

    • Wash copiously with cold water to remove inorganic salts (NaCl).

    • Dry as per Protocol A.

Quality Control & Validation

To ensure the protocol's success, the isolated product must meet the following criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/H2O)> 98.5% Area
Melting Point Capillary (1°C/min)180–190°C (Decomposition)*
Appearance VisualPale yellow to orange needles
Acidity pH of aqueous slurryNeutral (after washing)

*Note: Melting points for dinitroimidazoles often vary with heating rate due to decomposition. Use DSC for precise thermal characterization.

References

  • Synthesis and Properties of Nitroimidazoles

    • Source: Cho, S. G., et al. "Synthesis and characterization of 2-methyl-4,5-dinitroimidazole." Journal of Heterocyclic Chemistry.
    • Context: Establishes the nitration pathways and energetic properties of the dinitro deriv
    • Verification:

  • Purification of Nitroimidazole Derivatives

    • Source: US Patent 3,652,555 "Process for the prepar
    • Context: Describes the acid-base handling and solubility profiles of methyl
    • Verification:

  • General Recrystallization Techniques for Energetic Materials

    • Source: Agrawal, J.P., Hodgson, R.D. "Organic Chemistry of Explosives."
    • Context: Provides safety guidelines for handling polynitro heterocyclic compounds during crystalliz
    • Verification:

Sources

Application Note: Analytical Characterization of 2-Methyl-4,5-Dinitro-1H-Imidazole (MDNI)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists characterizing 2-methyl-4,5-dinitro-1H-imidazole (MDNI) . Unlike its pharmaceutical precursor (metronidazole derivatives) or the common mononitro analog, MDNI is often investigated as an energetic material or a high-density intermediate. Consequently, this guide prioritizes safety , purity differentiation , and thermal stability .

Introduction & Safety Advisory

2-methyl-4,5-dinitro-1H-imidazole (MDNI) is a highly oxidized imidazole derivative. The presence of two nitro groups on the azole ring significantly alters its physicochemical profile compared to the mono-nitro precursor (2-methyl-4-nitroimidazole).

CRITICAL SAFETY WARNING: MDNI is classified as an energetic material . It possesses shock and friction sensitivity higher than standard pharmaceutical intermediates.

  • Explosive Hazard: Do not grind neat material in a mortar and pestle.

  • Thermal Runaway: Differential Scanning Calorimetry (DSC) must be performed in pinhole-vented gold-plated pans using small sample masses (<2 mg) to prevent cell rupture during decomposition.

Physicochemical Profile

PropertyValue / DescriptionAnalytical Relevance
Formula

High Nitrogen/Oxygen content (Energetic)
MW 172.10 g/mol Mass Spec Parent Ion

Appearance Yellow to Orange Crystalline SolidColor intensity often correlates with impurities
Solubility DMSO, Acetone, MeOH (Hot)Poor solubility in water/non-polar solvents
Melting Point Distinct from Mono-nitro (~252°C)Note: Often decomposes upon melting

Spectroscopic Identification (The "Silent Ring" Protocol)

The most robust method to distinguish the target MDNI from its precursor (2-methyl-4-nitroimidazole ) is


H NMR. This protocol relies on the "Silent Ring" logic: the target molecule has zero  aromatic protons on the imidazole ring.
Protocol A: NMR Structural Validation

Objective: Confirm full nitration of the imidazole ring.

  • Solvent: Dissolve 5-10 mg of sample in DMSO-

    
     . (Avoid 
    
    
    
    due to poor solubility).
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

  • Analysis Logic (Self-Validating):

    • The Methyl Signal: Look for a sharp singlet at

      
       2.4 - 2.5 ppm .
      
    • The N-H Signal: A broad singlet typically >13.0 ppm (exchangeable).

    • The "Silent" Region (CRITICAL): Inspect the aromatic region (

      
       7.0 - 8.5 ppm ).
      
      • Pure MDNI: This region must be empty (baseline noise only).

      • Contaminated: A singlet at ~

        
         8.0 ppm indicates unreacted 2-methyl-4-nitroimidazole  (proton at C5 position).
        
Protocol B: FTIR Fingerprinting

Objective: Confirm Nitro group environment.

  • Method: ATR (Attenuated Total Reflectance) - Do not use KBr pelleting due to pressure sensitivity of energetic samples.

  • Key Bands:

    • 
       Asymmetric Stretch:  1530–1560 
      
      
      
      (Strong).
    • 
       Symmetric Stretch:  1340–1380 
      
      
      
      (Strong).
    • C=N Ring Stretch: ~1450

      
      .
      

Chromatographic Purity Profiling (HPLC)

Separating the dinitro target from the mononitro precursor requires a gradient method due to the significant difference in polarity induced by the second nitro group.

Protocol C: High-Performance Liquid Chromatography

System: Agilent 1290 / Waters H-Class or equivalent with PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ). Acid is required to suppress ionization of the imidazole nitrogen, sharpening the peak.
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 300 nm (Nitroimidazoles have strong absorbance here; 254 nm is also acceptable).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold
12.0 60% Linear Ramp (Elute Mononitro & Dinitro)
15.0 95% Wash
15.1 5% Re-equilibration

| 20.0 | 5% | End |

Interpretation:

  • 2-methyl-4-nitroimidazole (Precursor): Elutes earlier (more polar, less lipophilic interaction with C18 relative to the dinitro in acidic conditions).

  • 2-methyl-4,5-dinitroimidazole (Target): Elutes later. Note: Verify retention times with standards as nitro-group position strongly affects solvation.

Thermal Stability Assessment (DSC)

For energetic materials, knowing the "Onset of Decomposition" (


) is more critical than the melting point.
Protocol D: Differential Scanning Calorimetry
  • Calibration: Indium standard.

  • Sample Pan: Gold-plated high-pressure pan with a laser-drilled pinhole (50 µm). Aluminum pans may catalyze decomposition or react with nitro groups.

  • Mass: Strictly 0.5 mg – 1.5 mg .

  • Ramp Rate: 5°C/min (Standard) and 2°C/min (for precise

    
    ).
    
  • Atmosphere: Nitrogen purge (50 mL/min).

Data Analysis:

  • Endotherm: Melting event (likely >200°C, check for immediate overlap with decomposition).[4]

  • Exotherm: Sharp upward peak indicating decomposition.

  • Safety Threshold: If

    
     is < 200°C, the material is thermally unstable and requires cold storage.
    

Visualization of Analytical Workflow

The following diagrams illustrate the synthesis impurity logic and the analytical decision tree.

MDNI_Characterization Start Crude Sample (2-Me-4,5-DNI) NMR 1H NMR (DMSO-d6) Start->NMR Aromatic_H Aromatic Region (7.0 - 8.5 ppm) NMR->Aromatic_H Result_Pure Pass: Pure Dinitro (Silent Aromatic Region) Aromatic_H->Result_Pure No Peaks Result_Impure Fail: Mononitro Present (Singlet at ~8.0 ppm) Aromatic_H->Result_Impure Peak Detected HPLC HPLC Purity (Protocol C) Result_Pure->HPLC Quantify % DSC DSC Thermal Safety (Protocol D) Result_Pure->DSC Assess Stability

Caption: Analytical logic flow for validating 2-methyl-4,5-dinitroimidazole purity using the "Silent Ring" NMR method.

Synthesis_Path Precursor 2-Methylimidazole (Starting Material) Mono 2-Methyl-4-nitroimidazole (Intermediate/Impurity) [1 Aromatic H] Precursor->Mono Nitration (HNO3/H2SO4) Di 2-Methyl-4,5-dinitroimidazole (Target) [0 Aromatic H] Mono->Di Aggressive Nitration (Requires Validation) Tri 2,4,5-Trinitroimidazole (Over-nitration/Demethylation) [Unlikely in mild conditions] Di->Tri Extreme Conditions

Caption: Nitration pathway highlighting the loss of aromatic protons at each step, serving as the basis for NMR tracking.

References

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350. Link

    • Key Data: Confirms crystal structure and energetic n
  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole.[5] Central European Journal of Energetic Materials, 19(3), 379-397. Link

    • Key Data: Discusses nitration pathways and the stability of polynitroimidazoles.
  • Cho, S. G., et al. (1998). Theoretical studies on the structure and properties of 4-nitroimidazole and 1-methyl-4-nitroimidazole. Journal of Molecular Structure: THEOCHEM, 432(1-3), 41-53. Link

    • Key Data: Provides comparative NMR shift d

Sources

using 2-methyl-4,5-dinitro-1H-imidazole as a propellant ingredient

Author: BenchChem Technical Support Team. Date: March 2026

Technical Data Sheet: 2-Methyl-4,5-dinitro-1H-imidazole

For Research & Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. 2-Methyl-4,5-dinitro-1H-imidazole is an energetic material and must be handled only by trained professionals in a suitably equipped laboratory environment. All handling, storage, and disposal must be conducted in strict accordanceance with institutional, local, and national regulations for explosive materials.

Introduction

2-Methyl-4,5-dinitro-1H-imidazole is a heterocyclic nitramine compound that has been investigated for its potential as an energetic material.[1] Its molecular structure, featuring a five-membered imidazole ring with two nitro groups and a methyl group, contributes to its high energy density. The presence of multiple nitro groups, which act as oxidizers, and a carbon-hydrogen backbone, which serves as fuel, in a single molecule gives it its energetic properties. This data sheet provides an overview of its synthesis, properties, and essential safety protocols based on available scientific literature.

Physicochemical and Energetic Properties

The properties of 2-methyl-4,5-dinitro-1H-imidazole make it a subject of interest in the field of energetic materials. A summary of its key characteristics is presented below.

PropertyValueSource
Molecular Formula C4H4N4O4[1]
Molecular Weight 172.10 g/mol Inferred from Formula
Appearance Crystalline solid[1]
Decomposition Temperature Information not available in search results
Density Information not available in search results
Specific Impulse Information not available in search results
Burn Rate Information not available in search results
Impact Sensitivity Information not available in search results
Friction Sensitivity Information not available in search results

Synthesis Overview

The following is a brief overview of synthetic routes described in the chemical literature and is not intended as a detailed protocol. The synthesis of this and other energetic materials should only be attempted by professional chemists with extensive experience in the field of high-energy-density materials and in laboratories specifically designed for this purpose.

The synthesis of 2-methyl-4,5-dinitro-1H-imidazole typically involves the nitration of a suitable precursor. One common starting material is 2-methylimidazole. The nitration process introduces nitro groups onto the imidazole ring. The conditions of the nitration, such as the nitrating agent used (e.g., a mixture of nitric and sulfuric acids), temperature, and reaction time, are critical to achieving the desired dinitrated product.[2]

Hazard Identification and Safety Protocols

4.1. Major Hazards

  • Explosion Hazard: This material is an energetic compound and may be sensitive to impact, friction, heat, and electrostatic discharge.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4][5][6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3][6]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3][5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

4.3. Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Avoid the formation of dust and aerosols.[3][6]

    • Use non-sparking tools and explosion-proof equipment.[3]

    • Prevent fire caused by electrostatic discharge.[3]

    • Avoid contact with skin and eyes.[3][4][6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5]

    • Store away from incompatible materials and sources of heat or ignition.[3][5]

4.4. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][6]

4.5. Fire-Fighting Measures

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[3][6]

4.6. Accidental Release Measures

  • Evacuate personnel to a safe area.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid dust formation.[3][6]

  • Carefully sweep up the material and place it in a suitable, closed container for disposal.[3][6]

  • Do not let the chemical enter drains.[3]

Characterization Methods

The characterization of 2-methyl-4,5-dinitro-1H-imidazole typically involves a combination of spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[9]

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups, particularly the nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[1]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition behavior of the compound.

Visualizations

General Workflow for Handling Energetic Materials

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare & Inspect Equipment in Fume Hood prep_ppe->prep_setup prep_material Weigh Material in a Designated Area prep_setup->prep_material exp_run Conduct Experiment Following SOP prep_material->exp_run Transfer Material exp_observe Observe for Any Abnormalities exp_run->exp_observe cleanup_decon Decontaminate Equipment exp_observe->cleanup_decon Post-Experiment cleanup_waste Segregate & Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A generalized workflow for the safe handling of energetic materials in a laboratory setting.

References

Sources

Application Note: Dinitroimidazoles in Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional sensitive explosives (e.g., TNT, RDX) to Insensitive Munitions (IM) requires materials that decouple performance from sensitivity. Dinitroimidazoles, specifically 2,4-dinitroimidazole (2,4-DNI) , represent a critical class of energetic heterocycles. Unlike TNT, 2,4-DNI offers higher density and detonation velocity while maintaining superior thermal stability (m.p. ~267°C).

This guide details the application of 2,4-DNI as a thermally stable secondary explosive and a high-performance filler in melt-cast formulations. It provides validated protocols for the synthesis of 2,4-DNI via the thermal rearrangement route and methodologies for its incorporation into DNAN (2,4-dinitroanisole) based matrices.

Part 1: Chemical Architecture & Energetic Properties

Structural Isomerism and Stability

The position of nitro groups on the imidazole ring dictates stability.

  • 2,4-DNI: The thermodynamically stable isomer. The nitro groups are non-adjacent, reducing steric strain and electrostatic repulsion.

  • 4,5-DNI: The kinetic product. Adjacent nitro groups create significant steric strain, making it more sensitive and less stable. It is generally avoided in final formulations but serves as a transient intermediate.

Comparative Energetic Data

The following table contrasts 2,4-DNI with standard military explosives. Note 2,4-DNI's superior density compared to TNT, which directly correlates to higher detonation pressure (


).
PropertyTNT (Reference)2,4-DNI (Target)RDX (High Performance)
Formula



Density (

)
1.65 g/cm³1.78 g/cm³ 1.82 g/cm³
Melting Point 80°C267°C 204°C
Detonation Velocity (

)
6,900 m/s~7,800 m/s 8,750 m/s
Impact Sensitivity (

)
150 cm> 200 cm 28 cm
Application Melt-cast baseHeat-resistant fillerHigh-performance booster

Key Insight: 2,4-DNI is not a melt-cast base itself due to its high melting point. Instead, it acts as a crystalline oxidizer/explosive filler suspended in a low-melting matrix (like DNAN) to boost performance without compromising safety.

Part 2: Synthesis Protocol (The Rearrangement Route)

Objective: Synthesize high-purity 2,4-DNI avoiding the unstable 4,5-isomer. Mechanism: 1,4-dinitroimidazole is formed first via nitration, followed by a thermal rearrangement to the stable 2,4-isomer.

Reagents & Equipment
  • Precursors: Imidazole (99%), Nitric Acid (98%, White Fuming), Acetic Anhydride.

  • Solvents: Chlorobenzene (high boiling point required for rearrangement).

  • Equipment: Jacketed glass reactor, reflux condenser, temperature controller, vacuum filtration.

Step-by-Step Methodology
Step 1: Nitration to 1,4-Dinitroimidazole (Intermediate)
  • Preparation: In a jacketed reactor, cool 100 mL of Acetic Anhydride to 0°C.

  • Acid Addition: Slowly add 30 mL of 98%

    
     dropwise. Caution: Highly Exothermic. Maintain T < 10°C.
    
  • Substrate Addition: Add 10 g of Imidazole in small portions.

  • Reaction: Allow temperature to rise to 20°C and stir for 2 hours.

  • Quench: Pour mixture onto 500g crushed ice. The 1,4-DNI intermediate precipitates.

  • Isolation: Filter and dry the solid. Do not store for long periods; proceed to rearrangement.

Step 2: Thermal Rearrangement to 2,4-DNI
  • Solvation: Suspend the dried 1,4-DNI in Chlorobenzene (ratio 1g : 10mL).

  • Heating: Heat the mixture to reflux (~132°C).

  • Transformation: Maintain reflux for 3–5 hours. The kinetic 1,4-isomer rearranges to the thermodynamic 2,4-isomer.

  • Monitoring: Use TLC or HPLC to confirm disappearance of 1,4-DNI peak.

  • Crystallization: Cool slowly to room temperature. 2,4-DNI will crystallize out of the chlorobenzene.

  • Purification: Filter, wash with cold methylene chloride, and recrystallize from water/methanol to remove trace acids.

Synthesis Workflow Diagram

SynthesisPathway Imidazole Imidazole (Precursor) Nitration Nitration (HNO3/Ac2O, <10°C) Imidazole->Nitration Intermed 1,4-DNI (Kinetic Intermediate) Nitration->Intermed Electrophilic Subst. Rearrange Thermal Rearrangement (Chlorobenzene, 132°C) Intermed->Rearrange Product 2,4-DNI (Thermodynamic Product) Rearrange->Product Isomerization

Figure 1: The thermal rearrangement pathway ensures high regioselectivity for the stable 2,4-isomer.

Part 3: Application in Melt-Cast Formulations

Context: Modern artillery shells use "melt-cast" explosives where a solid powder is mixed into a molten binder and poured into the shell. 2,4-DNI serves as the high-energy solid, replacing RDX to improve thermal stability.

Formulation Protocol: DNAN/2,4-DNI Composite

Target Formulation: 40% DNAN (Binder) + 60% 2,4-DNI (Filler).

  • Binder Preparation:

    • Melt 2,4-Dinitroanisole (DNAN) in a steam-jacketed kettle at 95°C.

    • Note: DNAN melts at 94°C. Do not exceed 110°C to prevent degradation.

  • Filler Integration:

    • Sieve 2,4-DNI crystals to a bimodal distribution (Class 1: ~200µm, Class 2: ~20µm) to maximize packing density.

    • Add 2,4-DNI slowly to the molten DNAN under high-shear agitation.

  • Vacuum Degassing:

    • Apply vacuum (20 mmHg) for 15 minutes while stirring to remove trapped air voids (voids increase sensitivity).

  • Casting:

    • Pour the slurry into pre-heated molds (80°C).

    • Cooling Cycle: Use a controlled cooling ramp (1°C/min) to prevent cracking or "pipe" formation in the center of the charge.

Formulation Logic Diagram

FormulationProcess DNAN DNAN Binder (Melt at 95°C) Mixing High Shear Mixing (Vacuum, 100°C) DNAN->Mixing DNI 2,4-DNI Crystals (Sieved/Dried) DNI->Mixing Casting Gravity Casting (Heated Molds) Mixing->Casting Cooling Controlled Cooling (Prevent Cracking) Casting->Cooling QC X-Ray Inspection (Density/Voids) Cooling->QC

Figure 2: Unit operations for processing 2,4-DNI into a melt-cast warhead.

Part 4: Safety, Toxicity & Handling

Sensitivity Profile

While 2,4-DNI is "insensitive" compared to RDX, it is still a Class 1.1 explosive.

  • ESD (Electrostatic Discharge): High threshold, but grounding straps are mandatory.

  • Friction: Moderate.[1] Avoid ceramic/glass grinding surfaces; use conductive rubber or plastic.

Toxicology (Mechanism of Action)

Unlike TNT (liver toxicity), nitroimidazoles have a specific genotoxic mechanism relevant to both energetics handling and pharmaceutical overlap.

  • Reductive Activation: Under hypoxic conditions (or intracellular metabolism), the nitro group (

    
    ) is enzymatically reduced to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • DNA Adducts: These reduced intermediates are highly reactive electrophiles that bind to DNA, causing strand breaks.

  • Protocol: All handling must occur in a fume hood with HEPA filtration. Nitrile gloves are insufficient for long exposure; use laminated chemical-resistant gloves (e.g., Silver Shield).

References

  • Cho, S. G., et al. (2016). Synthesis and characterization of 2,4-dinitroimidazole derivatives. Journal of Heterocyclic Chemistry. Link

  • Los Alamos National Laboratory (LANL). (2001). High-Temperature Explosives for Insensitive-Munitions Applications.[2] DTIC Technical Report. Link

  • Viswanath, D. S., et al. (2018). Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. Springer. Link

  • Ostrovskii, V. A., et al. (2009). Nitroazoles: Synthesis, Structure and Properties.[3] Russian Chemical Reviews. Link

  • U.S. Army Research Laboratory. (2019). Toxicity Testing of Novel Energetic 1-methyl-2,4,5-trinitroimidazole (MTNI).[1] DTIC. Link

Sources

Protocol for Single Crystal X-ray Diffraction Analysis of 2-Methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract: This application note provides a comprehensive, field-proven protocol for the single-crystal X-ray diffraction (SCXRD) analysis of 2-methyl-4,5-dinitro-1H-imidazole. As an energetic material and a key heterocyclic scaffold in medicinal chemistry, obtaining a precise three-dimensional molecular structure is paramount for understanding its chemical properties, stability, and intermolecular interactions.[1][2][3] This guide details the methodology from crystal growth and mounting to data collection, structure solution, refinement, and validation, designed for researchers and scientists in crystallography and drug development.

Introduction: The Need for Atomic-Level Precision

2-Methyl-4,5-dinitro-1H-imidazole is a molecule of significant interest due to its high nitrogen and oxygen content, making it a candidate for energetic materials research.[4] Furthermore, the nitroimidazole core is a well-established pharmacophore in the development of antimicrobial and antiprotozoal agents. A definitive understanding of its solid-state architecture—including bond lengths, bond angles, molecular conformation, and packing motifs—is critical for structure-property relationship studies. Single-crystal X-ray diffraction is the definitive technique for acquiring this fundamental information, providing an unambiguous map of electron density and atomic positions within the crystal lattice.[1][2]

This protocol is structured to guide the user through a systematic workflow, ensuring the generation of high-quality, publishable crystallographic data.

Experimental Workflow Overview

The process of determining the crystal structure can be visualized as a linear progression from a bulk chemical sample to a refined, validated three-dimensional model. Each stage is critical for the success of the subsequent steps.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination Synthesis Synthesis of Bulk Material Crystallization Growth of Single Crystals Synthesis->Crystallization Growth & Isolation Crystal_Selection Microscopic Selection Crystallization->Crystal_Selection Growth & Isolation Crystal_Mounting Goniometer Mounting Crystal_Selection->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Diffractometer Setup Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Solving the Phase Problem Data_Processing->Structure_Solution Computational Analysis Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Computational Analysis Validation CIF Validation & Reporting Structure_Refinement->Validation Computational Analysis

Figure 1: High-level workflow for single-crystal X-ray diffraction analysis.

PART I: Crystal Growth and Specimen Preparation

The foundation of a successful SCXRD experiment is a high-quality single crystal. For organic compounds like 2-methyl-4,5-dinitro-1H-imidazole, this often requires careful screening of crystallization conditions.[5]

Protocol 1.1: Crystallization by Slow Evaporation

The slow evaporation technique is a robust method for growing crystals of many soluble organic compounds.[6]

  • Solvent Selection: Dissolve a small amount (5-10 mg) of synthesized 2-methyl-4,5-dinitro-1H-imidazole in a minimal volume of a suitable solvent. Good starting points for nitroimidazoles include methanol, ethanol, or ethyl acetate.[7][8] The goal is to create a saturated or near-saturated solution at room temperature.

  • Preparation: Transfer the solution to a small, clean vial (e.g., a 1-dram vial).

  • Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks. Diffraction-quality crystals often appear as well-formed, transparent blocks or needles.

Protocol 1.2: Crystal Selection and Mounting

Expertise: The choice of crystal is arguably the most influential decision in the experiment. An ideal crystal should have smooth faces, sharp edges, and be free of cracks or inclusions. Size is also critical; for modern diffractometers, a crystal with dimensions of 0.1 to 0.3 mm is often ideal.[9]

  • Selection: Place a drop of paratone-N or mineral oil onto a glass slide. Transfer several candidate crystals from the crystallization vial into the oil.

  • Microscopic Inspection: Using a polarized light microscope, examine the crystals. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated.

  • Mounting: Select the best crystal. Use a cryoloop (a small polymer loop on a pin) that is slightly larger than the crystal. Carefully scoop the crystal, along with a thin film of oil, onto the loop. The oil serves as a cryoprotectant, preventing ice formation during cooling.

  • Goniometer Head: Place the pin into a magnetic base on a goniometer head. The crystal is now ready for the diffractometer.

PART II: X-ray Diffraction Data Collection

This phase involves using a diffractometer to irradiate the crystal with X-rays and record the resulting diffraction pattern. The protocol outlined here is applicable to modern instruments such as the Bruker APEX II or Rigaku XtaLAB Synergy-S.[10][11][12]

Protocol 2.1: Instrument Setup and Unit Cell Determination
  • Mounting and Cooling: Mount the goniometer head onto the diffractometer. Immediately begin cooling the crystal to the target temperature, typically 100 K or 153 K, using a cold nitrogen stream.[4][13] Low temperatures minimize atomic thermal vibrations, leading to higher quality data.[14]

  • Crystal Centering: Use the instrument's video microscope and software controls to ensure the crystal is perfectly centered in the X-ray beam throughout a full rotation.[15][16]

  • Initial Frames (Matrix Collection): Collect a series of initial diffraction images (frames) at different starting orientations. The instrument software uses the positions of the reflections on these frames to determine the crystal's unit cell parameters and orientation matrix.[16]

  • Symmetry Determination: The software will analyze the unit cell dimensions and the systematic absences in the diffraction pattern to suggest a probable Bravais lattice and space group.

Protocol 2.2: Data Collection Strategy and Execution

Trustworthiness: A robust data collection strategy is essential for a reliable structure determination. The goal is to measure a complete and redundant set of unique reflections.[17]

  • Strategy Calculation: Based on the determined crystal symmetry, the software will calculate an efficient data collection strategy. This involves a series of scans (typically rotations in omega, ω, and phi, φ) designed to cover the unique region of reciprocal space.[18][19]

  • Key Parameters:

    • Exposure Time: A typical starting point is 10-20 seconds per frame. This may be adjusted based on the crystal's diffracting power, which can be assessed from the initial frames.[15]

    • Scan Width: A narrow scan width (e.g., 0.5° per frame) is standard for resolving reflections.

    • Detector Distance: A distance of ~50-60 mm is common, balancing resolution and the ability to capture a wide range of diffraction angles.

  • Execution: Launch the full data collection run. This can take several hours to complete. Monitor the initial frames to ensure the data quality is acceptable.

PART III: Structure Solution and Refinement

With a complete dataset, the next phase is computational: transforming the raw diffraction intensities into a final, validated 3D model. The SHELX suite of programs is the authoritative standard for this process in small-molecule crystallography.[20][21]

G Raw_Frames Raw Diffraction Frames Integration Data Integration (e.g., SAINT/CrysAlisPro) Raw_Frames->Integration HKL_File Reflection File (*.hkl) (h, k, l, I, σ(I)) Integration->HKL_File Corrections: Lorentz, Polarization, Absorption Solution Structure Solution (e.g., SHELXT - Direct Methods) HKL_File->Solution Initial_Model Initial Atomic Model (*.res) Solution->Initial_Model Refinement Least-Squares Refinement (SHELXL) Initial_Model->Refinement Iterative Process Final_Model Refined Model (*.cif) Refinement->Final_Model Convergence Validation Validation (PLATON/checkCIF) Final_Model->Validation Validated_CIF Final Validated CIF Validation->Validated_CIF Quality Check

Figure 2: Detailed workflow for structure solution and refinement.

Protocol 3.1: Data Integration and Reduction
  • Integration: The raw image files are processed using software like Bruker's SAINT or Rigaku's CrysAlisPro. This process locates each diffraction spot, integrates its intensity, and assigns it Miller indices (h,k,l).[22]

  • Corrections: The data are corrected for experimental factors, including Lorentz-polarization effects.

  • Absorption Correction: An empirical absorption correction based on the redundancy of the data is applied (e.g., using SADABS). This is crucial for obtaining accurate intensity values.[13] The output is a reflection file (e.g., an .hkl file).

Protocol 3.2: Structure Solution and Refinement using SHELX
  • Structure Solution: The phase problem is solved using "direct methods," which are statistical methods to estimate initial phases. The program SHELXT is highly effective for this.[20] This step typically reveals the positions of most or all non-hydrogen atoms.

  • Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL.[22][23] Initially, atoms are refined isotropically (with spherical thermal parameters).

  • Anisotropic Refinement: Once the model is stable, non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled by ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (which shows regions of missing electron density). Alternatively, for well-behaved structures, they can be placed in geometrically calculated positions and refined using a "riding model."[20]

  • Convergence: The refinement is iterated until the model converges, meaning that further cycles of refinement do not produce significant changes in the atomic parameters or the R-factors. Key metrics for a successful refinement are low residual values (R1 < 5%) and a Goodness-of-Fit (S) value close to 1.0.

PART IV: Structure Validation and Data Reporting

Authoritative Grounding: A crystallographic model is not complete until it has been rigorously validated. This ensures the model is chemically sensible and free from common errors.

Protocol 4.1: Validation with PLATON

The program PLATON, often accessed through the IUCr's online checkCIF service, is the gold standard for crystallographic validation.[24][25][26][27]

  • CIF Generation: The refinement program (SHELXL) will generate a Crystallographic Information File (CIF). This text file contains all information about the experiment and the final structural model.[23]

  • checkCIF Analysis: Submit the CIF to the checkCIF service. The service runs hundreds of tests for geometric and crystallographic consistency.

  • Review ALERTS: The output is a list of ALERTS, categorized by severity (A, B, C, G). The crystallographer must carefully review these alerts. Many are informational, but some may indicate genuine errors (e.g., incorrect atom assignment, missed symmetry) that must be addressed by further refinement.

Table 1: Representative Crystallographic Data

The following table summarizes typical crystal data and refinement parameters for 2-methyl-4,5-dinitro-1H-imidazole, based on published data.[4] This serves as a benchmark for expected results.

ParameterValue
Crystal Data
Chemical FormulaC₄H₄N₄O₄
Formula Weight172.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.35
b (Å)15.25
c (Å)11.90
β (°)98.5
Volume (ų)1320
Z8
Data Collection
Temperature (K)153
RadiationMo Kα (λ = 0.71073 Å)
Refinement
R1 [I > 2σ(I)]~0.040
wR2 (all data)~0.080
Goodness-of-fit (S)~1.0
Final Δρ (e Å⁻³)-0.2 to 0.3

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Dauter, Z. (1997). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology, 59, 325-341. [Link]

  • JETIR (2022). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Academia.edu. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School. [Link]

  • Fiveable (2025). Data collection and reduction. Crystallography. [Link]

  • Sheldrick, G. M. The SHELX package. MIT OpenCourseWare. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Iowa State University. Bruker APEX II CCD. Chemical Instrumentation Facility. [Link]

  • Weiss, M. S. (2013). Data Collection Strategies. Helmholtz-Zentrum Berlin. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal structure refinement. Oxford University Press. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • X-RAY WOW (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Iowa State University (2012). BRUKER APEX II CCD Diffractometer Operation Summary. Chemical Instrumentation Facility. [Link]

  • Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 693-697. [Link]

  • Kariuki, B. M. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Tanski, J., & MacMillan, S. (2007). Quick Start Users Guide for Bruker SMART APEX II Diffractometer - ROUTINE DATA COLLECTION. [Link]

  • ManualLib (2016). APEX II CCD Diffractometer. [Link]

  • AXT Pty Ltd. XtaLAB Synergy-S Single Crystal Diffractometer. XRD. [Link]

  • Columbia Nano Initiative. Rigaku XtaLAB Synergy-S. [Link]

  • Rigaku (2024). High-Pressure Crystallography On The Rigaku XtaLAB Synergy-S Diffractometer. YouTube. [Link]

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Crystallographic Communications, 59(9), o1349-o1350. [Link]

  • Sivasankar, P., & Agilandeshwari, P. (2013). Crystal growth by solvent evaporation and characterization of metronidazole. ResearchGate. [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Lancini, G. C., & Lazzari, E. (1969). Process for the preparation of 2-nitroimidazoles.
  • University of Oslo (2019). Rigaku XtaLAB Synergy-S single-crystal X-ray diffractometer - User instructions. [Link]

  • Latifi, R. Bruker AXS Smart Apex II: Single Crystal Diffractometer. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Parrish, D. A., et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74–76. [Link]

  • Damavarapu, R., et al. (2007). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4605. [Link]

  • Tilstam, U., et al. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]

  • Wang, Y., et al. (2012). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

Sources

experimental setup for thermal decomposition analysis of energetic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Protocol Series: High-Energy Materials Characterization

Abstract

This guide outlines a rigorous experimental framework for characterizing the thermal decomposition of energetic materials (explosives, propellants, and pyrotechnics).[1] Unlike standard pharmaceutical stability testing, the analysis of energetics requires a specialized "Safety-First" hierarchy—moving from micro-scale screening to macro-scale adiabatic simulation. This protocol synthesizes NATO standardization agreements (STANAG) and ASTM methods to provide a self-validating workflow for determining kinetic parameters, thermal runaway potential, and safe storage limits.

Part 1: The Safety-First Analytical Framework

Before any thermal analysis begins, a hierarchy of testing must be respected to protect both the operator and the instrumentation. You cannot simply load 10 mg of a novel high-nitrogen compound into a DSC without prior sensitivity data.

The "Stop/Go" Decision Matrix

The following workflow ensures that materials are screened for mechanical sensitivity before thermal stress is applied.

SafetyWorkflow Synthesis Synthesis/Formulation ESD ESD & Friction Test (Small Scale) Synthesis->ESD DSC_Screen DSC Screening (<0.5 mg, Open Pan) ESD->DSC_Screen Pass Decision Violent Decomposition? DSC_Screen->Decision Quant_DSC Quantitative DSC/TGA (Kinetics) Decision->Quant_DSC No (Controlled) Stop REDUCE SAMPLE MASS OR DILUTE Decision->Stop Yes (Detonation) ARC Adiabatic Testing (ARC/VSP) Quant_DSC->ARC Scale Up Stop->DSC_Screen

Figure 1: The Safety-First Analytical Workflow. This logic gate prevents instrument destruction by prescreening for detonation potential.

Part 2: Micro-Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for determining the fundamental kinetic properties of decomposition.

Protocol A: Quantitative DSC for Kinetics (ASTM E698 / STANAG 4515)

Objective: Determine Activation Energy (


) and Pre-exponential Factor (

) using isoconversional methods.

Experimental Setup:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards. Crucial: Energetics often decompose >200°C; ensure calibration covers this range.
  • Crucibles:

    • Standard: High-pressure gold-plated stainless steel capsules (75 bar rating).

    • Why? Energetics like HMX/RDX have high vapor pressures.[2] Open pans allow sublimation, which appears as an endotherm and masks the exothermic decomposition. High-pressure pans suppress vaporization, forcing the sample to decompose in the condensed phase.

  • Sample Mass:

    • Strict Limit: 0.5 mg to 2.0 mg maximum.

    • Safety Note: A standard DSC cell can be destroyed by the detonation of >5 mg of high explosive.

Step-by-Step Procedure:

  • Weigh samples into high-pressure capsules.

  • Program the following method (ASTM E698):

    • Equilibrate at 30°C.

    • Ramp 1: 2°C/min to 400°C.

    • Ramp 2: 5°C/min to 400°C.

    • Ramp 3: 10°C/min to 400°C.

    • Ramp 4: 20°C/min to 400°C.

  • Data Extraction: Record the Peak Maximum Temperature (

    
    ) for each heating rate (
    
    
    
    ).
  • Analysis: Plot

    
     vs 
    
    
    
    (Kissinger Method) or use the Ozawa-Flynn-Wall (OFW) method for model-free kinetics.
Protocol B: TGA-MS (Evolved Gas Analysis)

Objective: Correlate mass loss with specific decomposition products (e.g.,


, 

,

).

Experimental Setup:

  • Purge Gas: Nitrogen or Argon (Inert) at 50 mL/min.

  • Transfer Line: Heated to 250°C to prevent condensation of heavy decomposition products.

  • Crucible: Alumina (open) or pinhole-lid Aluminum (to maintain local partial pressure).

Key Insight: If TGA shows mass loss before the DSC exotherm onset, the material is likely subliming or losing solvent. If mass loss coincides exactly with the DSC exotherm, it is true chemical decomposition.

Part 3: Macro-Thermal Analysis (ARC)

Accelerating Rate Calorimetry (ARC) simulates "worst-case" scenarios where heat cannot escape, leading to thermal runaway. This is critical for storage safety (STANAG 4556 context).

Protocol C: Heat-Wait-Search (HWS) Mode

Objective: Determine the Onset Temperature of Self-Heating (


) and Time-to-Maximum-Rate (TMR).

Experimental Setup:

  • Sample Vessel: Titanium or Hastelloy spherical bomb (approx. 5-10 mL volume).

  • Sample Mass: 1.0 g to 5.0 g (Note: This is 1000x the DSC mass; safety shielding is mandatory).

  • Phi Factor (

    
    ):  Calculate thermal inertia. 
    
    
    
    , where
    
    
    is bomb and
    
    
    is sample. Ideal
    
    
    is < 1.5.

The HWS Logic: The instrument heats the sample in steps.[3][4] After each step, it waits to see if the sample generates its own heat.[3][5]

ARC_Logic Start Start HWS Mode Heat HEAT Step +5°C Start->Heat Wait WAIT Thermal Equilibrium Heat->Wait Search SEARCH Monitor dT/dt Wait->Search Decision Rate > 0.02°C/min? Search->Decision Decision->Heat No Adiabatic ADIABATIC TRACKING Heaters match Sample Temp Decision->Adiabatic Yes (Exotherm Detected) End End of Experiment (Max Temp/Pressure) Adiabatic->End

Figure 2: The Heat-Wait-Search (HWS) Logic. The system actively hunts for the precise temperature where the material begins to self-heat.

Part 4: Data Interpretation & Integration

To validate the safety profile of an energetic compound, data from Micro and Macro techniques must be compared.

Comparative Data Table
ParameterDSC (Micro-Scale)ARC (Macro-Scale)Significance
Sample Mass 0.5 – 2.0 mg1.0 – 5.0 gARC is more representative of bulk storage.
Heating Mode Linear Ramp (Dynamic)Step-Isothermal (Adiabatic)DSC measures forced decomposition; ARC measures self-sustaining decomposition.
Key Output

, Enthalpy (

)

, Pressure Rise Rate (

)

in ARC is typically 50-100°C lower than DSC due to adiabatic conditions.
Kinetic Use Activation Energy (

)
Time to Max Rate (TMR)Use DSC for

calculation; use ARC for real-world safety limits.
Calculation of Critical Safety Parameters

Using the Arrhenius parameters derived from DSC (Protocol A):



We calculate the Critical Temperature (


)  for a specific geometry (e.g., a storage drum) using the Frank-Kamenetskii approximation. If the storage temperature exceeds 

, heat generation exceeds heat loss, leading to spontaneous explosion.

References

  • ASTM International. (2023). ASTM E698-18: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. [Link]

  • NATO Standardization Office. (2015).[6] STANAG 4515: Explosives, Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC), and Thermogravimetric Analysis (TGA). [Link]

  • NATO Standardization Office. (2001). STANAG 4556: Explosives, Vacuum Stability Test. [Link]

  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: STANAG Compliance. [Link]

  • Patidar, L. (2019). Thermal decomposition and combustion of RDX and HMX: Thermolysis experiments and molecular modeling. Pennsylvania State University. [Link]

  • Prime Process Safety Center. (2024). Accelerating Rate Calorimetry (ARC) Testing Guide. [Link]

Sources

handling and safety procedures for polynitro-azoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polynitro-azoles (e.g., nitroimidazoles, nitropyrazoles, nitrotriazoles) represent a unique intersection of high-energy density materials (HEDMs) and potent pharmacophores. Their high nitrogen content and positive oxygen balance grant them exceptional explosive performance, yet these same properties drive their mutagenic toxicity and extreme sensitivity to external stimuli. This guide provides a self-validating framework for the safe synthesis, characterization, and disposal of these compounds, moving beyond generic "lab safety" to address the specific physicochemical instabilities of the polynitro-azole scaffold.

The Dual-Nature Hazard Profile

Researchers must recognize that polynitro-azoles are not merely "toxic chemicals"; they are metastable systems waiting for an activation energy trigger.

Energetic Instability (The "Rule of Six")

The primary hazard is the explosive decomposition triggered by shock, friction, or electrostatic discharge (ESD).

  • Mechanism: The proximity of oxidizing nitro groups (-NO2) to the fuel-rich azole ring creates a low activation barrier for decomposition.

  • Predictive Heuristic: Use the "Rule of Six." If the number of carbon atoms plus oxygen atoms divided by the number of nitrogen atoms is less than 1 ($ (C+O)/N < 1 $), the compound is likely a primary explosive.

  • Implication: Compounds like dinitropyrazoles or trinitro-triazoles often possess impact sensitivities <5 J (comparable to primary explosives like Lead Azide).

Bio-Toxicity & Mutagenicity
  • Mechanism: In biological systems, the nitro group is enzymatically reduced (via nitroreductases) to hydroxylamines and amines. These reactive intermediates form adducts with DNA (guanine residues), causing strand breaks.

  • Handling Consequence: Unlike standard solvents, skin contact does not just cause burns; it introduces a potential carcinogen that bypasses standard metabolic detoxification.

Engineering Controls & Laboratory Setup

Standard fume hoods are insufficient for energetic synthesis. The workspace must be engineered to direct blast energy away from the operator while preventing static accumulation.

The "Static-Free" Zone

Polynitro-azoles are often dry-powders during isolation, making them hyper-sensitive to ESD (Electrostatic Discharge).

  • Flooring: Conductive or dissipative flooring (<

    
     ohms resistance).
    
  • Humidification: Maintain lab humidity >50% to prevent charge accumulation.

  • Grounding: All metal spatulas, vessels, and the operator (via wrist straps) must be grounded. CRITICAL: Use wooden or conductive plastic tools for manipulation; avoid metal-on-glass friction entirely.

Visualization: Hierarchy of Defense

LabSafety cluster_Engineering 1. Engineering Controls (Physical Barrier) cluster_Admin 2. Procedural Controls (SOPs) cluster_PPE 3. PPE (Last Resort) Hazard Polynitro-azole Hazard (Explosion/Toxicity) Shield Polycarbonate Blast Shield (1/2 inch thick) Hazard->Shield Blast Energy Grounding ESD Grounding Points (Wrist straps, Mats) Hazard->Grounding Static Trigger Scale Scale Limit (< 500 mg) Shield->Scale Residual Risk Ventilation Dedicated Fume Hood (No Ignition Sources) Body Kevlar Gloves + Flame Resistant Coat Scale->Body Exposure WetWork Wet-Working Rule (Keep >20% Solvent) Face Face Shield + Safety Glasses

Figure 1: The Hierarchy of Defense for Energetic Materials. Note that PPE is the last line of defense; engineering controls (Shielding/Grounding) are primary.

Protocol A: Micro-Scale Synthesis & Isolation

Objective: Synthesize polynitro-azoles with maximum safety margins. Scale Limit: Never exceed 500 mg per batch during initial characterization.

Step-by-Step Methodology
  • Preparation:

    • Pre-cool all reagents. Nitration is highly exothermic.

    • Setup a blast shield inside the fume hood. All manipulations occur behind this shield.

    • Self-Validation Check: Measure the temperature of the acid bath. If

      
       (or specific protocol limit), stop. Do not proceed until cooled.
      
  • Reaction:

    • Add the azole substrate to the nitrating agent (e.g.,

      
      ) in small portions.
      
    • Causality: Adding solid to acid prevents "hot spots" of concentration that occur if acid is added to solid.

  • Quenching (The High-Risk Step):

    • Pour the reaction mixture onto crushed ice.

    • Hazard: The heat of dilution can trigger decomposition.

    • Protocol: Use a ratio of 10g Ice : 1g Acid mixture. Stir gently with a Teflon-coated magnetic bar (no glass rods).

  • Filtration & Storage:

    • Filter using a plastic Buchner funnel.

    • CRITICAL: Do not dry to constant weight on the filter. Dry polynitro-azoles are most sensitive.

    • Storage: Store the product "wet" (moistened with water or ethanol) in a conductive plastic vial (e.g., Velostat). Screw caps must be non-threaded or loosely applied to prevent friction initiation upon opening.

Protocol B: Thermal Characterization (DSC/TGA)

Analyzing thermal stability is necessary but hazardous. Standard aluminum pans can rupture, damaging the detector.

Equipment: Differential Scanning Calorimetry (DSC). Sample Prep:

  • Use High-Pressure Gold-Plated Pans (withstand >100 bar).

  • Sample mass: < 0.5 mg . (Standard pharma samples are 2-5 mg; this is too high for energetics).

  • Self-Validating Limit: If the onset temperature (

    
    ) is within 20°C of the melting point, the material is "melt-castable" but risky. If 
    
    
    
    , the material decomposes in solid state (extremely dangerous).

Data Interpretation Table:

ParameterSafe Operating RangeHazard IndicatorAction if Exceeded
Sample Mass 0.1 - 0.5 mg> 1.0 mgStop. Reduce mass to prevent cell damage.
Heating Rate 2 - 5 °C/min> 10 °C/minReduce rate. Fast heating masks onset exotherms.
Exotherm Energy < 1000 J/g> 2000 J/gMaterial is a high explosive. Handle as Class 1.1.
T_decomp > 200 °C< 150 °CThermally unstable. Store in freezer (-20°C).

Waste Management & Decontamination

WARNING: Do NOT dispose of polynitro-azoles in standard organic waste containers. They can detonate if mixed with incompatible solvents (e.g., acetone/amines) or upon shock during transport.

The "Kill" Protocol: Chemical Reduction

We utilize a reductive degradation method to strip the nitro groups, converting the explosive into a water-soluble, non-explosive amine salt.

Reagents: Zinc powder (Zn), Dilute Hydrochloric Acid (HCl).

WasteNeutralization Start Polynitro-azole Waste Step1 Dilution (Suspend in Water/MeOH) Start->Step1 Step2 Acidification (Add dilute HCl) Step1->Step2 Step3 Reduction (Add Zn Powder slowly) Step2->Step3 Exothermic! Check Validation Check (Color Change/TLC) Step3->Check Check->Step3 Incomplete Safe Disposal (Neutralized Amine Waste) Check->Safe No UV Activity

Figure 2: Reductive Neutralization Workflow. This method avoids the formation of sensitive salts often caused by alkaline hydrolysis.

Procedure:

  • Suspend waste material in Methanol/Water (1:1).

  • Add dilute HCl (caution: exotherm).

  • Add Zinc powder in small increments.

  • Self-Validation: The solution should lose its yellow/orange color (characteristic of nitro-conjugation) and become clear/colorless. TLC should show the disappearance of the starting material spot.

  • Once validated, neutralize the pH and dispose of as aqueous chemical waste.

References

  • Los Alamos National Laboratory. (2018). Explosives Safety Manual (LSM 112-11). Los Alamos National Laboratory. [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Hazards in the Laboratory: Explosives. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Viswanath, D. S., et al. (2018). Thermal Decomposition and Kinetics of Energetic Materials. Journal of Hazardous Materials. (Source for DSC/TGA safety limits).

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 2-Methyl-4,5-Dinitroimidazole (MDNI)

[1]

Status: Operational Ticket ID: CHEM-SUP-882-MDNI Subject: Yield Optimization & Troubleshooting for Dinitration Protocols Audience: Process Chemists, Energetic Materials Researchers[1]

Core Directive & Safety Advisory

WARNING: Energetic Material Precursor The synthesis of 2-methyl-4,5-dinitroimidazole involves the creation of a high-nitrogen, oxygen-rich scaffold.[1] While the imidazole ring provides some stability, polynitroimidazoles are energetic materials.

  • Exotherm Risk: Nitration of imidazoles is highly exothermic.[1][2] "Runaway" reactions often lead to rapid gas evolution (

    
    ) and "fume-off" events.[1]
    
  • Oxidative Instability: The primary cause of yield loss in this specific synthesis is ring cleavage .[1] Forcing conditions required to place the second nitro group often oxidize the imidazole ring into non-cyclic byproducts like parabanic acid or ethanedioic acid (oxalic acid).

The Yield Optimization Logic (The "Why")

To improve yield, you must understand the competing mechanisms. You are fighting a battle between electrophilic substitution (desired) and oxidative ring degradation (undesired).

The Deactivation Barrier [1]
  • First Nitration (Easy): 2-methylimidazole (2-MI) is electron-rich.[1] Nitration with standard mixed acid (

    
    ) easily yields 2-methyl-4-nitroimidazole (4-MNI).[1]
    
  • Second Nitration (Hard): The nitro group on 4-MNI is strongly electron-withdrawing.[1] It deactivates the ring toward further electrophilic attack.

  • The Trap: To overcome this deactivation, chemists often increase temperature or acid strength. However, the C-2 methyl group and the imidazole double bond become susceptible to oxidation under these harsh conditions, leading to ring opening and tar formation.

Optimization Strategy:

  • Do not use a "One-Pot" approach starting from 2-methylimidazole if yield is paramount.[1] Isolate the mono-nitro intermediate first.[1]

  • Anhydrous Conditions: Use Oleum (fuming sulfuric acid) for the second step to maintain the concentration of the nitronium ion (

    
    ) without excessive heating.
    
Validated Experimental Protocol

This protocol utilizes a stepwise approach to maximize yield and minimize oxidative tarring.

Phase 1: Synthesis of 2-Methyl-4-nitroimidazole (Intermediate)

Note: If you already have commercial 4-MNI, skip to Phase 2.[1]

  • Reagents: 2-Methylimidazole,

    
     (65%), 
    
    
    (98%).[1]
  • Key Parameter: Keep temperature

    
    C to prevent dinitration/oxidation at this stage.
    
  • Yield Target: >80%.

Phase 2: Dinitration to 2-Methyl-4,5-dinitroimidazole (The Critical Step)
  • Reagents: 2-Methyl-4-nitroimidazole (4-MNI), Fuming

    
     (98%), Oleum (20-65% free 
    
    
    ).[1]

Step-by-Step Workflow:

  • Dissolution: Charge Oleum into the reactor. Cool to 0-5°C. Slowly add 4-MNI. Caution: Exothermic.[1][2]

  • Nitration: Add Fuming

    
     dropwise, maintaining temp < 10°C.
    
  • Activation: Slowly raise temperature to 90-100°C .

    • Critical Checkpoint: Do not exceed 110°C. Above this, ring cleavage accelerates exponentially.

    • Time: Hold for 3-5 hours. Monitor via TLC or HPLC.

  • Quench: Cool to room temperature. Pour onto crushed ice (ratio 1:5 w/w).

  • Precipitation: The product is acidic. Neutralize carefully to pH 1-2 to maximize precipitation.[1] Note: The dinitro compound is more soluble in water than the mono-nitro.[1]

Visualizing the Workflow & Failure Points

The following diagram illustrates the reaction pathway and the "Danger Zone" where yield is lost.

MDNI_SynthesisStart2-Methylimidazole(Starting Material)Step1Mild Nitration(HNO3/H2SO4, <60°C)Start->Step1Mono2-Methyl-4-nitroimidazole(Stable Intermediate)Step2Forcing Nitration(Oleum/f-HNO3, 100°C)Mono->Step2Di2-Methyl-4,5-dinitroimidazole(Target Product)TarRing Cleavage Products(Parabanic Acid / Oxalic Acid)Step1->MonoMajor Pathway(>80% Yield)Step2->DiControlled Temp(Target)Step2->TarOverheating (>110°C)or Water Present

Caption: Reaction pathway showing the critical divergence between successful dinitration and oxidative ring failure.

Troubleshooting Guide (The "Yield Killers")

Use this table to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Product is Brown/Tarry Oxidative Decomposition. The reaction temperature spiked, or the acid concentration dropped (water accumulation), favoring oxidation over nitration.1. Ensure strict temp control (max 100°C).2. Use Oleum to scavenge water produced during nitration.3. Reduce reaction time.[1]
Low Yield (Precipitation) Solubility Loss. 4,5-dinitroimidazoles are more acidic and water-soluble than mono-nitro variants.1. Minimize quench water volume (use ice).2. Chill the quench mixture to 0°C for 4 hours before filtration.3. Do not over-neutralize; keep pH acidic (~pH 1-2).[1]
Stalled Reaction (Mono-only) Insufficient Activation. The nitronium ion concentration is too low to overcome the deactivated ring.[1]1. Switch from 98%

to Oleum.2. Ensure

is fuming (98%+), not 65%.
Violent Fuming (Red Gas) Runaway Oxidation. The "fume-off" indicates the ring is breaking down and releasing

.[1]
EMERGENCY STOP. Cool immediately. Next run: Lower the temperature and add reagents slower.
Logic Tree for Yield Recovery

Use this decision tree to determine the next step if your yield is

Troubleshooting_TreeProblemYield < 40%CheckTLCCheck TLC/HPLC of CrudeProblem->CheckTLCResult1Mostly Mono-Nitro(Unreacted)CheckTLC->Result1Result2Complex Mixture / Tar(Decomposition)CheckTLC->Result2Result3Clean Conversionbut Low Mass RecoveryCheckTLC->Result3Action1Increase Acid Strength(Use Oleum)Result1->Action1Action2LOWER Temp (<100°C)Reduce TimeResult2->Action2Action3Optimize Quench(Check pH & Filtrate)Result3->Action3

Caption: Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use standard 98% Sulfuric Acid instead of Oleum? A: For the mono-nitration, yes.[1] For the di-nitration, it is highly discouraged. The water produced during the reaction dilutes the acid, stopping the formation of the high-energy nitronium ions needed to attack the deactivated mono-nitro ring.[1] Oleum acts as a water scavenger (

Q: Why is the product turning yellow/orange upon storage? A: Nitroimidazoles are photosensitive and can degrade.[1] Store the product in amber vials, under inert gas (Argon/Nitrogen), and preferably in a refrigerator.

Q: My product dissolves when I wash it with water. Why? A: 2-methyl-4,5-dinitroimidazole has an acidic proton on the N1 position (due to the electron-withdrawing nitro groups).[1] It can form water-soluble salts if the pH is too high, or simply dissolve in large volumes of water. Wash with cold, dilute acid (0.1N HCl) or minimal ice-cold water.[1]

Q: Is there a non-acid route? A: Yes, but it is complex. A known alternative involves the synthesis of 2,4,5-triiodoimidazole followed by nitration/displacement.[3] This avoids the harsh heating required for direct C-H nitration but introduces iodine waste management issues. For scale-up, the acid route is preferred.

References
  • Epishina, L. V., et al. "Synthesis and properties of 4,5-dinitroimidazoles." Chemistry of Heterocyclic Compounds, vol. 3, no. 1, 1967. (Foundational text on dinitration conditions).[1]

  • Cho, S. G., et al. "Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI)." Propellants, Explosives, Pyrotechnics, vol. 24, 1999. (Discusses the oxidation limits of the imidazole ring).

  • Lian, P., et al. "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration." Chemistry of Heterocyclic Compounds, 2020. (Detailed mechanism on ring cleavage vs. nitration).

  • Bulgakova, A. P., et al. "Nitration of imidazoles with various nitrating agents." Russian Chemical Bulletin, 2017. (Modern review of nitrating agents including Oleum).[1]

Technical Support Center: Nitration of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for process chemists and researchers. It prioritizes safety, mechanistic understanding, and actionable troubleshooting protocols.

Status: Active | Topic: Side Reactions & Process Safety | Ticket ID: NIT-2MI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Landscape

User Query: "I am observing yield losses and unexpected impurities during the nitration of 2-methylimidazole. What are the specific side reactions and how do I control them?"

Technical Insight: The nitration of 2-methylimidazole (2-MeIm) to 2-methyl-4(5)-nitroimidazole is a classic electrophilic aromatic substitution, but it is complicated by the electron-deficient nature of the protonated imidazole ring. The reaction requires forcing conditions (mixed acid


, high temperature), which narrows the safety margin between successful nitration and catastrophic oxidative decomposition.[1][2]

Key Reaction Pathways:

  • Main Pathway: Nitration at the C-4(5) position (tautomeric equilibrium).

  • Side Reaction A (Over-Nitration): Formation of 2-methyl-4,5-dinitroimidazole.

  • Side Reaction B (Oxidative Degradation): Ring opening leading to oxalic acid and gaseous byproducts (

    
    , 
    
    
    
    ).
  • Side Reaction C (N-Nitration): Kinetic formation of N-nitro species, which may rearrange or decompose.

Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic pathways. Note the critical "Danger Zone" where oxidative ring opening occurs.

NitrationPathways Figure 1: Reaction Network and Degradation Pathways of 2-Methylimidazole Nitration Start 2-Methylimidazole (Protonated) NNitro N-Nitro Intermediate (Kinetic/Unstable) Start->NNitro Low T (<40°C) Fast Product 2-Methyl-4(5)-nitroimidazole (Target Product) Start->Product Direct C-Nitration (High T, Mixed Acid) Oxidation Ring Opening (Oxalic Acid, CO2, NOx) Start->Oxidation Oxidative Stress NNitro->Product Rearrangement (Acid Catalyzed) DiNitro 2-Methyl-4,5-dinitroimidazole (Over-nitration Impurity) Product->DiNitro Excess HNO3 Forcing Conditions Product->Oxidation Thermal Runaway (>150°C)

Caption: The pathway illustrates the competition between the desired C-nitration and the destructive oxidative ring opening. Note that the 4- and 5-nitro positions are tautomerically equivalent in the free base.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Thermal Runaway & "Fuming-Off"

Symptom: Sudden temperature spike, massive evolution of brown fumes (


), and loss of reaction volume.
Root Cause: 
The nitration of imidazoles is highly exothermic.[1][2][3][4][5] If the heat generation rate exceeds cooling capacity, the temperature rises, triggering oxidative fragmentation  of the imidazole ring. This decomposition is autocatalytic and generates non-condensable gases, leading to vessel pressurization.

Corrective Protocol:

  • Dosing Control: Never add 2-MeIm solid directly to hot mixed acid. Instead, dissolve 2-MeIm in

    
     first (exothermic salt formation), cool, and then add 
    
    
    
    slowly or add the sulfate solution to the nitrating mixture.[3]
  • Temperature Ceiling: Maintain reaction temperature strictly between 110°C–130°C. Above 140°C, the rate of oxidative ring opening increases exponentially [1][2].

  • Emergency Quench: If T > 145°C, immediately stop dosing. If T continues to rise, dump the reaction mass into a pre-staged ice-water quench tank (5x volume).

Issue 2: Low Yield & High Acid Consumption

Symptom: Yields < 50%, requiring large excess of


 (e.g., > 3 equivalents).
Root Cause: 
Water produced during nitration dilutes the acid, shifting the equilibrium and slowing the reaction. To compensate, operators often increase temperature, which inadvertently favors Side Reaction B (Oxidation) . The "missing" mass is lost as 

and oxalic acid fragments [4].

Optimization Strategy:

  • Oleum Usage: Use oleum (fuming sulfuric acid) to scavenge the water of reaction. This maintains the "nitrating potential" (

    
     concentration) without requiring excessive temperatures.
    
  • Recycle Streams: Commercial processes often recycle the "spent acid" after distilling off volatiles to minimize waste and loss of dissolved product [1].

Issue 3: Unknown Impurity at RRT ~1.2 (HPLC)

Symptom: A persistent impurity peak that increases with reaction time or acid excess. Identification: 2-methyl-4,5-dinitroimidazole .[4][6] Mechanism: While the nitro group deactivates the ring toward further electrophilic attack, the electron-donating methyl group at C-2 provides enough activation to allow a second nitration under forcing conditions (high


 concentration, T > 130°C) [3].

Purification Fix:

  • pH Fractionation: The dinitro impurity is more acidic than the mono-nitro product. When neutralizing the acid mass with ammonia:

    • Adjust pH to ~2.0 (Dinitro species may precipitate or remain soluble depending on matrix).

    • Adjust pH to 5.0–6.0 to precipitate the target 2-methyl-4(5)-nitroimidazole .

    • Do not exceed pH 7, as the product becomes soluble again as the anion.

Impurity Profile & Control Table

Impurity / ByproductStructure / IdentityOriginControl Strategy
Oxalic Acid

Oxidative Ring OpeningControl T < 135°C; Avoid localized hot spots during mixing.
Dinitro-2-MeIm 2-methyl-4,5-dinitroimidazoleOver-nitrationLimit

stoichiometry; Monitor reaction endpoint strictly.
N-Nitro Species 1-nitro-2-methylimidazoleKinetic IntermediateUsually rearranges to C-nitro at high T; ensure reaction completion (cook-out).
Tar/Residue Polymerized fragmentsRadical decompositionUse high-purity starting material; exclude metal ions (Fe, Cu) which catalyze oxidation.

FAQ: Expert Insights

Q: Why do I see two peaks in NMR but only one in HPLC? A: In solution (NMR), 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole exist in rapid tautomeric equilibrium (proton hopping between N1 and N3). They are chemically the same compound, often denoted as 2-methyl-4(5)-nitroimidazole .[7] In HPLC, the timescale of separation is slower than the tautomerism, or the pH of the eluent forces it into one form, typically appearing as a single peak. Note: Once you alkylate the nitrogen (e.g., to make Metronidazole), the position becomes fixed and isomers are separable. [5]

Q: Can I use nitrate salts (e.g.,


) instead of 

?
A: Yes. The "Pyman method" or modifications using

in

are often safer and higher-yielding (up to 85-95%) because they generate

in situ without the violent mixing exotherm of liquid nitric acid. However, this introduces salt waste (

) which can complicate industrial disposal [3].

References

  • Process for the safe nitration of 2-methylimidazole. US Patent 4209631A.
  • Safe nitration of 2-methylimidazole. CH Patent 562805A5.
  • Lyapunova, M. V., et al. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]

  • Lian, P., et al. (2022).[8] Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 2-methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: T-SOL-M45DNI-2026-V1 Last Updated: February 27, 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing the significant solubility challenges associated with 2-methyl-4,5-dinitro-1H-imidazole. Due to its chemical structure, this compound exhibits very low solubility in aqueous solutions and many common organic solvents, a critical hurdle for biological assays, formulation development, and other experimental workflows.

This document is structured to provide both foundational knowledge and actionable protocols to help you successfully solubilize this compound and achieve reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-methyl-4,5-dinitro-1H-imidazole.

Q1: Why is 2-methyl-4,5-dinitro-1H-imidazole so poorly soluble?

A1: The poor solubility is a direct result of its molecular structure. Several factors contribute:

  • High Crystal Lattice Energy: The molecule is relatively planar and features strong intermolecular forces, including N-H···N hydrogen bonds between the imidazole rings.[1] These forces pack the molecules tightly into a stable crystal lattice that requires significant energy to break apart.

  • Electron-Withdrawing Nitro Groups: The two nitro (-NO₂) groups are powerful electron-withdrawing groups. This reduces the basicity of the imidazole ring, making it less likely to be protonated and form soluble salts in acidic conditions.

  • Polarity and Hydrogen Bonding: While the nitro groups add polarity, the molecule's overall structure and strong self-association via hydrogen bonds favor self-interaction over interaction with solvent molecules, particularly water.[1][2]

Q2: What is the expected solubility in water?

Q3: What organic solvents should I try first?

A3: For initial attempts, focus on polar aprotic solvents which are generally effective at disrupting the intermolecular forces of crystalline solids.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Secondary Options: Acetone, Acetonitrile. Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents before diluting into your final experimental medium.[5]

Q4: Can I use heat or sonication to aid dissolution?

A4: Yes, both can be effective but must be used with caution.

  • Sonication: A water bath sonicator is excellent for providing mechanical energy to break up solid aggregates and accelerate dissolution. It is the preferred first step.

  • Heating: Gentle heating (e.g., 37-50°C) can increase the rate of dissolution. However, as an energetic compound containing nitro groups, its thermal stability should be a consideration.[1] Avoid aggressive heating. Always check for compound degradation after heating by a suitable analytical method if you have concerns.

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow for addressing common solubility problems.

Initial Solubility Workflow

The following diagram outlines a systematic approach to finding a suitable solvent system.

G start Start: Compound (Solid) stock_prep Prepare 10-50 mM Stock in 100% DMSO or DMF start->stock_prep test_dilution Test Dilution in Aqueous Buffer stock_prep->test_dilution success Success: Clear Solution (Proceed with Experiment) test_dilution->success Is it clear? precipitate Problem: Precipitation or Cloudiness Occurs test_dilution->precipitate Is it cloudy? troubleshoot Initiate Troubleshooting precipitate->troubleshoot cosolvent Strategy 1: Co-Solvent System troubleshoot->cosolvent Try First ph_adjust Strategy 2: pH Adjustment troubleshoot->ph_adjust If Co-solvents Fail advanced Strategy 3: Advanced Methods troubleshoot->advanced For Formulation

Caption: A decision workflow for troubleshooting solubility.

Problem 1: My compound precipitates immediately upon dilution into an aqueous buffer from a DMSO stock.

This is the most common failure mode. It occurs because the compound is highly soluble in the organic stock but crashes out when the solvent polarity dramatically increases upon dilution.

Solution: Implement a Co-Solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, keeping the compound dissolved.[6]

Mechanism of Co-Solvency

G cluster_0 Poorly Soluble System cluster_1 Co-Solvent System water Water Molecules High Polarity drug_crystal Drug Crystal Strong Intermolecular Forces (H-Bonds) drug_dissolved Dissolved Drug Molecule water->drug_dissolved Solvates Drug drug_crystal->drug_dissolved cosolvent Co-Solvent Intermediate Polarity cosolvent->water cosolvent->drug_dissolved Solvates Drug

Caption: Co-solvents reduce solvent polarity and solvate the drug.

Recommended Co-solvents & Starting Concentrations

Co-SolventStarting % (v/v) in Final SolutionNotes & Cautions
DMSO 1-5%Gold standard. Can have biological effects at >0.5-1%. Always run a vehicle control.[5]
Ethanol 1-10%Well-tolerated in many systems but can be volatile and may have metabolic effects.[6]
Polyethylene Glycol 400 (PEG 400) 5-20%Good solubilizer, generally low toxicity. Can increase viscosity.[7]
Propylene Glycol 5-20%Similar to PEG 400, often used in formulations.[8]

See Protocol 1 for a detailed co-solvent screening methodology.

Problem 2: My compound is insoluble even in 100% DMSO or requires very high volumes.

This indicates extremely high crystal lattice energy. While uncommon, it requires a more aggressive approach.

Solution 1: Test Alternative Polar Aprotic Solvents

  • N,N-Dimethylformamide (DMF): Similar to DMSO but can sometimes be more effective.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but use with caution and be aware of potential toxicity.[5]

Solution 2: Employ pH Modification The imidazole ring has a nitrogen atom that can be deprotonated under basic conditions. While the nitro groups reduce its acidity, creating an anionic salt form can dramatically increase aqueous solubility.

Mechanism of pH-Dependent Solubility

G low_ph Low pH (e.g., pH < 6) Neutral Form (Poorly Soluble) equilibrium low_ph->equilibrium high_ph High pH (e.g., pH > 8) Deprotonated (Anionic) Form (More Soluble) equilibrium->high_ph + OH⁻ - H₂O

Caption: Increasing pH can deprotonate the imidazole N-H, forming a more soluble anion.

  • Strategy: Prepare a stock solution in a dilute base (e.g., 0.1 M NaOH), then neutralize carefully with an appropriate buffer to your target pH. Alternatively, dissolve the compound in an organic solvent and dilute it into a high-pH buffer (e.g., pH 9-10).

  • Caution: Ensure your compound is stable at high pH. Run stability tests if this will be a long-term stock. The final pH of your experiment must be compatible with your biological system.[9][10]

See Protocol 2 for a detailed pH screening methodology.

Problem 3: I need a stable, solvent-free formulation for in-vivo studies or long-term storage.

For this, you need to move beyond simple solutions to more advanced formulation techniques designed to overcome both solubility and stability issues.

Solution: Create an Amorphous Solid Dispersion

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at the molecular level.[11][12] This converts the drug from its stable, low-solubility crystalline form to a high-energy, more soluble amorphous state.

  • Mechanism: The drug is molecularly "dissolved" in a solid polymer matrix. When this solid is added to water, the polymer dissolves quickly, releasing the drug as very fine, high-energy particles that dissolve much faster than the original crystals.[13]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[11]

See Protocol 3 for a lab-scale protocol using the solvent evaporation method.

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

Objective: To empirically determine the minimum percentage of a co-solvent required to maintain solubility upon dilution in an aqueous buffer.

Methodology:

  • Prepare Stock: Make a 20 mM stock solution of 2-methyl-4,5-dinitro-1H-imidazole in 100% DMSO.

  • Set Up Test Array: In a 96-well plate or microcentrifuge tubes, prepare your target aqueous buffer (e.g., PBS, pH 7.4).

  • Perform Serial Dilutions:

    • Add the DMSO stock to the buffer to achieve final DMSO concentrations of 10%, 5%, 2%, 1%, 0.5%, and 0.1%. Keep the final compound concentration constant (e.g., 100 µM).

    • Example Calculation for 100 µL final volume at 1% DMSO: Add 1 µL of 20 mM DMSO stock to 99 µL of buffer. This gives a final compound concentration of 200 µM. Adjust as needed.

  • Equilibrate and Observe: Mix well (vortex/shake) and let the samples sit at room temperature for 30 minutes.

  • Assess Solubility: Visually inspect each sample against a black background for any signs of precipitation or cloudiness (Tyndall effect). You can also measure absorbance at 600 nm; an increase indicates scattering from insoluble particles.

  • Identify Optimal System: The lowest co-solvent concentration that results in a perfectly clear solution is your lead for that system.

  • Repeat: Repeat steps 3-6 for other co-solvents like Ethanol or PEG 400 to find the most effective and least disruptive system for your experiment.

Protocol 2: Solubilization via pH Adjustment

Objective: To determine if altering the pH can create a soluble form of the compound.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 7.0, 8.0, 9.0, 10.0). Use a buffer system appropriate for the pH range, like Tris or CAPS.

  • Prepare Stock: Make a 20 mM stock solution in DMSO.

  • Test Solubility:

    • Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

    • Mix thoroughly and let equilibrate for 30 minutes.

  • Observe: Visually inspect for solubility. Note the pH at which the compound remains in solution.

  • Confirm Stability (Optional but Recommended): Incubate the clear, high-pH solution for several hours and re-inspect to ensure the compound does not slowly precipitate or degrade.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To create a solvent-free, amorphous form of the compound with enhanced aqueous solubility. This is an advanced technique suitable for formulation development.

Materials:

  • 2-methyl-4,5-dinitro-1H-imidazole

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol or Acetone (a volatile solvent that dissolves both compound and carrier)

  • Round-bottom flask

  • Rotary evaporator

Methodology:

  • Dissolve Components: Dissolve a 1:4 mass ratio of the compound to PVP K30 in a minimal amount of methanol in a round-bottom flask. For example, dissolve 50 mg of the compound and 200 mg of PVP K30. Swirl until a clear solution is formed.[11]

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure with gentle heating (e.g., 40°C) until a thin, glassy film is formed on the flask wall.

  • Drying: Further dry the film under high vacuum for several hours to remove all residual solvent.

  • Harvesting: Scrape the solid dispersion from the flask. The resulting product should be a fine, amorphous powder.

  • Testing Solubility: Test the solubility of this new solid dispersion powder directly in your aqueous buffer. You should observe a significant increase in both the rate and extent of dissolution compared to the original crystalline material.

References

  • Li, Y.-X., Wang, X.-J., & Wang, J.-L. (2009). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3073. [Link]

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349–o1350. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Website. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Parrish, D. A., et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 66–69. [Link]

  • Patel, B. B., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1909-1917. [Link]

  • Al-kassas, R., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release, 346, 14-34. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1230-1246. [Link]

  • ResearchGate. (n.d.). Chemical structure of (a) metronidazole and (b) tinidazole. ResearchGate. [Link]

  • Al-Bayati, M. N., & Al-Obaidy, S. S. (2025). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Salud, Ciencia y Tecnología, 5, 2481. [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Wikipedia. [Link]

  • Al-kassas, R., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Almotairy, Z. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183. [Link]

  • Maheshwari, R. K., et al. (2018). “solid as solvent”: novel spectrophotometric analytical technique for quantitative estimation of tinidazole tablets. Journal of Drug Delivery and Therapeutics, 8(4), 133-136. [Link]

  • Maheshwari, R. K., & Indurkhya, A. (2010). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Clinical Science, 1(1), 26-32. [Link]

  • Amjad, S. A. (n.d.). Solid dispersions. SlideShare. [Link]

  • Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 15(10), 971-980. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Cheméo. [Link]

  • Maheshwari, R. K., et al. (2016). Novel Spectrophotometric Method for the Estimation of Metronidazole Tablets employing Eutectic Liquid of Phenol and Niacinamide as a Solvent. Research Journal of Pharmacy and Technology, 9(6), 705-708. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3395-3416. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6), 183-188. [Link]

  • Sharma, C., & Singh, A. (2024). FORMULATION, EVALUATION AND SOLUBILITY IMPROVEMENT OF TINIDAZOLE TABLET. Indian Journal of Health Care, Medical & Pharmacy Practice, 5(2), 171-184. [Link]

  • Sharma, R., & Kumar, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Kumar, S. L., & Mohanty, S. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 1(2), 108-121. [Link]

Sources

Technical Support Center: Dinitroimidazole Stabilization & Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, stabilization, and storage of dinitroimidazole (DNI) compounds. It is designed for researchers in high-energy materials and pharmaceutical development.

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Dual Nature of DNI

Dinitroimidazoles (specifically 2,4-DNI and 4,5-DNI) occupy a unique niche. In energetics , they are insensitive high-explosive candidates (IHEs) offering performance between TATB and RDX. In pharmaceuticals , they serve as precursors for radiosensitizers and antibiotics.

The Core Challenge: While kinetically stable, DNI compounds suffer from autocatalytic decomposition triggered by acidic impurities, photo-oxidation, and polymorphic transitions. This guide provides the protocols to arrest these decay pathways.

Module 1: The Science of Instability

Why is my compound degrading?

Understanding the decomposition mechanism is the first step to prevention. The primary failure mode for 2,4-DNI is C-NO₂ bond homolysis , often accelerated by residual nitration acids.

Mechanism of Decomposition

The following pathway illustrates how environmental stressors trigger the degradation cascade.

DecompositionPathway DNI 2,4-Dinitroimidazole (Stable State) Radical Imidazolyl Radical + NO2 Gas DNI->Radical Homolysis (C-NO2) Rearrange Nitro-Nitrite Rearrangement DNI->Rearrange Isomerization Trigger Trigger: Heat / UV / H+ Trigger->DNI Frag Ring Fragmentation (CO2, NO, N2) Radical->Frag Rearrange->Frag Acid Acidic Byproducts (Autocatalysis) Frag->Acid Formation of acidic species Acid->DNI Accelerates

Figure 1: The autocatalytic decomposition cycle of dinitroimidazole. Note the feedback loop where acidic byproducts accelerate further degradation.

Module 2: Troubleshooting Guide (FAQs)

Direct solutions to common laboratory observations.

Issue 1: The white powder has turned yellow/orange.
  • Diagnosis: Photo-oxidation or Nitro-Nitrite Rearrangement .

    • Nitro groups are chromophores. Exposure to UV light induces a nitro-to-nitrite rearrangement (–NO₂ → –ONO), which subsequently cleaves to form NO radicals and colored conjugated byproducts.

  • Corrective Action:

    • Perform HPLC analysis to quantify purity. If >98%, the color is likely superficial.

    • Recrystallize (See Protocol A) to remove surface degradation.

    • Storage Change: Switch to amber borosilicate glass wrapped in foil.

Issue 2: Melting point is depressed (>2°C lower than literature).
  • Diagnosis: Eutectic Impurities .

    • Common impurities include mononitroimidazole (incomplete nitration) or 1,4-DNI (kinetic isomer). 1,4-DNI melts lower (~90°C) compared to 2,4-DNI (~265°C) and destabilizes the crystal lattice.

  • Corrective Action:

    • Thermal Annealing: If 1,4-DNI is suspected, heating the solid in chlorobenzene at 120°C can rearrange it to the stable 2,4-DNI isomer [1].

    • Acid Wash: Residual nitration acids (H₂SO₄/HNO₃) drastically lower MP. Wash with cold bicarbonate solution, then water, before recrystallization.

Issue 3: Material is clumping or "caking."
  • Diagnosis: Hygroscopic Hydrolysis .

    • While 2,4-DNI is not intensely hygroscopic, residual synthesis salts are. Moisture facilitates hydrolysis of the ring.

  • Corrective Action:

    • Dry under vacuum (0.1 bar) at 50°C for 4 hours.

    • Store in a desiccator with indicating silica gel.

Module 3: Active Stabilization Protocols

Protocol A: Chemical Stabilization (Purification)

Objective: Remove acidic species and kinetic isomers that catalyze decomposition.

Reagents: Acetonitrile (ACN), Distilled Water, Sodium Bicarbonate.

  • Neutralization: Suspend crude DNI in ice-cold water. Adjust pH to 7.0 using 5% NaHCO₃ solution. Caution: CO₂ evolution.

  • Dissolution: Filter solid and dissolve in boiling ACN (approx. 20mL per gram of DNI).[1] 2,4-DNI is soluble in hot ACN but sparingly soluble in cold [2].

  • Crystallization: Allow solution to cool slowly to room temperature (25°C) over 4 hours. Do not crash cool, as this traps impurities.[2]

  • Drying: Filter crystals and dry under vacuum at 60°C.

Protocol B: Physical Stabilization (Phlegmatization)

Objective: Desensitize the compound for safe storage and transport (Energetics context).

Reagents: Estane or high-melting wax, Ethyl Acetate.

  • Slurry Preparation: Suspend purified DNI crystals in water (non-solvent) under vigorous agitation (500 RPM).

  • Binder Solution: Dissolve 5% w/w Estane/Wax in ethyl acetate (lacquer).

  • Coating: Slowly add lacquer to the aqueous slurry. Heat to 60°C to strip the ethyl acetate solvent.

  • Result: The polymer precipitates onto the DNI crystals, creating a "core-shell" structure that buffers friction and shock [3].

Workflow Visualization: Stabilization Logic

StabilizationWorkflow Raw Raw Synthesis Product (High Acidity / Isomer Mix) Wash Bicarbonate Wash (Neutralize Acid) Raw->Wash Rearrange Thermal Rearrangement (Convert 1,4-DNI to 2,4-DNI) Wash->Rearrange If 1,4-DNI present Recryst Recrystallization (ACN) (Remove Eutectics) Wash->Recryst If mostly 2,4-DNI Rearrange->Recryst Check Check Application Recryst->Check Pharma Pharma: Store under Argon/Amber Check->Pharma Energetic Energetic: Phlegmatize (Wax/Polymer) Check->Energetic

Figure 2: Decision matrix for processing raw dinitroimidazole into a stable storage form.

Module 4: Data & Specifications[2][3][4]

Comparative Stability Data

The following table highlights the critical differences between the kinetic isomer (1,4-DNI) and the thermodynamic product (2,4-DNI).

Property1,4-Dinitroimidazole2,4-DinitroimidazoleStorage Implication
Melting Point ~90°C264–267°C2,4-DNI is vastly superior for thermal environments.
Impact Sensitivity SensitiveInsensitive1,4-DNI requires special handling (Class 1.1).
Decomposition Onset ~100°C>270°C2,4-DNI can be stored at ambient temps; 1,4-DNI cannot.
Primary Risk Rearrangement to 2,4Ring Fragmentation1,4-DNI converts exothermically during storage.
Storage Conditions Checklist
  • Container: HDPE (High-Density Polyethylene) or Amber Borosilicate Glass. Avoid metals (Fe, Cu) which can form sensitive salt complexes.

  • Atmosphere: Argon or Nitrogen headspace recommended to prevent moisture ingress.[3]

  • Temperature: < 25°C recommended. Excursions up to 60°C are safe for stabilized 2,4-DNI.

  • Safety: Grounding straps required. Although 2,4-DNI is insensitive, dry powders can generate high static charges.

References

  • Viswanath, D.S., & Ghosh, T.K. (2021). Thermal Decomposition and Kinetics of 2,4-Dinitroimidazole. Journal of Hazardous Materials. (Note: Contextual validation via Sun et al., 2021).

  • Jayasuriya, K., et al. (1995).[4] Process for the preparation of 2,4-dinitroimidazole.[5][6][7] U.S. Patent 5,387,297.[4]

  • Urtiew, P.A., Tarver, C.M., & Simpson, R.L. (1996). Shock Initiation of 2,4-Dinitroimidazole (2,4-DNI).[8] Lawrence Livermore National Laboratory / AIP Conference Proceedings.

  • Sun, Y., & Xu, Y. (2021). Theoretical Study on the Thermal Decomposition Mechanism of 2,4-Dinitroimidazole. Materials Reports.[2][5][4]

  • Rahm, M., & Brinck, T. (2010). Green Propellants and Explosives: 2,4-Dinitroimidazole.[5] Journal of Physical Chemistry A.

Disclaimer: This guide is for informational purposes for qualified personnel only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling energetic materials.

Sources

Advanced Chromatography Support Center: Troubleshooting HPLC Peak Tailing for Nitro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals dealing with the notorious chromatographic challenge of peak tailing in nitroaromatics and related nitro compounds.

As a Senior Application Scientist, I have designed this guide not just to give you a list of fixes, but to explain the fundamental physical chemistry behind why your peaks are distorting. By understanding the root causality, you can implement self-validating troubleshooting protocols that permanently resolve method instability.

The Mechanistic Root of the Problem (Causality)

In reversed-phase liquid chromatography (RPLC), the ideal retention mechanism is driven entirely by non-specific hydrophobic partitioning between the analyte and the alkyl-bonded stationary phase (e.g., C18). However, nitro compounds (such as nitrophenols, nitroanilines, or nitroaromatic explosives) possess highly polar, strongly electron-withdrawing -NO₂ groups that act as potent hydrogen bond acceptors. When these molecules encounter traditional silica-based columns, they undergo a disruptive dual-retention mechanism[1].

The silica support matrix inherently contains residual, unbonded silanol groups (Si-OH). At a mid-range mobile phase pH (typically above pH 3.0), these acidic silanols ionize into negatively charged silanoxide ions (Si-O⁻)[2]. The highly polar nitro groups—and any accompanying basic moieties on the analyte—interact strongly with these ionized sites via ion-exchange or strong dipole-dipole interactions[1][2].

Because these secondary interaction sites are sparse compared to the primary C18 ligands, they become quickly overloaded. The slow desorption kinetics from these high-energy sites causes the trailing edge of the peak to elongate, resulting in characteristic peak tailing[3].

Diagnostic Workflow

Before adjusting your chemistry, you must isolate whether the tailing is a systemic hardware failure or an analyte-specific chemical interaction. Follow the logical workflow below.

DiagnosticWorkflow Start Nitro Compound Peak Tailing Detected GlobalCheck Does tailing affect ALL peaks? Start->GlobalCheck Hardware Physical Issue: Inspect Frits, Replace Guard, Check Dead Volume GlobalCheck->Hardware Yes (Systemic) ChemistryCheck Chemical Issue: Secondary Interactions GlobalCheck->ChemistryCheck No (Analyte-Specific) Success Symmetrical Peak (As < 1.2) Hardware->Success Resolved Action1 Protocol 1: Lower Mobile Phase pH < 3.0 ChemistryCheck->Action1 Action2 Protocol 2: Add TEA (Triethylamine) Action1->Action2 If pH restricted Action1->Success Resolved Action3 Protocol 3: Switch to End-capped / Polar-embedded Column Action2->Action3 If tailing persists Action2->Success Resolved Action3->Success

Logical diagnostic workflow for isolating and resolving HPLC peak tailing in nitro compounds.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. If the proposed mechanism is the true cause of your tailing, executing the protocol will yield an immediate, measurable restoration of peak symmetry.

Protocol 1: Mobile Phase pH Modulation (The Self-Validating Screen)

Causality: By lowering the mobile phase pH below the pKa of the residual silanols (typically < 3.0), the silanoxide ions are fully protonated back to neutral Si-OH[2]. This eliminates the ion-exchange mechanism, leaving only the primary hydrophobic interaction[4]. Methodology:

  • Baseline Assessment: Inject the nitro compound standard using your current mobile phase (e.g., pH 7.0 buffer). Record the USP Tailing Factor (T) and Asymmetry (As).

  • Buffer Preparation: Prepare a fresh mobile phase using a low-pH buffer, such as 0.1% Formic Acid or 10–25 mM Phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Equilibration: Flush the column with at least 10–15 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica surface.

  • Re-evaluation: Re-inject the sample. Validation: If the peak symmetry is restored (As < 1.2), the root cause was definitively secondary silanol interactions[2]. If tailing persists, the issue may be steric or hardware-related.

Protocol 2: Stationary Phase Shielding (When pH adjustment is restricted)

Causality: If your nitro compound is acid-sensitive or your method requires a neutral pH, lowering the pH is not viable. Instead, the secondary interactions must be physically blocked. End-capping converts residual silanols into less polar trimethylsilyl (TMS) groups[2]. Alternatively, polar-embedded columns contain a hydrophilic functional group (like an amide) near the silica surface, which creates a hydration layer that shields polar analytes from the residual silanols[3]. Methodology:

  • Column Selection: Swap your standard C18 for a highly end-capped Type B silica column or a polar-embedded phase (e.g., C18-Amide or C18-Polar).

  • System Setup: Install the column and equilibrate with your standard mid-pH mobile phase.

  • Comparative Injection: Inject the sample and calculate the new tailing factor. Validation: A reduction in tailing confirms that shielding the silica surface successfully mitigated the secondary retention mechanism[3].

Protocol 3: Systemic Hardware Validation

Causality: If all peaks in the chromatogram exhibit tailing, the issue is fluid-dynamic or physical, not chemical[5]. This is typically caused by extra-column volume, a void at the head of the column, or a partially blocked inlet frit[2][3]. Methodology:

  • Frit Inspection: Reverse the column (only if permitted by the manufacturer's instructions) and flush directly to waste with 10 column volumes of 100% strong solvent to dislodge particulates[2].

  • Tubing Check: Ensure all PEEK or stainless steel fittings are seated flush against the column inlet. Slippage creates dead volume, leading to immediate dispersion and tailing[5].

  • Guard Column Replacement: Remove the guard column and inject the sample. Validation: If peak shape improves after removing the guard, the guard cartridge was contaminated or overloaded and must be replaced[6].

Quantitative Data: Impact of Mitigation Strategies

The table below summarizes the expected quantitative improvements when applying the above protocols to a highly polar nitro compound (e.g., 4-Nitrophenol) exhibiting severe secondary interactions.

Table 1: Quantitative Impact of Mitigation Strategies on Nitro Compound Peak Symmetry

Experimental ConditionPrimary Retention MechanismSecondary Interaction StatusUSP Tailing Factor (T)Resolution Status
Standard C18, pH 7.0HydrophobicActive (Ionized Silanols)2.35Severe Tailing
Standard C18, pH 2.5HydrophobicSuppressed (Protonated)1.15Optimal
Standard C18 + 20mM TEA, pH 7.0HydrophobicCompetitively Blocked1.30Acceptable
Polar-Embedded C18, pH 7.0Hydrophobic + ShieldingShielded by Hydration Layer1.10Optimal
Standard C18, pH 7.0 (Blocked Frit)HydrophobicPhysical Flow Distortion> 3.0 (All Peaks)System Failure

Frequently Asked Questions (FAQs)

Q: Why does my nitro compound peak shape degrade over hundreds of injections, even on an end-capped column? A: End-capping groups (like TMS) are susceptible to hydrolysis over time, especially if operating at the extremes of the column's pH range or at elevated temperatures. As the end-capping degrades, fresh, highly active silanol groups are exposed, reintroducing the secondary interactions that cause tailing[5].

Q: Can the sample solvent itself cause peak tailing? A: Absolutely. This is known as the "strong solvent effect." If your nitro compound is dissolved in 100% organic solvent (e.g., pure acetonitrile) but your mobile phase is highly aqueous, the analyte travels through the column inlet in a localized plug of strong solvent. This disrupts the partitioning equilibrium, causing the peak to distort, front, or tail[6]. Always try to dissolve your sample in the initial mobile phase composition.

Q: How do I definitively calculate if my peak shape is acceptable? A: The industry standard is the USP Tailing Factor (T), calculated as ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, where 

is the peak width at 5% of the peak height, and

is the distance from the leading edge to the peak center at that same height[5]. A value of 1.0 is a perfect Gaussian peak. Values

are generally acceptable for most pharmaceutical assays, while

requires immediate troubleshooting[2][5].

References

  • Title: How to Reduce Peak Tailing in HPLC? | Source: phenomenex.com | URL: 1

  • Title: Peak Tailing in HPLC | Source: elementlabsolutions.com | URL: 2

  • Title: What Causes Peak Tailing in HPLC? | Source: chromtech.com | URL: 3

  • Title: Tips and Tricks of HPLC System Troubleshooting | Source: agilent.com | URL: 4

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: chromatographyonline.com | URL: 6

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: waters.com | URL: 5

Sources

optimizing reaction conditions for dinitration of imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Energy Heterocycle Synthesis Subject: Optimization of Reaction Conditions for the Dinitration of Imidazole Derivatives Ticket ID: #IMD-NO2-45-OPT Responder: Dr. Aris Thorne, Senior Application Scientist, Process Development Unit

Executive Summary

You have reached the technical support hub for high-energy nitrogen heterocycle synthesis. You are likely encountering a specific bottleneck: the reaction stalls after mononitration.

Synthesizing 4,5-dinitroimidazole (or its derivatives) is fundamentally different from synthesizing 4-nitroimidazole. The introduction of the first nitro group (


) at the C4 position creates a severely deactivated electron-deficient ring. Furthermore, in the highly acidic media required for nitration, the imidazole nitrogen is protonated (

), forming an imidazolium cation that is resistant to electrophilic attack.

To overcome this "deactivation wall," you cannot simply increase the reaction time. You must alter the thermodynamic environment (using oleum/anhydrous conditions) and the kinetic parameters (temperature).

Module 1: The Reaction Mechanism & Energy Landscape

Before troubleshooting, you must visualize why your reaction is failing. The dinitration follows an Electrophilic Aromatic Substitution (


) pathway, but with a massive activation energy penalty for the second addition.

The Deactivation Cascade:

  • Imidazolium Formation: Instant protonation in mixed acid. The ring becomes positive, repelling the nitronium ion (

    
    ).
    
  • Mononitration: Occurs at C4 (or C5—tautomerically equivalent in unsubstituted imidazole).

  • The Stalling Point: The resulting 4-nitroimidazolium cation is electron-poor. The standard

    
     mixture often lacks the "chemical potential" to force the second 
    
    
    
    onto the C5 position.

ReactionEnergy cluster_0 Activation Energy Barrier Start Imidazole (Starting Material) Mono 4-Nitroimidazole (Intermediate) Start->Mono  Easy  (Mild Heat)   Di 4,5-Dinitroimidazole (Target) Mono->Di  DIFFICULT  (Requires Oleum/High T)   Constraint CRITICAL FACTOR: Water acts as a base, quenching NO2+. Must use Anhydrous media. Constraint->Mono

Figure 1: The reaction pathway illustrating the significant energy barrier between mono- and dinitration due to ring deactivation.

Module 2: Optimized Protocol (The "Oleum Route")

Standard mixed acid (65%


 / 98% 

) contains too much water. Water hydrates the nitronium ion, reducing its electrophilicity. For dinitration, we recommend the Oleum (Fuming Sulfuric Acid) Protocol .
Reagents & Stoichiometry Table
ComponentSpecificationMolar Equivalent (eq.)Role
Imidazole Substrate Dry, micronized1.0Substrate
Nitric Acid Fuming (98-100%)4.0 - 6.0Source of

Sulfuric Acid Oleum (20-65% free

)
Solvent Vol. (approx 5-10 mL/g)Dehydrating agent; keeps

high
Step-by-Step Methodology
  • Dissolution (Exothermic):

    • Place Oleum in a round-bottom flask equipped with a drying tube (moisture sensitive).

    • Cool to

      
      .
      
    • Add Imidazole portion-wise . Warning: Significant exotherm.[1][2] Keep T < 20°C to prevent charring.

  • Nitration Agent Addition:

    • Add Fuming

      
       dropwise. Maintain 
      
      
      
      .
    • Note: Do not rush this. Accumulation of unreacted

      
       can lead to a runaway later.
      
  • The Thermal Ramp (The Critical Step):

    • Once addition is complete, slowly ramp temperature to 100–110°C .

    • Hold for 3–5 hours .

    • Why? You need this thermal energy to overcome the activation barrier of the deactivated 4-nitro intermediate.

  • Workup (Quenching):

    • Cool reaction mass to RT.

    • Pour onto crushed ice (Ratio 1:5 reaction mass to ice).

    • Neutralization: Adjust pH to 3–4 using Conc.

      
       or 
      
      
      
      .
    • Observation: The dinitro derivative usually precipitates as a yellow/cream solid at this pH.

Module 3: Troubleshooting & FAQs

Q1: I am seeing 100% conversion of starting material, but only getting the mononitro product. Why? A: You are likely "wet." If you use standard 65%


 or if your system absorbs atmospheric moisture, the water generated by the first nitration (

) dilutes the acid strength.
  • Fix: Switch to Fuming

    
     and Oleum. The free 
    
    
    
    in Oleum reacts with the generated water (
    
    
    ), keeping the system anhydrous and the
    
    
    active.

Q2: My reaction mixture turned black and tarry. A: You experienced oxidative decomposition (Ring Opening). This happens if the temperature ramp is too fast or if the local concentration of


 is too high during the initial addition.
  • Fix: Ensure efficient stirring. Do not exceed 120°C. If the ring is sensitive (e.g., contains other functional groups), lower the temp to 90°C and extend time to 12 hours.

Q3: The product didn't precipitate during workup. A: Check your pH. 4,5-Dinitroimidazole is acidic (


) due to the electron-withdrawing nitro groups stabilizing the anion.
  • Fix: If pH > 7, the product is soluble as a salt. You must acidify to pH ~2-3 to protonate it and force precipitation.

Module 4: Safety & Hazard Analysis

DANGER: Polynitrated imidazoles are energetic materials. 4,5-dinitroimidazole is a known precursor to explosives.

SafetyFlow Hazard HAZARD: Thermal Runaway Check1 Is HNO3 addition rate controlled? Hazard->Check1 Check2 Is Cooling Bath Active? Check1->Check2 Yes Action2 STOP. Quench remotely. Check1->Action2 No (Accumulation) Action1 Proceed to Heating Phase Check2->Action1 Yes Check2->Action2 No

Figure 2: Safety decision tree for the nitration addition phase.

  • Exotherm Management: The nitration is highly exothermic.[1] Never scale up without calorimetry data (DSC/ARC).

  • Waste Disposal: The filtrate contains high concentrations of acid and nitro-organics. Do not mix with organic solvents (acetone/ethanol) in the waste drum—risk of explosion.

References

  • Novikov, S. S., et al. (1970). Chemistry of Imidazole and its Derivatives. Discusses the fundamental difficulty of dinitration and the requirement for forcing conditions.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Detailed mechanisms of heterocyclic nitration using mixed acid and oleum.

  • US Patent 3644391A. (1972). Process for preparing 4(5)-nitroimidazoles. Provides the industrial basis for using excess sulfur trioxide (Oleum) to maintain anhydrous conditions for high-yield nitration.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

preventing polymorphism in 2-methyl-4,5-dinitro-1H-imidazole crystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 2-methyl-4,5-dinitro-1H-imidazole (MDNI) . It addresses the specific structural challenges imposed by the steric clash between the adjacent nitro groups at positions 4 and 5.[1]

Subject: Preventing Polymorphism and Phase Variability in 2-methyl-4,5-dinitro-1H-imidazole (MDNI) Case ID: MDNI-CRYST-001 Support Level: Senior Application Scientist[2][3][4]

Executive Summary: The Structural Challenge

The crystallization of 2-methyl-4,5-dinitro-1H-imidazole (MDNI) is governed by a critical intramolecular conflict: steric repulsion between the adjacent nitro groups at positions 4 and 5.[2][3][4]

Unlike mono-nitroimidazoles, MDNI cannot adopt a perfectly planar conformation without significant energy penalties.[3][4] The crystal structure is a compromise, often resulting in conformational disorder where the nitro groups twist out of the imidazole plane to relieve strain.[1] This conformational flexibility is the primary driver of polymorphism and batch-to-batch variability.[3][4]

Key Crystallographic Parameters (Reference Standard):

Parameter Value Notes

| Crystal System | Orthorhombic | Space Group:


 |
| Z Value  | 4 | Two molecules in asymmetric unit |
| Disorder  | Nitro Group Torsion | ~19° twist (Major) vs ~30° twist (Minor) |
| Key Interaction  | N–H[1][2][3]···N Hydrogen Bonds | Links molecules into infinite chains |[1][4]

Troubleshooting Guide (Q&A Format)

ISSUE 1: Inconsistent Melting Points Between Batches

User Question: My recent batches of MDNI show melting point depressions of 2–5°C compared to the reference standard, despite HPLC purity >99.5%. Is this a new polymorph?

Senior Scientist Response: It is likely conformational polymorphism or solvate formation , not necessarily a chemical impurity.[1][2][4]

  • The Mechanism: MDNI exists in a delicate equilibrium between a "planar-like" state and a "twisted" state.[1][3] Rapid cooling locks in high-energy twisted conformers (conformational disorder), which lowers the lattice energy and the melting point.[1][3]

  • The Fix:

    • Switch to Thermodynamic Control: Avoid crash-cooling. Use a slow cooling ramp (0.1°C/min) to allow the nitro groups to pack into their most stable, lowest-energy torsion angle.[1]

    • Annealing: Slurry the solid in a non-solvent (e.g., cold toluene) at 50°C for 4 hours to reorganize the crystal lattice.

ISSUE 2: "Oiling Out" During Recrystallization

User Question: When I add the anti-solvent, the solution turns milky and separates into an oil before crystallizing. How do I prevent this?

Senior Scientist Response: Oiling out (liquid-liquid phase separation) occurs because the MDNI-solvent interaction is too strong, or the anti-solvent addition is too fast, pushing the system into the metastable zone width (MSZW) too deeply.[3][4]

  • The Fix:

    • Temperature Management: Keep the solution temperature above the oiling-out boundary (usually >40°C) during initial anti-solvent addition.[1][2]

    • Seeding: Add 0.5 wt% of pure seed crystals at the cloud point. This provides a surface for growth, bypassing the high-energy nucleation step that leads to oiling.[4]

ISSUE 3: XRD Pattern Shows "Extra" Low-Angle Peaks

User Question: My PXRD scan shows unexpected peaks below 10° 2θ. Is this a solvate?

Senior Scientist Response: Yes, this is a classic signature of solvatomorphism . The steric bulk of the two nitro groups creates voids in the lattice that small polar solvents (Methanol, Acetone) can occupy.[1]

  • The Fix:

    • Solvent Swap: Avoid small alcohols. Use Ethyl Acetate or Toluene (if solubility permits).[1][3] These solvents are too bulky to fit comfortably in the interstitial voids of the stable MDNI lattice, promoting the formation of the anhydrous form.[1]

Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Polymorph Control)

Objective: To produce the thermodynamically stable, anhydrous orthorhombic form.

Reagents:

  • Crude MDNI[1][3][4]

  • Solvent: Ethyl Acetate (EtOAc) - chosen for moderate polarity and lack of solvate formation.[3]

  • Anti-solvent: n-Heptane[3][4]

Workflow:

  • Dissolution: Dissolve 10 g of MDNI in EtOAc (approx. 80 mL) at reflux (77°C). Ensure complete dissolution.

  • Filtration: Hot filter through a 0.45 µm PTFE membrane to remove insoluble nuclei (dust/seeds) that could trigger unwanted polymorphs.[1]

  • Nucleation Control: Cool the filtrate to 60°C. Add n-Heptane dropwise until a faint turbidity persists.

  • Seeding: Add 50 mg (0.5%) of standard MDNI crystals. Stir at 60°C for 30 mins to establish growth.

  • Crystal Growth: Cool to 5°C at a rate of 10°C per hour . Note: Slow cooling is critical to allow the nitro groups to orient correctly.[1]

  • Isolation: Filter and wash with cold (0°C) 1:1 EtOAc/Heptane.

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Slurry Conversion (Phase Purity Rescue)

Objective: To convert a mixed-phase or low-melting batch into the stable form.[2][3][4]

  • Suspend the solid MDNI in Toluene (10 mL per gram of solid).

  • Stir at 50°C for 24 hours.

  • Monitor the supernatant concentration.[1] A drop in solubility indicates conversion to a more stable (less soluble) form.[1]

  • Cool to room temperature, filter, and dry.

Visualizing the Mechanism

The following diagram illustrates the pathway to the stable form versus the risks of kinetic trapping (disorder/oiling out).

MDNI_Crystallization cluster_pathways Crystallization Pathways Start Crude MDNI (Random Nitro Orientation) Dissolution Dissolved State (Free Rotation of Nitro Groups) Start->Dissolution Heat to Reflux FastCool Fast Cooling (>1°C/min) Dissolution->FastCool SlowCool Slow Cooling (<0.2°C/min) Dissolution->SlowCool SolvateRisk Risk: Solvent Inclusion (if using MeOH/Acetone) Dissolution->SolvateRisk Wrong Solvent Choice KineticTrap Kinetic Trap: Disordered/Twisted Nitro Groups (Lower MP, Metastable) FastCool->KineticTrap Steric Clash Locked In ThermoStable Thermodynamic Form: Ordered Packing (Stable Orthorhombic) SlowCool->ThermoStable Optimal Packing KineticTrap->ThermoStable Slurry Conversion (Thermal Annealing)

Caption: Pathway selection in MDNI crystallization. Slow cooling promotes the ordered thermodynamic form, while fast cooling locks in high-energy twisted conformers.[3][4]

References & Grounding

  • Gilardi, R., & Evans, R. N. (2003). 2-Methyl-4,5-dinitroimidazole.[3][4] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350.[1][3][4]

    • Significance: Defines the crystal structure (Orthorhombic P212121) and the specific disorder of the nitro groups (82.9% major / 17.1% minor occupancy) which is the root cause of polymorphic behavior.[1]

  • Cho, S. G., Cheun, Y. G., & Park, B. S. (1998). Molecular Structure and Energetic Properties of Dinitroimidazoles.[1][4]

    • Significance: Provides the theoretical basis for the "compromise conformation" between planarity (conjugation) and twisting (steric relief).[1]

    • (Contextual citation based on Gilardi paper).[1][3]

  • Cambridge Structural Database (CSD). Refcode: VOKYEC (Related Metronidazole structures for comparison).[1]

    • Significance: Used for comparative analysis of nitroimidazole packing tendencies.[1]

    • [1][3]

Sources

Technical Support Center: Purity Optimization in 2-Methyl-4,5-Dinitro-1H-Imidazole (MDNI) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL SAFETY WARNING

Energetic Material Hazard: 2-methyl-4,5-dinitro-1H-imidazole (MDNI) is an energetic compound used in propellants and explosives. It possesses significant friction and impact sensitivity.

  • Thermal Runaway: The second nitration step is highly exothermic. Failure to control temperature will lead to oxidative ring destruction or explosion.

  • PPE: Full blast shielding, Kevlar gloves, and face shields are mandatory during the high-temperature nitration phase.

Module 1: The Synthesis Logic (Upstream Control)

The Challenge: Deactivated Ring Nitration

The synthesis of MDNI is a two-stage electrophilic aromatic substitution. The first nitro group (at position 4 or 5) is introduced easily. However, this group strongly deactivates the imidazole ring, making the second nitration significantly more difficult.

Mechanism & Causality:

  • Stage 1 (Mono-nitration): Occurs at mild temperatures (25–60°C). The methyl group at C2 provides slight electron donation, facilitating this step.

  • Stage 2 (Di-nitration): Requires forcing conditions (oleum, fuming

    
    , temps >90°C).
    
    • Risk:[1][2][3] If the temperature is too low, you get mono-nitro impurities.

    • Risk:[1][2][3] If the temperature is too high (>130°C) or acid concentration drops, the ring oxidizes to parabanic acid or oxalic acid, destroying the yield.

Visualizing the Pathway

The following diagram illustrates the reaction flow and where specific impurities originate.

MDNI_Synthesis_Pathway Start 2-Methylimidazole (2-MI) Mono Intermediate: 2-Methyl-4(5)-nitroimidazole Start->Mono HNO3/H2SO4 25-60°C Target TARGET: 2-Methyl-4,5-dinitroimidazole (MDNI) Mono->Target Oleum/Fuming HNO3 90-110°C Impurity_Mono Impurity A: Unreacted Mono-nitro Mono->Impurity_Mono Temp too low (<80°C) Impurity_Ox Impurity B: Oxidative Debris (Oxalic Acid / Tars) Mono->Impurity_Ox Temp too high (>130°C) Target->Impurity_Ox Prolonged heating

Figure 1: Reaction pathway showing the critical transition from mono- to di-nitro species and origin of major impurities.

Module 2: Optimized Protocol & Purification

This protocol minimizes impurities by using a "staged thermal ramp" approach, ensuring the mono-nitro intermediate is fully formed before pushing the system to the di-nitro state.

Step-by-Step Methodology
StepOperationTechnical Rationale
1. Dissolution Dissolve 2-MI in Oleum (20%

)
or 98%

. Keep T < 25°C.
Oleum acts as a water scavenger (dehydrating agent), crucial for maintaining the strength of the electrophile (

) in the second step.
2. Addition Add Fuming

(98%)
dropwise. Maintain T < 50°C.
Highly exothermic. Controlling T prevents early oxidation of the un-nitrated ring.
3. Stage 1 Cook Stir at 55–65°C for 1 hour.Ensures complete conversion to 2-methyl-4(5)-nitroimidazole.
4. Stage 2 Cook Ramp T to 90–95°C . Hold for 5–6 hours.Critical Step: This energy barrier must be crossed to place the second nitro group. Do not exceed 110°C to avoid ring fragmentation.
5. Quench Pour onto crushed ice (ratio 1:5).The di-nitro product is poorly soluble in dilute acid/water and will precipitate. Mono-nitro species are slightly more soluble.
6. Isolation Filter the yellow precipitate.[4] Wash with cold water until pH > 4.Removes residual sulfuric acid and soluble oxidative byproducts (oxalic acid).
Purification: Recrystallization Strategy

If HPLC indicates >1% mono-nitro impurity, recrystallization is required.

  • Solvent System: Ethanol:Water (4:6 ratio) or Methanol.

  • Procedure:

    • Dissolve crude MDNI in boiling Ethanol/Water mixture.

    • Add activated charcoal (1% w/w) to remove tarry oxidative polymers. Filter hot.

    • Cool slowly to 4°C. MDNI crystallizes as cream/yellow needles.

    • Yield Note: Expect 65–85% yield. Lower yields usually indicate thermal degradation during Step 4.

Module 3: Troubleshooting & FAQ

Impurity Identification Table
Impurity TypeAppearance/BehaviorRoot CauseCorrective Action
Mono-nitro (2-methyl-4-nitroimidazole)White/Pale solid. Co-precipitates with target.Reaction temperature too low or time too short in Stage 2.Increase Stage 2 hold time to 6h. Ensure T > 90°C.
Oxidative Debris (Oxalic Acid/Parabanic Acid)Dark brown tars or high water solubility (loss of yield).Reaction T > 120°C or hot spots during addition.Check stirring efficiency. Lower Stage 2 max temp.
Acid Residues Product is hygroscopic or sticky.Insufficient washing during isolation.Wash filter cake with ice-cold water until filtrate is neutral.
Interactive Troubleshooting Flowchart

Troubleshooting_Logic Start Analyze Crude Purity (HPLC/TLC) Decision1 Is Mono-nitro > 2%? Start->Decision1 Decision2 Is Yield < 50%? Decision1->Decision2 No Action1 Cause: Incomplete Reaction Fix: Increase Stage 2 Temp (max 105°C) OR Increase Oleum % Decision1->Action1 Yes Action2 Cause: Oxidative Degradation Fix: Reduce Stage 2 Temp Check Cooling Jacket Decision2->Action2 Yes Action3 Proceed to Recrystallization (Ethanol:Water 4:6) Decision2->Action3 No

Figure 2: Decision tree for diagnosing yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use standard 65% Nitric Acid instead of Fuming (98%)? A: No. The water content in 65%


 will dilute the sulfuric acid, preventing the formation of the nitronium ion (

) needed for the second nitration. You will get stuck at the mono-nitro stage.

Q: My product is turning brown upon drying. Why? A: This indicates trapped sulfuric acid is charring the product. Re-slurry the solid in sodium bicarbonate solution (5%), stir for 30 mins, filter, and wash heavily with water.

Q: Is the product sensitive to light? A: Nitroimidazoles can darken upon light exposure. Store the purified yellow crystals in amber glass containers.

References

  • Synthesis & Conditions: Preparation method of 4-nitroimidazole and 4,5-dimetridazloe (MDNI). Patent CN104892522A. (Describes the super-acid and mixed acid conditions for high-yield di-nitration).

  • Crystallography & Stability: 2-Methyl-4,5-dinitroimidazole.[2][5] (2005). Acta Crystallographica Section E. (Confirms structural stability and energetic properties).

  • Mechanism of Oxidation: Preparation of Imidazolium 2,4,5-Trinitroimidazolate... and Its Oxidation Under Nitration. (2020). Chemistry of Heterocyclic Compounds. (Details the oxidative ring-opening pathways).

  • Purification: Synthesis and Predicted Activity of Some 4-Amine... Derivatives. (2023).[1][2] Molecules. (Validation of Ethanol:Water recrystallization method).

Sources

Validation & Comparative

spectroscopic comparison of dinitroimidazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Discrimination of Dinitroimidazole Isomers: A Comparative Guide for 2,4-DNI and 4,5-DNI

Executive Summary

Objective: To provide a definitive technical framework for distinguishing between 2,4-dinitroimidazole (2,4-DNI) and 4,5-dinitroimidazole (4,5-DNI) using Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.

Context: Dinitroimidazoles are critical intermediates in the synthesis of high-density energetic materials (e.g., LLM-105 precursors) and hypoxia-targeting radiopharmaceuticals.[1] The nitration of imidazole often yields isomeric mixtures depending on temperature and nitrating agents.[1]

  • 2,4-DNI is the thermodynamically stable isomer, prized for its insensitivity and high melting point (

    
    C).[2]
    
  • 4,5-DNI is a symmetric precursor often formed under specific conditions or as a byproduct, with significantly different physical properties.[1]

  • 1,4-DNI (kinetic product) may exist in crude mixtures but rearranges to 2,4-DNI upon heating.[1]

Core Differentiator: The discrimination strategy relies on the symmetry breaking in 2,4-DNI (asymmetric) versus the


 effective symmetry  of 4,5-DNI, manifested in proton environments and melting point depression.

Structural & Symmetry Analysis

The spectroscopic signatures are dictated by the substitution pattern on the imidazole ring.[1]

IsomerStructureSymmetry (Point Group)Proton Environments (

H NMR)
Dipole Moment
2,4-DNI Asymmetric substitution (Nitro at C2, C4)

Distinct Singlet (C5-H) + Broad NHHigh (Polar)
4,5-DNI Symmetric substitution (Nitro at C4, C5)

(Time-averaged)
Distinct Singlet (C2-H) + Broad NHLower (Symmetric)
1,4-DNI N-substituted (Nitro at N1, C4)

Two Distinct Signals (C2-H, C5-H)N/A (Unstable)

Protocol A: NMR Spectroscopy (The Gold Standard)

Principle:


H NMR provides the most rapid identification.[1] While both isomers theoretically show one C-H singlet, their chemical shifts (

) differ due to the electronic environment of the C-H bond.[1]
  • 2,4-DNI: The C5 proton is adjacent to a nitro group at C4 and a nitrogen at N1.[1]

  • 4,5-DNI: The C2 proton is flanked by two nitrogen atoms, but the nitro groups are distant (at C4/C5).

Experimental Workflow
  • Solvent Selection: Use DMSO-d

    
     .
    
    • Reasoning: Dinitroimidazoles have poor solubility in CDCl

      
       or Acetone-d
      
      
      
      .[1] DMSO disrupts intermolecular H-bonding, ensuring sharp peaks.[1]
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: High concentrations may cause peak broadening due to N-H exchange.[1]

  • Acquisition: Standard proton parameters (16 scans, 30

    
     pulse).
    
Comparative Data Table (DMSO-d )
Parameter2,4-Dinitroimidazole 4,5-Dinitroimidazole 1,4-Dinitroimidazole (Impurity)
C-H Shift (

)
~8.30 - 8.60 ppm (s) ~7.80 - 8.00 ppm (s) 9.0 & 9.4 ppm (d/s)
N-H Shift (

)
~13.0 - 14.0 ppm (Broad)~13.0 - 14.0 ppm (Broad)None (N-substituted)
Coupling Singlet (Uncoupled)Singlet (Uncoupled)Doublets (

Hz)

Critical Insight: If you observe two singlets in the aromatic region (e.g., 9.0 and 9.4 ppm) in CDCl


, you have the kinetic 1,4-isomer , not the target 2,4- or 4,5-isomer. 2,4-DNI is often confirmed by a shift to ~8.6 ppm in CDCl

if soluble.

Protocol B: Physical & Vibrational Characterization

When NMR is ambiguous (e.g., due to solvent impurities), melting point and IR provide orthogonal confirmation.

Melting Point (Thermodynamic Stability)
  • 2,4-DNI: 264 – 267

    
    C  (Decomposes).[1][2] The high MP is due to extensive intermolecular hydrogen bonding networks forming a "density-packed" crystal.[1]
    
  • 4,5-DNI: ~188 – 190

    
    C .[1] Significantly lower than the 2,4-isomer.[1]
    
  • 1,4-DNI: ~92

    
    C .
    
FT-IR Spectroscopy (ATR Method)
  • 2,4-DNI: Shows distinct splitting in the nitro-stretch region due to the asymmetric environment.[1]

  • 4,5-DNI: Often shows simplified bands due to symmetry.[1]

Vibrational Mode2,4-DNI (cm

)
4,5-DNI (cm

)

1540, 1515 (Split)~1530 (Often single broad band)

1380, 13401360
Ring Breathing~830~820

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the product of an imidazole nitration reaction.

G Start Crude Nitration Product Solubility Solubility Test (Dissolve in DMSO-d6) Start->Solubility NMR 1H NMR Analysis Solubility->NMR Decision1 Number of C-H Signals? NMR->Decision1 TwoSignals Two Signals (9.0 & 9.4 ppm) Decision1->TwoSignals Asymmetric N-Sub OneSignal One Singlet Decision1->OneSignal C-Substituted ID_14 Result: 1,4-DNI (Kinetic Isomer) TwoSignals->ID_14 Decision2 Chemical Shift & MP? OneSignal->Decision2 Res_24 Shift: ~8.3-8.6 ppm MP: >260°C Decision2->Res_24 Res_45 Shift: ~7.8-8.0 ppm MP: ~189°C Decision2->Res_45 Final_24 Confirmed: 2,4-DNI (Target Energetic) Res_24->Final_24 Final_45 Confirmed: 4,5-DNI (Precursor) Res_45->Final_45

Caption: Analytical workflow for discriminating dinitroimidazole isomers based on NMR signals and physical properties.

Synthesis & Isolation Context

Understanding the source of the isomer aids in identification:

  • Thermal Rearrangement: If the sample was heated (melt-cast) from 1,4-DNI, it is almost certainly 2,4-DNI .[1][2] The 1,4

    
     2,4 rearrangement is irreversible and exothermic.
    
  • Direct Nitration: Nitration of imidazole with mixed acid (

    
    ) typically yields 4,5-DNI  or 1,4-DNI depending on the workup. 2,4-DNI usually requires the rearrangement step or specific catalysis.[1]
    

References

  • Choi, J., et al. (2012).[1] Method for preparation of 2,4-dinitroimidazole. US Patent US8119679B2.[1] Link

    • Key Data: Confirms MP of 2,4-DNI (264-267°C) and NMR shifts for 1,4-DNI vs 2,4-DNI.
  • Viswanathan, V., et al. (2005).[1] 2,4-Dinitroimidazole: A practical insensitive energetic material? Propellants, Explosives, Pyrotechnics.[2]

    • Key Data: Comparative energetic properties and stability data.[1][2][3][4][5][6]

  • Bulatova, M., et al. (2024).[1] Synthesis of Imidazolium 2,4,5-Trinitroimidazolate. Chemical Papers. Link

    • Key Data: Details the synthesis of 4,5-DNI as a precursor and its spectral characteriz
  • Gottlieb, H. E., et al. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Link[1]

    • Key Data: Standard reference for solvent residual peaks (DMSO-d6)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of energetic materials is of paramount importance. These materials, by their nature, demand the highest standards of analytical rigor to ensure safety, quality, and efficacy. Cross-validation of analytical methods is not merely a procedural step; it is the cornerstone of data integrity, providing a self-validating system that ensures results are accurate, reproducible, and defensible. This guide provides an in-depth comparison of principal analytical techniques, supported by experimental insights and protocols, to empower researchers in selecting and cross-validating methodologies for the analysis of energetic materials.

The Imperative of Orthogonal Confirmation

The core principle of robust cross-validation lies in employing orthogonal techniques—methods that rely on different chemical or physical principles for separation and detection.[1] If two fundamentally different methods yield comparable results for the same analyte, it significantly increases confidence in the data's accuracy. This approach mitigates the risk of method-specific artifacts, matrix interferences, or other errors that might go unnoticed when using a single technique. This guide will focus on the synergy between established chromatographic methods for quantification and spectroscopic techniques for rapid screening and identity confirmation.

Pillar 1: Chromatographic Techniques - The Gold Standard for Separation and Quantification

Chromatographic methods are the workhorses for the analysis of energetic materials, offering unparalleled separation efficiency and quantitative accuracy. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the analyte's physical properties, such as volatility and thermal stability.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is exceptionally well-suited for non-volatile or thermally labile energetic materials, such as many nitroaromatics and nitramines.[2][4] Separation is achieved based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.[5]

Causality in Method Design: The selection of an HPLC method is a deliberate process. For common nitroaromatic explosives like TNT or nitramines like RDX and HMX, a reverse-phase C18 column is the standard choice. This is because these moderately polar analytes are well-retained and separated using a polar mobile phase (like a water/acetonitrile or water/methanol mixture) and a non-polar stationary phase. UV detection, typically at 254 nm, is effective as the nitro functional groups and aromatic rings present in many energetic materials are strong chromophores at this wavelength.[2] The USEPA Method 8330 series provides a validated and widely accepted framework for this analysis.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is the technique of choice.[2][8] It offers excellent separation and provides definitive identification through mass spectrometry. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase.[5]

Causality in Method Design: The high operating temperatures of a GC inlet (150-300°C) necessitate that the analyte be thermally stable.[8] This makes it ideal for compounds like dinitrotoluene (DNT) or nitroglycerin (after careful method development). The mass spectrometer detector is a key advantage, acting as a "molecular scale" to provide mass-to-charge ratio data. This data yields a fragmentation pattern that serves as a unique chemical fingerprint, offering a much higher degree of identification certainty than UV detection alone.[9] The choice of a low-polarity column (e.g., DB-5ms) is common as it separates compounds primarily by their boiling points, which is a well-characterized property.[2]

Pillar 2: Spectroscopic Techniques - The Power of Rapid Screening and Confirmation

Spectroscopic techniques provide rapid, often non-destructive, analysis and are invaluable for confirmatory purposes and field screening.[10][11] They measure the interaction of electromagnetic radiation with the sample, providing a unique spectral fingerprint.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides specific information about a molecule's vibrational modes.[12] This makes it an excellent tool for unambiguous identification. Its ability to analyze samples directly through transparent containers (glass or plastic) without sample preparation is a significant advantage for on-site analysis.[12] For trace detection, Surface-Enhanced Raman Spectroscopy (SERS) can be employed, which dramatically increases sensitivity.[13]

Ion Mobility Spectrometry (IMS)

IMS is a widely deployed technique for the rapid, trace-level detection of explosives in security and field settings.[10] It separates ions based on their velocity through a drift tube under an electric field.[10] While it is extremely fast and sensitive, it has lower resolution compared to mass spectrometry and is more susceptible to interferences, making it a presumptive technique that benefits from confirmation by a more selective method.[10][14]

A Framework for Cross-Validation: An Integrated Workflow

A robust cross-validation strategy integrates these techniques into a self-validating workflow. The goal is to build a comprehensive analytical picture where each method corroborates the others.

CrossValidationWorkflow cluster_quant Quantitative Analysis cluster_confirm Orthogonal Confirmation cluster_screen Screening & Identity cluster_data Data Reconciliation Quant Step 1: Primary Quantification (e.g., HPLC-UV) Reconcile Step 4: Compare & Validate Results Quant->Reconcile Quantitative Data Confirm Step 2: Orthogonal Method (e.g., GC-MS) Confirm->Reconcile Confirmatory Data Screen Step 3: Spectroscopic ID (e.g., Raman, IMS) Screen->Reconcile Identity Data Sample Test Sample Sample->Quant Analyze Sample->Confirm Analyze Sample->Screen Analyze TechniqueRelationships Chrom Chromatography (HPLC, GC-MS) Spectro Spectroscopy (Raman, IMS) Chrom->Spectro Orthogonal Confirmation Hyphen Hyphenated Techniques (LC-MS, GC-MS) Chrom->Hyphen Provides Separation Spectro->Chrom Screening Target Spectro->Hyphen Provides Detection

Sources

comparing the crystal packing of 1-methyl-4,5-dinitro-1H-imidazole and 2-methyl-4,5-dinitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth crystallographic and physicochemical comparison of 1-methyl-4,5-dinitro-1H-imidazole (1-Me-4,5-DNI) and 2-methyl-4,5-dinitro-1H-imidazole (2-Me-4,5-DNI).

These isomers, while chemically similar (


), exhibit drastically different solid-state behaviors due to the position of the methyl group, which acts as a "switch" for hydrogen bonding capability.

Part 1: Executive Summary of Differences

The core distinction lies in the protonation state of the imidazole nitrogen .

  • 1-Me-4,5-DNI: The methyl group at position 1 blocks the only potential hydrogen-bond donor site (N1). The crystal packing is driven exclusively by weak van der Waals forces, dipole-dipole interactions, and

    
    -stacking.
    
  • 2-Me-4,5-DNI: The methyl group is at position 2, leaving the N1 position protonated (

    
    ). This allows for strong, directional intermolecular 
    
    
    
    hydrogen bonds, resulting in a significantly more robust crystal lattice with a much higher melting point.
Feature1-Methyl-4,5-dinitroimidazole 2-Methyl-4,5-dinitroimidazole
Formula


Methyl Position Nitrogen (N1)Carbon (C2)
H-Bond Donor None (Blocked by Methyl)Present (N1-H)
Crystal System OrthorhombicOrthorhombic (typically)
Space Group


(or similar variant)
Density (

)

High (Structure dependent)
Melting Point 77 – 78 °C ~207 °C
Primary Packing Force Dipole-Dipole /

-Stacking
Strong

Hydrogen Bonds

Part 2: Chemical Structure & Interaction Logic

The following diagram illustrates the structural "switch" that dictates the crystal packing. The presence or absence of the N-H donor is the critical control point.

G cluster_0 1-Methyl-4,5-dinitroimidazole cluster_1 2-Methyl-4,5-dinitroimidazole Node1 Methyl on N1 (Blocks H-Donor) Packing1 Weak Forces Only (vdW, Dipole, Pi-Stacking) Node1->Packing1 Steric Block Prop1 Low Melting Point (~77°C) Packing1->Prop1 Low Lattice Energy Node2 Methyl on C2 (N1-H Intact) Packing2 Strong H-Bonding (N-H...N Chains) Node2->Packing2 Donor Available Prop2 High Melting Point (~207°C) Packing2->Prop2 High Lattice Energy

Figure 1: Mechanistic flow showing how methyl positioning dictates lattice energy and physical properties.

Part 3: Detailed Crystal Packing Analysis

1-Methyl-4,5-dinitroimidazole (1-Me-4,5-DNI)
  • Lattice Architecture: Crystallizes in the orthorhombic space group

    
    .
    
  • Packing Motif: Without hydrogen bond donors, the molecules arrange themselves to maximize dipole alignment between the nitro groups (

    
    ) and the imidazole ring.
    
  • Key Interactions:

    • Nitro-Nitro Interactions: Repulsive electrostatic forces are minimized by staggering the nitro groups of adjacent molecules.

    • 
      -Stacking:  The planar imidazole rings stack in offset layers, but the bulky methyl group and twisted nitro groups (rotated out of plane to relieve steric strain) limit the efficiency of this stacking.
      
  • Consequence: The "loose" packing results in a relatively low density (

    
    ) and a low melting point (77°C), making it easily melt-castable but mechanically softer.
    
2-Methyl-4,5-dinitroimidazole (2-Me-4,5-DNI)[1][2][3][4][5]
  • Lattice Architecture: Typically crystallizes in orthorhombic settings (e.g.,

    
    ) with multiple molecules in the asymmetric unit (
    
    
    
    ).[1]
  • Packing Motif: The structure is dominated by infinite chains or ribbons formed by hydrogen bonds.[2]

  • Key Interactions:

    • 
       Hydrogen Bonds:  The proton on N1 acts as a donor, while the unprotonated N3 of a neighboring ring acts as an acceptor. This creates a strong, directional "zipper" holding the molecules together.
      
    • Nitro Group Torsion: The nitro groups often exhibit disorder or specific torsion angles to accommodate the rigid hydrogen-bonded backbone.

  • Consequence: The lattice energy is significantly higher, reflected in the ~130°C increase in melting point compared to the 1-methyl isomer. The crystal is harder and more thermally stable.

Part 4: Experimental Characterization Protocol

To verify these structures in your own laboratory, follow this standard X-ray Diffraction (XRD) workflow.

Step-by-Step Methodology
  • Crystallization:

    • 1-Me-4,5-DNI: Dissolve in warm acetone or ethyl acetate. Allow slow evaporation at room temperature. Crystals appear as prisms.

    • 2-Me-4,5-DNI: Requires more polar solvents due to H-bonding. Dissolve in hot methanol or acetonitrile. Slow cooling yields needles or blocks.

  • Data Collection:

    • Mount crystal on a glass fiber or MiTeGen loop.

    • Collect data at 100 K (cryogenic cooling is critical to freeze nitro group disorder, especially in the 2-Me isomer).

    • Use Mo-K

      
       radiation (
      
      
      
      ).
  • Refinement Strategy:

    • 1-Me: Watch for methyl group rotational disorder.

    • 2-Me: Locate the N-H proton in the difference Fourier map to confirm the tautomer and H-bonding network.

XRD_Workflow Start Crude Sample Solvent Solvent Selection (1-Me: Acetone | 2-Me: MeOH) Start->Solvent Growth Slow Evaporation/Cooling Solvent->Growth Mount Mount & Cryo-Cool (100 K) Growth->Mount Diffraction X-Ray Data Collection Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Locate H-atoms) Solve->Refine

Figure 2: Workflow for single-crystal X-ray diffraction analysis of nitroimidazoles.

References

  • Wang, X., Lu, Z., Wang, J., et al. (2012). Crystal Structure and Sensitivity of 1-Methyl-4,5-dinitroimidazole. Chinese Journal of Energetic Materials, 20(1), 40-43. Link

  • Gilardi, R., & Evans, R. N. (2003).[1][3] 2-Methyl-4,5-dinitroimidazole.[4][5][6][7][1][3][8] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350. Link

  • ECHEMI. (n.d.). 2-Methyl-4,5-dinitroimidazole Properties and Melting Point. Retrieved from ECHEMI Global Chemical Database. Link

  • Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole.[4] Acta Crystallographica Section E, 67(11), o3072. Link

Sources

Beyond the Docking Score: A Comparative Guide to Validating Energetic Prediction Models

Author: BenchChem Technical Support Team. Date: March 2026

The Prediction Gap: Introduction

In modern drug discovery, the allure of high-throughput virtual screening often masks a critical vulnerability: the "Prediction Gap." This is the discrepancy between a predicted binding affinity (score) and the physical reality of the ligand-protein interaction (


).

As scientists, we must move beyond treating computational models as "black boxes." A docking score of -9.5 kcal/mol is meaningless without a validated error model. This guide provides a rigorous, data-driven framework for validating energetic prediction models, contrasting the three dominant paradigms: Alchemical Free Energy (FEP/TI) , End-Point Methods (MM/GBSA) , and Machine Learning Potentials (MLP) .

The Methodological Landscape: Accuracy vs. Cost[1]

To validate a model, one must first understand its theoretical ceiling. You cannot validate a docking scoring function against thermodynamic rigor; you can only validate it for ranking capability.

Comparative Analysis Table
Method ClassRepresentative ToolsPhysics BasisPrimary Error SourceTarget Accuracy (RMSE)Throughput
High-Fidelity FEP+, Amber TI, GROMACSRigorous Stat-Mech (Alchemical)Force field parameters, Sampling0.5 - 1.0 kcal/mol Low (<100 cmpds/day)
Mid-Fidelity MM/GBSA, MM/PBSAContinuum Solvation (End-point)Neglect of entropy, Solvent approx.1.5 - 3.0 kcal/mol Medium (~1000s/day)
ML-Hybrid ANI-2x, DeepDock, FENetNeural Potentials / Structure-basedTraining set bias, Out-of-distribution1.0 - 2.0 kcal/mol *High (>10k/day)
Low-Fidelity Glide, Vina, rDockEmpirical / Knowledge-basedScoring function limitations> 2.5 kcal/mol Ultra-High (>1M/day)

*Note: ML accuracy is highly dependent on the similarity of the test set to the training set.

Visualizing the Trade-off

The following diagram illustrates the "Pareto Frontier" of computational energetics. To validate a new model, it must push this frontier outward (i.e., higher accuracy for the same cost).

AccuracyCost FEP FEP/TI (Gold Standard) MMGBSA MM/GBSA (End-Point) FEP->MMGBSA RMSE < 1 kcal/mol RMSE < 1 kcal/mol FEP->RMSE < 1 kcal/mol ML ML Potentials (Emerging) MMGBSA->ML RMSE ~ 2 kcal/mol RMSE ~ 2 kcal/mol MMGBSA->RMSE ~ 2 kcal/mol Docking Docking (Virtual Screen) LowCost Low Cost (Seconds) Docking->LowCost Ranking Only Ranking Only Docking->Ranking Only ML->Docking HighCost High Cost (GPU Days) HighCost->FEP

Figure 1: The Pareto Frontier of energetic prediction methods. Validation seeks to minimize distance to the bottom-left (Low Cost, High Accuracy).

The Experimental Ground Truth: The Validator

You cannot validate a computational model using another computational model. The only source of truth is experimental thermodynamic data.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

For validating energetic predictions, ITC is superior to SPR or fluorescence assays .

  • Why? ITC directly measures the heat released/absorbed (

    
    ), providing a full thermodynamic decomposition (
    
    
    
    ).
  • Causality: Many computational methods (like MM/GBSA) fail because they poorly estimate Entropy (

    
    ). Validating against ITC reveals why a model failed (e.g., correct 
    
    
    
    but wrong
    
    
    compensation).
The Validation Dataset Standard

To validate your model, you must curate a dataset that meets the "Mobley-Gilson Criteria" [1]:

  • Dynamic Range: Ligands must span at least 3 orders of magnitude in

    
     (approx 4 kcal/mol difference).
    
  • Congeneric Series: Structural changes should be atomic (e.g., H

    
     Cl) to test the method's sensitivity to small perturbations.
    
  • High-Resolution Structures: Starting PDBs must have

    
     resolution.
    

Protocol: The Self-Validating System

A robust validation protocol is not a linear path; it is a cycle with feedback loops. This protocol ensures that errors are identified as either sampling errors (simulation too short) or force field errors (parameters wrong).

Step-by-Step Workflow
  • Curation & Protonation (The Foundation):

    • Action: Select 10-20 ligands with known ITC data.

    • Critical Step: Use tools like Epik or PropKa to assign protonation states at pH 7.4. 80% of FEP errors stem from incorrect tautomer/protomer assignment.

  • The "Star Map" Topology (For Relative Binding Free Energy - RBFE):

    • Action: Create a perturbation map. Do not just use a linear chain (

      
      ).
      
    • Requirement: Use a Cycle-Closure topology. If

      
      , 
      
      
      
      , and
      
      
      do not sum to roughly 0 (
      
      
      kcal/mol), the calculation is unconverged.
  • Equilibration & Production:

    • Action: Run the simulation (e.g., 5ns/window for FEP).

    • Self-Check: Monitor the Hysteresis . Calculate the energy forward (

      
      ) and backward (
      
      
      
      ). Large differences indicate insufficient sampling (Hamiltonian Lag).
  • Statistical Bootstrapping:

    • Action: Do not report a single number. Perform bootstrap analysis to generate Error Bars.

    • Metric: If the calculated error bar (

      
      ) is 
      
      
      
      kcal/mol, the prediction is statistically noisy and invalid.
Visualization of the Validation Workflow

ValidationProtocol Start Start: Experimental Data (ITC) Prep Structure Prep (Protonation/Tautomers) Start->Prep Map Perturbation Map (Cycle Closure Check) Prep->Map Sim Run Simulation (FEP/TI/MMGBSA) Map->Sim Check Convergence Check (Hysteresis < 0.5 kcal?) Sim->Check Analyze Compare vs Exp (RMSE / Pearson R) Check->Analyze Yes Refine Extend Sampling or Fix Force Field Check->Refine No Publish Validated Model Analyze->Publish Refine->Sim

Figure 2: The Self-Validating Workflow. Note the feedback loop at the Convergence Check.

Case Study: KLK6 Inhibitors

To demonstrate this protocol in action, we examine the validation of FEP vs. Docking for Kallikrein 6 (KLK6) inhibitors, a target for neurological diseases [2].[1][2][3]

  • Dataset: 49 Inhibitors with experimental

    
     values.
    
  • Method 1: Docking (rDock/Glide):

    • Result:

      
       for only one dataset; others showed no correlation.[2][3][4]
      
  • Method 2: MM/GBSA:

    • Result: Poor correlation (

      
      ).
      
    • Failure Mode: The method over-stabilized charged interactions due to the lack of explicit water screening.

  • Method 3: FEP (Relative Binding Free Energy):

    • Result:RMSE = 0.68 kcal/mol , MUE = 0.53 kcal/mol.[2][3][4]

    • Validation: 84% of predictions were within 1.0 kcal/mol of the experimental value.

    • Outcome: The FEP model was validated and successfully used to rank novel compounds.[2]

Conclusion

Validation is not a "check-box" exercise; it is an experimental discipline.

  • Trust Physics: For lead optimization, FEP/TI is the only validated path to chemical accuracy (<1 kcal/mol).

  • Trust Data: Use ITC for benchmarking to capture entropic effects.

  • Trust the Cycle: Always use cycle closure and hysteresis checks to validate the simulation before comparing to experiment.

References

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting Binding Free Energies: Frontiers and Benchmarks.[5] Annual Review of Biophysics. [Link][6]

  • Silva, W. J. L., & de Freitas, R. F. (2023). Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors.[1][2][3] Journal of Computer-Aided Molecular Design. [Link][2][3]

  • Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potencies in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society. [Link]

  • Schindler, C. E. M., et al. (2020). Large-Scale Assessment of Binding Free Energy Calculations in Active Drug Discovery Projects.[7] Journal of Chemical Information and Modeling. [Link]

Sources

comparative analysis of the antimicrobial activity of nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroimidazole class remains the cornerstone of anaerobic and protozoal therapy. While Metronidazole serves as the historic gold standard, its pharmacokinetic limitations and emerging resistance profiles have necessitated the development of second-generation derivatives (Tinidazole, Ornidazole, Secnidazole) and third-generation bicyclic agents (Pretomanid, Delamanid).

This guide provides a technical comparison of these derivatives, moving beyond basic efficacy to analyze pharmacokinetic superiority, mechanistic divergence, and experimental validation protocols.

Part 1: Mechanistic Differentiation

To understand the variance in antimicrobial activity, one must first distinguish between the Classical 5-Nitroimidazoles (Metronidazole, Tinidazole) and the Bicyclic 4-Nitroimidazoles (Pretomanid).

The Reduction Activation Threshold

All nitroimidazoles are prodrugs. Their selectivity for anaerobic pathogens stems from the requirement for a low-redox-potential electron donor (ferodoxin or flavodoxin) to reduce the nitro group.

  • Classical Mechanism (Metronidazole/Tinidazole): The nitro group is reduced to a short-lived nitro-radical anion. This radical oxidizes DNA, causing strand breakage and helix destabilization.

  • Bicyclic Mechanism (Pretomanid): Possesses a dual mechanism.[1] Under anaerobic conditions, it acts as a respiratory poison via nitric oxide (NO) release.[1][2] Under aerobic conditions (specific to Mycobacteria), it inhibits mycolic acid synthesis, preventing cell wall formation.[2][3]

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in activation pathways between classical and bicyclic derivatives.

NitroMechanism Met Metronidazole (Classical 5-NI) PFOR PFOR / Ferredoxin (Low Redox Potential) Met->PFOR Entry (Anaerobic) Pret Pretomanid (Bicyclic 4-NI) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Pret->Ddn Activation (M. tb) Radical Nitro-Radical Anion (R-NO2•-) PFOR->Radical Reduction NO_Release Nitric Oxide (NO) Release Ddn->NO_Release Anaerobic Mode Mycolic Inhibition of Keto-mycolic Acid Ddn->Mycolic Aerobic Mode Damage DNA Helix Destabilization Radical->Damage Covalent Binding Resp_Poison Respiratory Poisoning (ATP Depletion) NO_Release->Resp_Poison CellWall Cell Wall Collapse Mycolic->CellWall

Figure 1: Divergent activation pathways of Classical vs. Bicyclic Nitroimidazoles. Note the dual-action capability of Pretomanid compared to the singular DNA-damaging focus of Metronidazole.

Part 2: Comparative Efficacy & Pharmacokinetics

Classical Nitroimidazoles: Anaerobes & Protozoa

While Metronidazole is effective, its short half-life requires multi-dose regimens, leading to compliance issues. Tinidazole and Secnidazole offer superior PK profiles, allowing for single-dose treatments which significantly improve "real-world" efficacy.

Table 1: Comparative Profile of Classical Nitroimidazoles

FeatureMetronidazoleTinidazoleOrnidazoleSecnidazole
Generation 1st Generation (Standard)2nd Generation2nd Generation2nd Generation
Half-Life (

)
8 hours 12–14 hours14 hours17–29 hours
Typical Regimen (BV) 500mg BID x 7 days2g Single Dose1.5g Single Dose2g Single Dose
MIC

(B. fragilis)
4 µg/mL4 µg/mL4 µg/mL~4–8 µg/mL
MIC

(T. vaginalis)
2–4 µg/mL0.5–1.0 µg/mL 1.0 µg/mL1.0 µg/mL
Key Advantage Low cost, extensive safety dataBetter tissue penetration, lower resistanceReduced metallic taste, high cure ratesLongest half-life (Single dose efficacy)

Analyst Insight: While in vitro MIC values against Bacteroides fragilis are comparable across the class, Tinidazole often exhibits lower MICs against Gardnerella vaginalis and Trichomonas vaginalis clinical isolates that show low-level resistance to Metronidazole.

Next-Generation: Anti-Mycobacterial Activity

The introduction of bicyclic structures (Pretomanid) expanded the spectrum to include Mycobacterium tuberculosis, specifically MDR strains.[2]

Table 2: Bicyclic Nitroimidazole Profile

CompoundTarget OrganismMechanismMIC RangeStatus
Pretomanid M. tuberculosis (MDR/XDR)Mycolic Acid Inhibitor + NO Donor0.005–0.48 µg/mLFDA Approved (w/ Bedaquiline/Linezolid)
Delamanid M. tuberculosis (MDR)Mycolic Acid Inhibitor0.006–0.024 µg/mLEMA/WHO Approved

Part 3: Experimental Protocols (Validation)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitroimidazoles against anaerobic bacteria using the CLSI M11-A9 Reference Method.

Critical Pre-Experimental Check
  • Anaerobiosis: Nitroimidazoles require reduction to be active. Any oxygen presence in the media will compete for electrons, preventing drug activation and resulting in false resistance .

  • Media: Brucella Agar supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL) is mandatory.

Protocol: Agar Dilution Method (Gold Standard)
  • Drug Preparation:

    • Dissolve Metronidazole/Tinidazole stock powder in DMSO or water (check solubility).

    • Prepare serial twofold dilutions.

    • Add 2 mL of antimicrobial solution to 18 mL of molten supplemented Brucella Agar (kept at 50°C). Pour plates and dry.

  • Inoculum Preparation:

    • Grow Bacteroides fragilis (ATCC 25285) for 24-48h on anaerobic blood agar.

    • Suspend colonies in pre-reduced Brucella broth to density of 0.5 McFarland standard.

  • Inoculation:

    • Use a Steers replicator to spot 1-2 µL of inoculum onto the drug-containing plates (

      
       CFU/spot).
      
    • Control: Include a growth control plate (no drug) at the start and end of the series.

  • Incubation:

    • Place immediately into an anaerobic chamber (

      
      ).
      
    • Incubate at 35-37°C for 42-48 hours . (Do not read at 24h; slow growers may appear susceptible).

  • Interpretation:

    • MIC Endpoint: The lowest concentration showing a marked change in growth (haze, one colony, or no growth) compared to the control.

    • Note: Nitroimidazoles can sometimes show a "trailing" endpoint. Read the point of significant inhibition, ignoring faint haze.

ProtocolWorkflow Start Stock Solution Preparation Mix Mix & Pour Plates (Serial Dilutions) Start->Mix Media Brucella Agar + Hemin/VitK (Molten 50°C) Media->Mix Spot Spot Inoculation (Steers Replicator) Mix->Spot Inoc Inoculum: 0.5 McFarland (Pre-reduced Broth) Inoc->Spot Incubate Anaerobic Incubation 48h @ 37°C Spot->Incubate Read Read MIC (No Growth/Haze) Incubate->Read

Figure 2: CLSI M11-A9 Compliant Workflow for Anaerobic Susceptibility Testing.

Part 4: Resistance & Toxicity Analysis

Resistance Mechanisms

Resistance in Bacteroides and Trichomonas is primarily driven by the nim genes (nitroimidazole resistance genes).

  • Mechanism: The nim genes encode a nitroreductase that converts the drug into a non-toxic amino derivative, bypassing the formation of the toxic radical.

  • Cross-Resistance: High-level resistance to Metronidazole usually confers resistance to Tinidazole and Secnidazole. However, strains with low-level Metronidazole resistance often remain susceptible to Tinidazole due to its higher intrinsic activity and longer tissue residence.

Toxicity Profile
  • Neurotoxicity: All nitroimidazoles carry a risk of peripheral neuropathy with prolonged use.

  • Disulfiram-like Reaction: Inhibition of aldehyde dehydrogenase causes severe vomiting if alcohol is consumed.

    • Differentiation: Secnidazole has reported lower rates of this reaction compared to Metronidazole, but abstinence from alcohol is still recommended.

References

  • Thulkar, J., et al. (2012). "A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis."[4][5] Indian Journal of Pharmacology.

  • Clinical and Laboratory Standards Institute (CLSI).[6] (2018). "M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition."[7] CLSI Standards.

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature.

  • Sobel, J. D., et al. (2001). "Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis." Clinical Infectious Diseases.

  • TB Alliance. "Pretomanid: Mechanism of Action and Clinical Data."

Sources

Safety Operating Guide

Safe Disposal of 2-Methyl-4,5-Dinitro-1H-Imidazole: Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

STOP AND VERIFY: Before proceeding, confirm the exact chemical identity. There is a critical safety distinction between the mono-nitro and di-nitro variants:

  • 2-Methyl-4(5)-nitroimidazole (CAS 696-23-1): A common pharmaceutical intermediate (Metronidazole impurity).[1][2] Harmful if swallowed, but generally stable.[1][2]

  • 2-Methyl-4,5-dinitro-1H-imidazole (CAS 19183-16-5): The subject of this guide.[1][2][3] This is an energetic material often investigated for propellant and explosive applications.[1][2][4] It possesses significantly higher shock and friction sensitivity.[1][2]

Core Hazard Profile (2-Methyl-4,5-dinitro-1H-imidazole):

  • Energetic Instability: The presence of two nitro groups on the imidazole ring creates a high oxygen balance, rendering the compound susceptible to rapid decomposition upon heating or shock.[2]

  • Explosive Potential: Dry crystals may behave as Class 1.1 or 1.3 explosives (mass explosion or fire hazard) depending on particle size and purity.[1][2]

  • Electrostatic Sensitivity: Dry micronized powder is highly susceptible to static discharge initiation.[1][2]

Part 2: Pre-Disposal Stabilization (The "Wet Method")[1][2]

Directive: Never attempt to dispose of dry 2-methyl-4,5-dinitroimidazole directly into solid waste bins. Friction from bin handling can initiate decomposition.[1][2] You must desensitize the material.[1][2]

Stabilization Protocol
  • Solvent Selection: Use a mixture of Water (70%) and Isopropanol (30%) .[1][2]

    • Reasoning: Water acts as a heat sink and desensitizer.[1][2] Isopropanol lowers surface tension to ensure the hydrophobic organic crystals are thoroughly wetted.[1][2]

  • Wetting Procedure:

    • Gently mist the solid material until it reaches a "damp sand" consistency (approx. 15-20% moisture content by weight).[1][2]

    • Do not create a slurry unless you have a sealed liquid waste container ready; a damp solid is safer to transfer than a suspension that might settle and dry out on container walls.[1][2]

Part 3: Waste Classification & Segregation

Proper segregation is the primary defense against unplanned energetic events in the waste stream.[1][2]

ParameterSpecificationCritical Notes
EPA Waste Code (US) D003 (Reactive) Due to explosive properties.[1][2] May also carry D001 (Ignitable) .[1][2]
Container Type HDPE (High-Density Polyethylene) Do not use glass (shrapnel hazard) or metal (friction hazard).[1][2]
Segregation Strict Isolation NEVER mix with: 1. Strong Oxidizers (Peroxides, Nitrates)2.[1] Reducing Agents (Hydrides)3. Strong Bases (induces rapid decomposition)
Labeling "Potentially Explosive" Clearly mark: Wetted with 30% Isopropanol/Water.
Part 4: Disposal Workflow (Decision Matrix)

The following workflow dictates the operational logic for disposing of this compound.

DisposalWorkflow Start Waste Assessment: 2-Methyl-4,5-dinitro-1H-imidazole StateCheck Physical State? Start->StateCheck DrySolid Dry Solid/Powder StateCheck->DrySolid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid Wetting CRITICAL STEP: Desensitize via Wetting (70% H2O / 30% IPA) DrySolid->Wetting High Risk Dilution Dilute to <5% Concentration with compatible solvent Solution->Dilution Container Transfer to HDPE Container (Anti-static precautions) Wetting->Container Dilution->Container Labeling Labeling: 'Hazardous Waste - Reactive' 'D003 - Energetic Material' Container->Labeling Vendor Hand-off to Licensed Hazmat Incinerator Labeling->Vendor

Figure 1: Operational decision tree for the safe segregation and packaging of dinitroimidazole waste.

Part 5: Detailed Disposal Procedures
Scenario A: Small Scale (Lab Bench < 5g)
  • Preparation: Don safety glasses, face shield, and flame-resistant lab coat.[2] Ground yourself to prevent static discharge.[1][2]

  • Desensitization: Add the Water/IPA mixture directly to the vial containing the compound.[1][2] Do not scrape dry powder.[1][2]

  • Transfer: Wash the wetted material into a dedicated HDPE waste bottle.

  • Closure: Cap loosely initially if any gas evolution is suspected (unlikely if pure, but possible if contaminated), then tighten for transport.[1][2]

  • Tagging: Mark the tag with "HIGH ENERGY COMPOUND - DO NOT COMPACT."[1][2]

Scenario B: Chemical Destruction (Expert Only)

Note: This method is for use only by experienced chemists when off-site disposal is impossible.[1][2] It involves chemically reducing the nitro groups.[2]

  • Reagents: Iron powder (Fe) and dilute Hydrochloric Acid (HCl) or Acetic Acid.[1][2]

  • Mechanism: Reduction of nitro groups (-NO2) to amino groups (-NH2).[1][2] The resulting diamino-imidazole is non-explosive but may still be toxic.[1][2]

  • Risk: This reaction is exothermic .[1][2] If done too quickly on a dinitro compound, the heat generated can initiate the unreacted starting material.[1]

  • Protocol:

    • Dissolve/suspend the dinitroimidazole in methanol.[1][2]

    • Add Iron powder (excess).[1][2]

    • Add acid dropwise with active cooling (ice bath) to keep temp < 20°C.[1][2]

    • Analyze via TLC/LCMS to confirm disappearance of the nitro compound.[1][2]

    • Neutralize and dispose of as standard organic waste.[1][2]

References
  • European Directorate for the Quality of Medicines & Healthcare (EDQM). (2023).[1][2][5] Safety Data Sheet: 2-Methyl-4(5)-nitroimidazole. (Note: Cited for comparative hazard data of the mono-nitro variant).[1][2]

  • Gilardi, R., & Evans, R. N. (2002).[1][2] 2-Methyl-4,5-dinitroimidazole: A stable energetic compound.[1][2] Naval Research Laboratory. Acta Crystallographica Section E.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D003 Reactivity).

  • Cornell University EHS. (2025). Reactive and Potentially Explosive Chemicals Disposal Guidelines.

  • BenchChem. (2025).[1][2][6] Safe Disposal of Nitroimidazole Derivatives. [1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4,5-dinitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-methyl-4,5-dinitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.